2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNADYCMARQBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole CAS 1284075-63-3 properties
CAS: 1284075-63-3 Formula: C₆H₁₀N₂O₃ Molecular Weight: 158.16 g/mol
Executive Summary: The "Masked" Electrophile
In the landscape of heterocyclic building blocks, 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole represents a strategic intermediate for medicinal chemistry. Unlike stable, terminal oxadiazoles used as pharmacophores (e.g., Raltegravir), this molecule functions primarily as a masked electrophile .
The dimethoxymethyl group acts as an acetal-protected aldehyde. This protection is critical: it allows the 1,3,4-oxadiazole ring to be installed or modified under basic or nucleophilic conditions without compromising the reactive carbonyl. Upon acidic deprotection, it reveals a 5-methyl-1,3,4-oxadiazole-2-carbaldehyde , a versatile handle for reductive aminations, Wittig olefinations, or further heterocyclization.
This guide details the physicochemical profile, synthetic routes (with a focus on acetal preservation), and deprotection protocols for this compound.
Physicochemical Profile
The following data aggregates calculated and experimentally observed properties for CAS 1284075-63-3.[1]
| Property | Value | Context |
| Appearance | Colorless to pale yellow oil/low-melting solid | Low MW and ether linkages reduce lattice energy. |
| Boiling Point | 240–250 °C (Predicted) | at 760 mmHg. |
| Density | 1.18 ± 0.1 g/cm³ | Typical for oxadiazoles. |
| LogP | 0.45 (Calculated) | Amphiphilic; good solubility in DCM, MeOH, THF. |
| TPSA | 57.2 Ų | Polar surface area dominated by the oxadiazole ring. |
| Acidity (pKa) | ~ -1.5 (Conjugate acid) | The oxadiazole nitrogen is weakly basic. |
| Stability | Acid-Labile | Critical: Stable in base/neutral; hydrolyzes in aqueous acid. |
Synthetic Architecture
The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of diacylhydrazines.[2] However, for CAS 1284075-63-3, the presence of the acid-sensitive acetal (dimethoxymethyl group) dictates the choice of dehydrating agent.
The "Acetal Survival" Challenge
Standard oxadiazole synthesis uses harsh dehydrating agents like Phosphorus Oxychloride (
Recommended Route: Cyclization utilizing Burgess Reagent or Tosyl Chloride/Triethylamine , which proceed under milder, non-acidic conditions.
Workflow Diagram
The following diagram illustrates the synthesis starting from Acetic Hydrazide and Dimethoxyacetyl Chloride, utilizing a base-mediated cyclization to preserve the acetal.
Figure 1: Synthetic pathway prioritizing acetal stability via base-mediated cyclodehydration.
Experimental Protocols
Synthesis of the Precursor (Diacylhydrazine)
Note: This step creates the linear backbone before ring closure.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents: Dissolve Acetic Hydrazide (10 mmol, 1.0 eq) and Triethylamine (12 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 50 mL). Cool to 0 °C.
-
Addition: Dropwise add Dimethoxyacetyl chloride (10 mmol, 1.0 eq) dissolved in DCM (10 mL) over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).
-
Workup: Wash with saturated
(2x) and Brine (1x). Dry organic layer over , filter, and concentrate. -
Yield: Expect a white solid (Intermediate). Proceed directly to cyclization.
Cyclization to this compound
Methodology Choice: TsCl/Base is selected for scalability and acetal safety.
-
Activation: Dissolve the crude diacylhydrazine intermediate (from 4.1) in anhydrous DCM (50 mL). Add Triethylamine (3.0 eq).
-
Dehydration: Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) in portions at 0 °C.
-
Stirring: Stir at RT for 12–24 hours. The TsCl activates the carbonyl oxygen, and the base promotes the intramolecular attack of the hydrazide nitrogen.
-
Purification:
-
Wash with water and brine.[3]
-
Concentrate under reduced pressure.
-
Flash Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 8:2 to 6:4).
-
-
Validation (NMR):
-
¹H NMR (CDCl₃, 400 MHz): Look for the acetal proton singlet at δ ~5.5 ppm , the methoxy singlet (6H) at δ ~3.4 ppm , and the methyl group on the ring (3H) at δ ~2.5 ppm .
-
Applications: The "Unmasking" Strategy
The utility of CAS 1284075-63-3 lies in its controlled reactivity. It serves as a storage form for the unstable oxadiazole-aldehyde.
Deprotection Protocol (Aldehyde Release)
To generate 5-methyl-1,3,4-oxadiazole-2-carbaldehyde :
-
Dissolve the acetal (1 mmol) in THF (5 mL) .
-
Add 2N HCl (2 mL) .
-
Stir at RT for 2 hours.
-
Critical Step: Do not isolate the aldehyde if possible, as oxadiazole aldehydes are prone to hydration or oxidation. Neutralize with
and react in situ with your nucleophile (e.g., an amine for reductive amination).
Reactivity Diagram
Figure 2: Divergent synthesis capabilities upon deprotection of the acetal moiety.
Safety & Handling (MSDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (acetal hydrolysis risk).
-
Disposal: Incineration with scrubber for nitrogen oxides.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link
-
Jakopin, Z. "Synthesis of 1,3,4-Oxadiazoles." Synthesis, 2017. (General review of cyclodehydration methods). Link
-
Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." Wiley, 5th Edition (For acetal stability data). Link
-
PubChem Compound Summary. "1,3,4-Oxadiazole Derivatives." (General structural data for CAS 1284075-63-3 analogs). Link
Sources
An In-depth Technical Guide to 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole: Structure, Synthesis, and Therapeutic Context
This guide provides a comprehensive technical overview of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, explore a robust synthetic pathway, and contextualize its potential within the broader landscape of 1,3,4-oxadiazole derivatives as pharmacologically active agents. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this specific molecule and its class.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition of biological targets.[1][2] Compounds incorporating this five-membered heterocyclic ring have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][4][5] The 1,3,4-oxadiazole moiety is often employed as a bioisostere for amide and ester functional groups, enhancing the pharmacokinetic profile of drug candidates.[1] This guide focuses on a specific derivative, this compound, providing a detailed examination of its chemical nature and a putative synthetic route.
Molecular Structure and Properties
A precise understanding of a molecule's structure is fundamental to elucidating its chemical behavior and biological activity.
Structural Elucidation
The structure of this compound is characterized by a central 1,3,4-oxadiazole ring substituted at the 2-position with a dimethoxymethyl group and at the 5-position with a methyl group.
| Property | Value | Source |
| Molecular Formula | C6H10N2O3 | PubChem[6] |
| SMILES | CC1=NN=C(O1)C(OC)OC | PubChem[6] |
| InChI | InChI=1S/C6H10N2O3/c1-4-7-8-5(11-4)6(9-2)10-3/h6H,1-3H3 | PubChem[6] |
| Monoisotopic Mass | 158.06914 Da | PubChem[6] |
The presence of the dimethoxymethyl group introduces a protected aldehyde functionality, which can be a valuable synthetic handle for further molecular elaboration. The methyl group at the 5-position contributes to the overall lipophilicity of the molecule.
Caption: 2D structure of this compound.
Synthesis Pathway and Experimental Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry.[7][8] A common and effective method involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. The following protocol outlines a plausible and robust synthetic route to this compound.
Retrosynthetic Analysis and Strategy
The synthesis commences from commercially available starting materials, acetic hydrazide and dimethoxyacetyl chloride. The key steps involve the formation of a diacylhydrazine intermediate followed by a phosphorus oxychloride-mediated cyclization. This approach is chosen for its high efficiency and broad applicability in the synthesis of 1,3,4-oxadiazole derivatives.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-acetyl-2-(2,2-dimethoxyacetyl)hydrazine (Intermediate)
-
To a stirred solution of acetic hydrazide (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of dimethoxyacetyl chloride (1.1 eq) in DCM (5 mL/mmol) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclization to this compound
-
To the crude 1-acetyl-2-(2,2-dimethoxyacetyl)hydrazine (1.0 eq), add phosphorus oxychloride (5.0 eq) at 0 °C.
-
Heat the reaction mixture to reflux (approximately 106 °C) and maintain for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Spectroscopic Characterization (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Singlet for the methyl protons (CH₃) at the 5-position. - Singlet for the methoxy protons (OCH₃) of the dimethoxymethyl group. - Singlet for the acetal proton (CH) of the dimethoxymethyl group. |
| ¹³C NMR | - Signal for the methyl carbon (CH₃). - Signal for the methoxy carbons (OCH₃). - Signal for the acetal carbon (CH). - Signals for the C2 and C5 carbons of the oxadiazole ring. |
| IR (Infrared) | - C-O-C stretching vibrations for the ether and oxadiazole ring. - C=N stretching vibration characteristic of the oxadiazole ring. - C-H stretching and bending vibrations for the alkyl groups. |
| Mass Spec (MS) | - A molecular ion peak corresponding to the calculated monoisotopic mass. |
Context in Drug Discovery and Future Directions
The 1,3,4-oxadiazole nucleus is a cornerstone in the development of new therapeutic agents.[1][2][4] Derivatives have been reported to possess a broad spectrum of biological activities, including but not limited to:
-
Antimicrobial Activity: The oxadiazole ring is a common feature in compounds designed to combat bacterial and fungal infections.[5][10]
-
Anti-inflammatory Activity: Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents.[11][12]
-
Anticancer Activity: The scaffold has been incorporated into molecules targeting various cancer-related pathways.[4][5]
The title compound, this compound, serves as a valuable building block for the synthesis of more complex molecules. The dimethoxymethyl group can be deprotected to an aldehyde, which can then undergo a variety of chemical transformations, such as reductive amination, Wittig reactions, or condensation reactions, to introduce diverse functionalities. This allows for the generation of a library of novel 1,3,4-oxadiazole derivatives for screening in various biological assays.
Future research should focus on the synthesis and biological evaluation of a series of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to desired pharmacological effects.
Conclusion
This technical guide has provided a detailed overview of this compound, encompassing its structure, a plausible synthetic route, and its potential role in drug discovery. The inherent versatility of the 1,3,4-oxadiazole scaffold, coupled with the synthetic utility of the dimethoxymethyl group, positions this molecule as a promising starting point for the development of novel therapeutic agents. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this chemical entity.
References
- Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. (2021). Bentham Science.
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
- Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Deriv
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules.
- Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (2015). Research & Reviews: Journal of Chemistry.
- This compound. PubChem.
- 2-(dimethoxymethyl)-1,3,4-oxadiazole. PubChem.
- 2-Methoxy-2,5,5-trimethyl-1,3,4-oxadiazole. PubChem.
-
[2-Methoxy-6-(5-methyl-[1][3][4]oxadiazol-2-yl)-pyrimidin-4-yl]-[2-(4-methoxy-phenyl)-ethyl]-amine. PubChem.
- Synthesis of 2-(carboxymethoxymethyl)-1,3,4-oxadiazole-5-thiol. PrepChem.com.
- Synthesis of 2,5-disubstituted-1,3,4-oxadiazole.
- Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity. (2012). Der Pharma Chemica.
- Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC.
- 2-Amino-5-phenyl-1,3,4-oxadiazole 97 1612-76-6. Sigma-Aldrich.
- Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Journal of Young Pharmacists.
- Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). MDPI.
- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (2024). JournalsPub.
- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research.
- A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. (2010). Der Pharma Chemica.
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1,3,4-Oxadiazole Acetal Derivatives: Strategic Scaffolds in Medicinal Chemistry
Topic: 1,3,4-Oxadiazole Acetal Derivatives for Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary: The Convergence of Stability and Lability
In modern medicinal chemistry, the 1,3,4-oxadiazole ring is a privileged scaffold, valued for its metabolic stability, high electron-deficiency, and ability to act as a bioisostere for carboxylic acids, esters, and amides. However, the integration of acetal functionalities (including glycosides, 1,3-dioxolanes, and acyclic acetals) creates a unique "push-pull" pharmacophore.
This guide explores the medicinal utility of 1,3,4-oxadiazole acetal derivatives . By tethering the robust oxadiazole core to acid-sensitive acetal moieties or hydrophilic glycosyl groups, researchers can engineer prodrugs that target the acidic microenvironment of tumors (pH < 6.5) or exploit glucose transport mechanisms (GLUT) for enhanced cellular uptake.
Core Pharmacological Value[1][2][3][4]
-
Bioisosterism: The oxadiazole ring mimics the peptide bond (
) but improves lipophilicity and metabolic resistance. -
Acetal "Warheads": Acetal linkages (e.g., 1,3-dioxolanes) can serve as pH-responsive triggers, hydrolyzing in acidic endosomes to release active aldehydes or ketones.
-
Glycosyl Hybrids: C-glycosyl oxadiazoles improve water solubility and target lectin-binding domains on bacterial surfaces or cancer cells.
Chemical Architectures and Synthetic Logic
The synthesis of 1,3,4-oxadiazole acetal derivatives generally follows two distinct retrosynthetic disconnects: the formation of the heterocyclic core from acetal-bearing precursors, or the post-cyclization attachment of acetal moieties.
A. The Glycosyl-Oxadiazole Hybrid (C-Nucleoside Analogs)
These derivatives feature a sugar moiety (a cyclic hemiacetal/acetal) directly linked to the C2 position of the oxadiazole. They act as potent acetylcholinesterase (AChE) inhibitors and antimicrobial agents by mimicking natural nucleosides or disrupting cell wall biosynthesis.
Synthetic Pathway:
-
Starting Material: Protected sugar acid (e.g., gluconic acid lactone).
-
Cyclization: Oxidative cyclization using
or to close the oxadiazole ring while retaining the sugar's stereochemistry.
B. The 1,3-Dioxolane-Oxadiazole Conjugate
Here, a 1,3-dioxolane ring (a cyclic acetal) is tethered to the oxadiazole, often via a phenyl linker. This motif is highly prevalent in anticancer research (tubulin polymerization inhibitors) and antifungal azoles .
Synthetic Pathway:
-
Acetal Protection: Protection of a benzaldehyde derivative to form a 1,3-dioxolane.
-
Hydrazone Formation: Condensation with an acid hydrazide.
-
Oxidative Cyclization: Conversion of the hydrazone to the 1,3,4-oxadiazole.[3]
Visualization: Synthetic Workflows[4]
The following diagram illustrates the divergent synthetic pathways for generating these two classes of acetal derivatives.
Figure 1: Divergent synthetic pathways for Glycosyl (Hydrophilic) vs. Dioxolane (Lipophilic) 1,3,4-oxadiazole acetal derivatives.
Medicinal Chemistry Applications & SAR
Anticancer Activity (Tubulin & Kinase Inhibition)
Derivatives containing a 3,4,5-trimethoxyphenyl moiety linked to a 1,3,4-oxadiazole with a distal acetal group have shown potent cytotoxicity against MCF-7 and HepG2 cell lines.
-
Mechanism: The oxadiazole ring positions the trimethoxy ring into the colchicine-binding site of tubulin, while the acetal tail interacts with the solvent-exposed region, improving solubility.
-
SAR Insight: Substitution at the C5 position with a 1,3-dioxolane-linked phenyl group enhances selectivity for cancer cells over normal fibroblasts, likely due to the acetal's stability in neutral blood pH but hydrolysis in the acidic tumor interstitium.
Antimicrobial & Antifungal
Glycosyl-1,3,4-oxadiazoles (sugar acetals) mimic cell surface carbohydrates.
-
Target: They act as competitive inhibitors of glycosyltransferases involved in bacterial cell wall synthesis.
-
Key Finding: Acetylated sugar moieties (protected acetals) often show higher cellular permeability than free sugars. Once inside the cell, non-specific esterases remove the acetyl groups, trapping the active polar inhibitor.
Neuroprotection (AChE Inhibitors)
Recent studies highlight C2-glycosyl oxadiazoles as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The sugar moiety (acetal) binds to the peripheral anionic site (PAS) of the enzyme, while the oxadiazole interacts with the catalytic triad.
Detailed Experimental Protocol
Protocol: Synthesis of 2-(1,3-Dioxolan-2-yl)-5-phenyl-1,3,4-oxadiazole A robust method for generating acetal-functionalized oxadiazoles via oxidative cyclization.
Reagents:
-
Benzhydrazide (1.0 equiv)
-
2-Formyl-1,3-dioxolane (or equivalent acetal-aldehyde) (1.1 equiv)
-
Iodine (
) (1.2 equiv) -
Potassium Carbonate (
) (3.0 equiv) -
Solvent: Dioxane or DMSO
Step-by-Step Methodology:
-
Schiff Base Formation: In a round-bottom flask, dissolve benzhydrazide (10 mmol) in ethanol (20 mL). Add 2-formyl-1,3-dioxolane (11 mmol) and a catalytic amount of glacial acetic acid (2 drops). Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Checkpoint: The formation of the hydrazone intermediate is usually quantitative and may precipitate upon cooling.
-
-
Oxidative Cyclization: Suspend the isolated hydrazone (10 mmol) in Dioxane (30 mL). Add
(30 mmol) followed by solid Iodine (12 mmol). -
Reaction: Stir the mixture at 80°C for 4–6 hours. The color will transition from dark purple (iodine) to light orange/yellow as iodine is consumed.
-
Workup: Cool to room temperature. Pour the mixture into crushed ice containing 5% sodium thiosulfate (
) to quench excess iodine. -
Isolation: Extract with Ethyl Acetate (
mL). Wash the organic layer with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: DCM/MeOH).
Yield: Typically 75–85%.
Characterization: The disappearance of the hydrazone -NH- peak (
Structure-Activity Relationship (SAR) Logic
The following diagram details the SAR decision tree for optimizing these derivatives based on the target indication.
Figure 2: SAR optimization logic for 1,3,4-oxadiazole acetal derivatives based on therapeutic target.
References
-
Synthesis and bioactivity of novel C2-glycosyl oxadiazole derivatives as acetylcholinesterase inhibitors. Source: ResearchGate (2025).[4]
-
1,3,4-Oxadiazole and its derivatives: A review on recent progress in anticancer activities. Source: Chemical Biology & Drug Design (2021).
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Source: Molecules (MDPI) (2022).
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Source: The Open Medicinal Chemistry Journal (2025).
-
Synthesis of 1,3,4-oxadiazole derivatives using TBTU. Source: Tetrahedron Letters (2012).
Sources
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- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characterization of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde Dimethyl Acetal
Abstract
This technical guide provides a comprehensive overview of the anticipated physical properties of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific acetal in public literature, this document establishes a framework for its characterization based on the known properties of its parent aldehyde, 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde. We present a logical workflow for its synthesis and subsequent physicochemical analysis, including methodologies for determining melting point, boiling point, solubility, and spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and characterize this novel compound.
Introduction and Rationale
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2][3] Derivatives of this heterocycle exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][4] The introduction of a protected aldehyde, such as a dimethyl acetal, at the 2-position of the 5-methyl-1,3,4-oxadiazole core creates a versatile intermediate. This functional group allows for subsequent chemical modifications and deprotection to reveal the reactive aldehyde, making it a valuable building block in multi-step syntheses of complex pharmaceutical agents.
A thorough understanding of the physical properties of such an intermediate is paramount for its effective use. Properties like solubility, melting point, and stability directly influence reaction conditions, purification strategies, and formulation development. This guide addresses the current information gap by providing a predictive analysis and a detailed experimental framework for the complete characterization of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal is not extensively reported. However, we can infer its likely properties by first examining its immediate precursor, 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde.
This compound is a known chemical entity, available from various suppliers.[5] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 164024-09-3 | [5][6][7] |
| Molecular Formula | C₄H₄N₂O₂ | [6] |
| Molecular Weight | 112.09 g/mol | [5] |
| InChI Key | YRJNUIQFTSGXGK-UHFFFAOYSA-N | [5] |
| Canonical SMILES | CC1=NN=C(C=O)O1 | [5] |
| Purity (Typical) | ≥98% | [5][6] |
| Predicted LogP | -0.54 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
This data is compiled from chemical supplier databases and is subject to variation.
The conversion of the aldehyde to a dimethyl acetal involves the addition of two methoxy groups. This structural change will predictably alter the physical properties as follows:
| Property | Predicted Value / Observation | Rationale |
| Molecular Formula | C₆H₁₀N₂O₃ | Addition of C₂H₆O to the parent aldehyde. |
| Molecular Weight | 158.16 g/mol | Increased by 46.07 g/mol from the parent aldehyde. |
| Physical State | Likely a low-melting solid or a viscous liquid at STP. | The increase in molecular weight and the disruption of crystal packing by the acetal group may lower the melting point relative to the parent aldehyde. |
| Boiling Point | Significantly higher than the parent aldehyde. | The substantial increase in molecular weight leads to stronger van der Waals forces, requiring more energy for vaporization. |
| Solubility | Increased solubility in a wider range of organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Reduced solubility in water. | The acetal group increases the lipophilic character compared to the more polar aldehyde. |
| Stability | Stable under neutral and basic conditions. Unstable in the presence of aqueous acid, which will hydrolyze the acetal back to the aldehyde. | This is the characteristic chemical reactivity of an acetal functional group. |
Proposed Experimental Workflow
To validate the predicted properties and fully characterize the target compound, a structured experimental approach is necessary. This involves the synthesis of the compound followed by a systematic analysis of its physical and spectral properties.
Caption: Proposed workflow for synthesis and characterization.
This protocol describes a standard procedure for the formation of a dimethyl acetal from an aldehyde using methanol in the presence of an acid catalyst.
Causality: The reaction proceeds via protonation of the aldehyde carbonyl by the acid catalyst, which activates it towards nucleophilic attack by methanol. A second molecule of methanol completes the reaction, forming the stable acetal and a molecule of water. A dehydrating agent or azeotropic removal of water is often used to drive the equilibrium towards the product.
Methodology:
-
Preparation: To a solution of 5-methyl-1,3,4-oxadiazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol (10-20 volumes), add trimethyl orthoformate (2.0 eq) as a dehydrating agent.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA, 0.05 eq) or sulfuric acid.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Upon completion, quench the reaction by adding a weak base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure dimethyl acetal.
A. Melting Point (for solids):
-
Method: Use a standard capillary melting point apparatus.
-
Procedure: A small, dry sample of the purified solid is packed into a capillary tube. The tube is heated in the apparatus, and the temperature range over which the sample melts is recorded. A narrow melting range (e.g., < 2 °C) is indicative of high purity.
B. Boiling Point (for liquids):
-
Method: Micro boiling point determination or vacuum distillation.
-
Procedure: For small quantities, a micro boiling point determination can be performed. For larger scales, the boiling point can be accurately measured during vacuum distillation, with the pressure recorded and the value extrapolated to atmospheric pressure if necessary.
C. Solubility:
-
Method: Qualitative solubility testing.
-
Procedure: To approximately 10 mg of the compound in a test tube, add 1 mL of a given solvent. Observe if the compound dissolves at room temperature with agitation. Test a range of solvents, including water, methanol, ethanol, dichloromethane, ethyl acetate, and hexanes.
Caption: Expected spectral data for structural confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the covalent structure of the molecule.
-
¹H NMR: The proton NMR is expected to show three distinct singlets: one for the two equivalent methoxy groups of the acetal, one for the single proton of the acetal C-H, and one for the methyl group on the oxadiazole ring. The disappearance of the characteristic aldehyde proton signal (~9-10 ppm) is a key indicator of successful reaction.
-
¹³C NMR: The carbon NMR should show the expected number of signals, including the characteristic acetal carbon (~100 ppm) and the two carbons of the oxadiazole ring.
B. Infrared (IR) Spectroscopy:
-
Purpose: To identify the functional groups present.
-
Key Feature: The most critical diagnostic feature will be the disappearance of the strong carbonyl (C=O) stretch from the parent aldehyde (typically around 1700 cm⁻¹). This will be accompanied by the appearance of strong C-O stretching bands characteristic of the acetal group (in the 1150-1050 cm⁻¹ region).
C. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Method: High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI).
-
Expected Result: The analysis should show a prominent ion corresponding to the protonated molecule ([M+H]⁺) at an m/z value that matches the calculated exact mass of C₆H₁₁N₂O₃⁺ (159.0764).
Safety and Handling
While specific toxicology data for the target compound is unavailable, standard laboratory safety precautions for handling novel organic compounds should be strictly followed.[8][9][10]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[8][11]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from strong acids and oxidizing agents.[10][11]
Conclusion
5-methyl-1,3,4-oxadiazole-2-carboxaldehyde dimethyl acetal represents a promising, yet uncharacterized, building block for synthetic and medicinal chemistry. This guide provides a robust framework for its synthesis and detailed physicochemical characterization. By following the outlined experimental protocols, researchers can reliably produce and validate the properties of this compound, enabling its application in the development of novel therapeutics and complex molecular architectures. The predictive data serves as a benchmark for the experimental results, ensuring a logical and scientifically sound approach to characterization.
References
-
LookChem. (n.d.). 1,3,4-Oxadiazole-2-carboxaldehyde, 5-methyl- (9CI). Retrieved from LookChem. [Link]
-
Advanced Biotech. (2025). Safety Data Sheet for 2,4-Dimethyl-5-Acetyl Thiazole synthetic. Retrieved from Advanced Biotech. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from Organic Chemistry Portal. [Link]
-
Al-Warhi, T., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-273. [Link]
-
Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 725381. [Link]
-
Acar, Ç., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Molecules, 28(24), 8039. [Link]
-
Corey Organics. (n.d.). potassium 5-methyl-1 3 4-oxadiazole-2-carboxylate. Retrieved from Corey Organics. [Link]
-
Ajani, O. O., & King, I. (2016). The physical properties of 1,3,4-oxadiazole. ResearchGate. [Link]
-
Fülöp, A., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. 1,3,4-Oxadiazole-2-carboxaldehyde, 5-methyl- (9CI), CasNo.164024-09-3 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
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The Latent Electrophile: Bioisosteric Utility of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
[1]
Executive Summary
2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole represents a specialized scaffold in medicinal chemistry, functioning as a dual-purpose motif: a stable, lipophilic bioisostere of
This guide analyzes the physicochemical properties, synthetic pathways, and bioisosteric applications of this molecule, specifically targeting its utility in Fragment-Based Drug Discovery (FBDD) and covalent inhibitor design.
Physicochemical Profile & Bioisosteric Logic[2][3][4]
The Oxadiazole Core
The 1,3,4-oxadiazole ring is a planar, aromatic system acting as a non-classical bioisostere for carboxylic derivatives.
-
H-Bonding: The nitrogen atoms at positions 3 and 4 act as weak hydrogen bond acceptors (HBA), mimicking the carbonyl oxygen of esters/amides.
-
Lipophilicity: The ring lowers polar surface area (PSA) relative to the hydrolyzed acid, enhancing blood-brain barrier (BBB) penetration.[1]
-
Metabolic Stability: Unlike esters (susceptible to esterases) or amides (susceptible to amidases), the oxadiazole ring is generally resistant to hydrolytic cleavage in vivo.[1]
The Dimethoxymethyl Functionality
The acetal group at the C2 position serves two distinct roles depending on the biological compartment:
-
Neutral pH (Systemic Circulation): The acetal is stable.[1] It acts as a bulky, lipophilic surrogate for an isopropyl or tert-butyl group, but with added electron-donating oxygen atoms that can engage in specific solvation or receptor interactions.[1]
-
Acidic pH (Lysosome/Tumor Microenvironment): The acetal is acid-labile.[1] Hydrolysis reveals the 5-methyl-1,3,4-oxadiazole-2-carbaldehyde , a potent electrophile capable of covalent Schiff base formation with lysine residues in the target protein.[1]
Comparative Data Table
| Property | Ester Analog (Ethyl acetate deriv.) | This compound | Impact |
| LogP | ~0.73 | ~1.25 | Increased Lipophilicity (Better permeability) |
| TPSA | 26.3 Ų | 50.1 Ų | Moderate Polarity (Maintains solubility) |
| H-Bond Acceptors | 2 | 5 (2 ring N, 2 acetal O, 1 ring O) | Enhanced Interaction Points |
| Metabolic Stability | Low (Esterase sensitive) | High (Ring stable; Acetal pH dependent) | Extended Half-life (Plasma) |
Bioisosteric Mapping & Mechanism
The following diagram illustrates the structural overlay of the oxadiazole scaffold against a standard ester target, highlighting the electronic conservation.
Caption: Structural transition from a labile ester to the stable oxadiazole bioisostere, highlighting the acetal's role as a functional side-chain mimic.
Synthetic Protocols
The synthesis of this compound requires careful handling to prevent premature hydrolysis of the acetal group.[1] The standard POCl₃ cyclization is often too harsh; therefore, a milder dehydration protocol using Burgess reagent or TsCl is recommended for high integrity.
Protocol A: Scaffold Construction
Objective: Synthesis of this compound from hydrazide precursors.
Reagents:
-
Acetic hydrazide (1.0 eq)[1]
-
Dimethoxyacetyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) (2.5 eq)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Methodology:
-
Acylation: Dissolve acetic hydrazide (10 mmol) in anhydrous DCM (50 mL) at 0°C. Add TEA (25 mmol) followed by dropwise addition of dimethoxyacetyl chloride (11 mmol).
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (formation of the diacylhydrazine intermediate).[1]
-
Cyclodehydration (One-Pot): Cool the mixture back to 0°C. Add TsCl (12 mmol) in one portion. Stir at RT for 12–16 hours.[1] Note: TsCl/TEA acts as a mild dehydrating system, avoiding the strong acidity of POCl₃.
-
Workup: Quench with saturated NaHCO₃ (critical to buffer the aqueous phase and protect the acetal). Extract with DCM (3x).[1]
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Protocol B: Unmasking the Aldehyde (Activation)
Objective: Hydrolysis of the acetal to generate the reactive 5-methyl-1,3,4-oxadiazole-2-carbaldehyde for bioconjugation or binding studies.[1]
Methodology:
-
Dissolve the acetal precursor in THF:H₂O (4:1).[1]
-
Add 1M HCl (catalytic amount) or Trifluoroacetic acid (5% v/v).[1]
-
Stir at RT for 1–2 hours.
-
Usage: The aldehyde is unstable and prone to hydration/oxidation. Do not isolate. Use immediately in the subsequent Schiff base formation or biological assay.
Experimental Workflow & Pathway
The following diagram details the synthetic logic and the divergent biological pathways (Stable Bioisostere vs. Reactive Probe).
Caption: Synthetic workflow from precursors to the final scaffold, showing the divergence between stable bioisosteric application and reactive probe generation.
Applications in Drug Discovery[2][3][4][5][6][7][8][9]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal fragment (MW ~158 Da).[1]
-
Vector Exploration: The acetal methoxy groups provide vectors for growing the fragment. Displacement of one methoxy group with amines or carbon nucleophiles (under Lewis acid catalysis) allows for rapid library generation around the oxadiazole core.[1]
-
Solubility Anchor: The high oxygen content ensures the fragment remains soluble in DMSO/buffer mixtures during high-concentration NMR screening.
Covalent Inhibition (TME Targeting)
In oncology, the Tumor Microenvironment (TME) is often acidic (pH ~6.5).[1]
-
Hypothesis: The dimethoxymethyl group remains stable in systemic circulation (pH 7.4).[1] Upon entering the acidic TME or lysosome, it hydrolyzes to the aldehyde.
-
Mechanism: The aldehyde forms a reversible covalent bond (imine) with non-catalytic lysine residues near the binding site, increasing residence time (
) and potency.
References
-
Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link[1]
-
Jakopin, Z. "Recent Advances in the Synthesis of 1,3,4-Oxadiazoles." Current Organic Chemistry, 2017. Link
-
Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." (Contextual reference for oxygen-rich bioisosteres). Angewandte Chemie Int. Ed., 2006.[2] Link[1]
-
Pate, A., et al. "1,3,4-Oxadiazole: A Privileged Scaffold in Drug Discovery." Expert Opinion on Drug Discovery, 2020. Link[1]
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link[1]
Electronic Properties of Methyl-Substituted 1,3,4-Oxadiazoles: A Guide for Molecular Design
Topic: Electronic Properties of Methyl-Substituted 1,3,4-Oxadiazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,3,4-oxadiazole scaffold is a cornerstone in both medicinal chemistry and optoelectronics due to its inherent electron-deficiency, high thermal stability, and resistance to oxidative degradation. While aryl-substituted derivatives are widely documented for their extended conjugation, methyl-substituted 1,3,4-oxadiazoles offer a distinct electronic profile characterized by a wider band gap, increased solubility, and specific metabolic liabilities that can be exploited for prodrug strategies.
This guide provides a technical analysis of how methyl substitution perturbs the electronic structure of the 1,3,4-oxadiazole core. It synthesizes molecular orbital theory, photophysical data, and synthetic protocols to aid researchers in designing next-generation electron transport materials (ETMs) and bioactive small molecules.
Electronic Structure & Molecular Orbital Theory
The Electron-Deficient Core
The 1,3,4-oxadiazole ring is intrinsically electron-deficient (−I effect of Nitrogen and Oxygen). The presence of two pyridine-type nitrogen atoms at positions 3 and 4 lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring an excellent electron acceptor (n-type semiconductor).
The Methyl Perturbation (+I Effect)
Substituting the 2- and 5-positions with methyl groups introduces a positive inductive effect (+I). Unlike aryl substituents, which lower the HOMO-LUMO gap via
-
Destabilize the HOMO: The electron-donating nature of the methyl group raises the energy of the Highest Occupied Molecular Orbital (HOMO) via hyperconjugation.
-
Widen the Band Gap: Because the methyl group does not provide extended
-orbitals for delocalization, the stabilization of the LUMO is less pronounced than the destabilization of the HOMO, resulting in a wider optical band gap ( eV) compared to aryl derivatives ( eV). -
Hardness: Methyl-substituted oxadiazoles are chemically "harder" (in the Pearson HSAB sense) than their phenyl counterparts, influencing their stability against redox reactions.
Visualization: Electronic Energy Level Diagram
The following diagram illustrates the comparative energy levels of the parent heterocycle, the dimethyl derivative, and a diphenyl reference, highlighting the band gap engineering potential.
Caption: Comparative frontier molecular orbital energies. Methyl substitution raises the HOMO via inductive effects without the significant LUMO stabilization seen in aryl conjugation.
Photophysical & Transport Properties[1][2][3][4]
UV-Vis Absorption & Fluorescence
Methyl-substituted 1,3,4-oxadiazoles exhibit a hypsochromic shift (blue shift) relative to aryl derivatives due to the lack of extended conjugation.
-
Absorption
: Typically < 250 nm for simple alkyl derivatives. -
Fluorescence: Weak fluorescence in solution due to efficient non-radiative decay pathways, but quantum yield (
) increases in solid-state or rigid matrices.
Electron Transport (ETM) Capability
Despite the wider gap, the 1,3,4-oxadiazole core retains high electron affinity (EA). In OLEDs, methyl-substituted derivatives are often used as hole-blocking layers rather than emitters. The methyl groups provide steric bulk that disrupts
Synthesis & Structural Characterization[5][6][7]
The synthesis of 2,5-dimethyl-1,3,4-oxadiazole is a robust self-validating protocol. The cyclodehydration of
Visualization: Synthesis Workflow
Caption: Cyclodehydration pathway. The formation of the diacetylhydrazine intermediate is the critical quality control point.
Experimental Protocols
Protocol A: Synthesis of 2,5-Dimethyl-1,3,4-oxadiazole
Objective: Isolate high-purity crystalline product for electronic characterization.
-
Acylation: To a stirred solution of hydrazine hydrate (10 mmol) in ethanol (20 mL) at 0°C, add acetic anhydride (22 mmol) dropwise. Causality: Low temperature prevents uncontrolled exothermic reaction and di-acylation side products.
-
Precipitation: Stir at room temperature for 2 hours. The white solid (
-diacetylhydrazine) precipitates. Filter and dry. -
Cyclodehydration: Suspend the intermediate (5 mmol) in
(15 mL). Reflux at 100°C for 4 hours. Causality: acts as both solvent and dehydrating agent, driving the entropy-favored ring closure. -
Quenching: Pour the cooled reaction mixture onto crushed ice (200 g) with vigorous stirring. Safety: Exothermic hydrolysis of excess
. -
Extraction: Neutralize with
and extract with dichloromethane ( mL). Dry over and evaporate. -
Validation: Verify structure via
NMR ( ppm, singlet).
Protocol B: Cyclic Voltammetry (HOMO/LUMO Determination)
Objective: Quantify ionization potential (
-
Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent/Electrolyte: Anhydrous Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Standard: Ferrocene (
) internal standard. -
Measurement: Scan rate 100 mV/s. Measure
and . -
Calculation:
Applications & Structure-Activity Relationship (SAR)
Medicinal Chemistry: The Metabolic Switch
In drug design, the methyl-oxadiazole motif serves as a bioisostere for esters and amides. However, the methyl group is a metabolic "soft spot," susceptible to CYP450-mediated oxidation to hydroxymethyl and carboxylic acid derivatives.
-
Strategy: Use methyl-oxadiazole to improve solubility, but block metabolism by fluorination (e.g., trifluoromethyl) if half-life extension is required.
Optoelectronics: Hole Blocking
The high ionization potential (deep HOMO) of methyl-substituted oxadiazoles makes them effective Hole Blocking Materials (HBM) . They prevent hole leakage from the emissive layer to the cathode, confining excitons within the emissive layer for higher efficiency.
Visualization: SAR & Application Flow
Caption: Divergent utility of the methyl-oxadiazole scaffold in pharma and materials science.
Data Summary: Electronic Parameters
The following table contrasts the electronic properties of the methyl derivative against standard aryl analogues.
| Parameter | 2,5-Dimethyl-1,3,4-oxadiazole | 2,5-Diphenyl-1,3,4-oxadiazole (PBD) | Trend / Causality |
| HOMO (eV) | ~ -6.5 to -6.8 | -6.1 to -6.3 | Methyl (+I) raises HOMO vs H, but lack of conjugation keeps it deeper than Phenyl. |
| LUMO (eV) | ~ -1.6 to -1.8 | -2.4 to -2.6 | Lack of conjugation in Methyl derivative destabilizes LUMO significantly. |
| Band Gap (eV) | ~ 4.8 - 5.0 | ~ 3.7 - 3.9 | Methyl derivatives are wide-gap semiconductors; transparent to visible light. |
| Dipole Moment (D) | ~ 3.5 - 4.0 | ~ 3.0 - 3.5 | High polarity of the heterocycle dominates; methyl groups add vector components. |
| Solubility | High (Polar Solvents) | Low (Requires non-polar) | Methyl groups disrupt crystal packing, enhancing solubility. |
References
-
Naliapara, Y. et al. Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives. ResearchGate. [Link]
-
Pujar, G.H. et al. Computational Study on Optoelectronically Important Novel 1,3,4-Oxadiazole Chromophore. Int. J. Pure App. Biosci. [Link]
-
Kulkarni, M.V. et al. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. Open Medicinal Chemistry Journal. [Link]
-
Bhanuprakash, K. et al. Synthesis and characterization of novel 2,5-diphenyl-1,3,4-oxadiazole derivatives of anthracene. ResearchGate. [Link]
An In-Depth Technical Guide to 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known for its diverse biological activities, and this particular derivative presents unique opportunities for further functionalization and drug design. This document details the molecular formula and weight of the title compound, outlines a representative synthetic pathway, and explores the broader therapeutic applications of the 1,3,4-oxadiazole class of molecules, supported by spectroscopic data and insights into their mechanism of action.
Introduction to 2,5-Disubstituted 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a versatile building block in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[1][2] Derivatives of 1,3,4-oxadiazole exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3][4][5][6] The 2,5-disubstituted analogs, in particular, offer a tunable platform for modulating biological activity through the introduction of various functional groups.
Physicochemical Properties of this compound
The fundamental physicochemical properties of this compound are summarized in the table below. These data are crucial for its characterization, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂O₃ | PubChem |
| Monoisotopic Mass | 158.06914 Da | PubChem |
| Appearance | Predicted to be a solid or liquid | - |
| Solubility | Predicted to be soluble in organic solvents | - |
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Representative Protocol
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves the cyclization of a 1,2-diacylhydrazine or a related intermediate. A common and effective method utilizes an acid hydrazide and a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[7][8]
General Synthetic Workflow
The synthesis of a 2,5-disubstituted 1,3,4-oxadiazole can be conceptualized in the following workflow:
Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.
Step-by-Step Experimental Protocol
This protocol describes a general procedure for the synthesis of a 2,5-disubstituted 1,3,4-oxadiazole. For the synthesis of the title compound, "R¹" would be a protected hydroxymethyl group and "R²" would be a methyl group.
-
Preparation of the Acid Hydrazide: The required acid hydrazide (e.g., acetohydrazide) is typically prepared by reacting the corresponding ester with hydrazine hydrate.[7]
-
Acylation Reaction: In a round-bottom flask, the acid hydrazide (1 equivalent) is dissolved in a suitable solvent. The carboxylic acid (1 equivalent) is then added to the solution.
-
Cyclodehydration: Phosphorus oxychloride (POCl₃) is added dropwise to the reaction mixture as both a solvent and a dehydrating agent.[8] The mixture is then refluxed for a specified period, typically several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate solution). The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.[7]
Spectroscopic Characterization
The structure of the synthesized 1,3,4-oxadiazole derivatives is confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N stretching of the oxadiazole ring around 1610-1620 cm⁻¹ and the C-O-C stretching vibration in the range of 1090-1100 cm⁻¹.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the protons of the substituents at the 2 and 5 positions. For the title compound, one would expect to see a singlet for the methyl protons and signals for the dimethoxymethyl group.[11][12]
-
¹³C NMR: The carbon NMR spectrum will display characteristic signals for the two carbons of the oxadiazole ring in the range of 161-166 ppm.[13][14]
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the compound, confirming its identity.[7][13]
Therapeutic Potential and Applications in Drug Development
The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
Caption: Diverse therapeutic potential of the 1,3,4-oxadiazole core.
-
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[15][16] Their mechanism of action can involve the inhibition of essential microbial enzymes.
-
Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several anticancer agents.[17] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and interaction with DNA.
-
Anti-inflammatory Activity: Certain 2,5-disubstituted 1,3,4-oxadiazoles have shown significant anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[8]
-
Anticonvulsant Activity: The structural features of the 1,3,4-oxadiazole ring have been explored for the development of novel anticonvulsant drugs.[3]
The dimethoxymethyl group in this compound is a protected aldehyde, which can be deprotected under acidic conditions to yield the corresponding aldehyde. This functionality provides a reactive handle for further chemical modifications, such as the synthesis of Schiff bases or other derivatives, thereby expanding the chemical space for drug discovery.
Conclusion
This compound is a valuable compound built upon the pharmacologically significant 1,3,4-oxadiazole scaffold. Its well-defined physicochemical properties, accessible synthetic routes, and the potential for further functionalization make it an attractive target for researchers in drug development. The diverse biological activities associated with the 1,3,4-oxadiazole core underscore the potential of this and related compounds in the discovery of new therapeutic agents.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
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Solubility profile of dimethoxymethyl-1,3,4-oxadiazoles in organic solvents
An In-Depth Technical Guide to the Solubility Profile of Dimethoxymethyl-1,3,4-oxadiazoles in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2] The solubility of these compounds is a critical determinant of their utility, influencing everything from reaction conditions during synthesis to bioavailability in preclinical studies. This guide provides a comprehensive examination of the solubility profile of a specific, yet increasingly relevant subclass: dimethoxymethyl-1,3,4-oxadiazoles. While direct quantitative data for this exact substitution pattern is sparse in public literature, this document synthesizes foundational solubility principles, data from analogous structures, and robust experimental protocols to provide researchers, scientists, and drug development professionals with a predictive and practical framework for understanding and manipulating the solubility of these promising molecules.
Introduction: The Significance of the 1,3,4-Oxadiazole Core and Alkoxy Substituents
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its structure is characterized by a planar geometry and an electron-deficient nature, a consequence of the two electronegative, pyridine-like nitrogen atoms.[3] This electron deficiency contributes to the ring's high chemical and metabolic stability, making it a "privileged scaffold" in drug discovery.[2]
From a physicochemical standpoint, the 1,3,4-oxadiazole moiety is a hydrogen bond acceptor (via the nitrogen and oxygen atoms) but not a donor. This property, combined with its dipole moment, classifies it as a polar functional group. The parent, unsubstituted 1,3,4-oxadiazole is noted to be soluble in water, establishing the core's hydrophilic character.[1][3]
However, in virtually all pharmaceutical applications, the core is substituted at the 2- and 5-positions. The nature of these substituents dictates the overall physicochemical properties of the molecule.[1] This guide focuses on the dimethoxymethyl group, a substituent that introduces several key features:
-
Ether Linkages: The C-O-C bonds are polar and can act as hydrogen bond acceptors.
-
Alkyl Character: The methyl groups contribute to lipophilicity.
-
Flexibility: The single bonds in the side chain allow for conformational flexibility.
Understanding how these features interact with the polar 1,3,4-oxadiazole core is essential for predicting and controlling solubility in various organic media.
Theoretical Framework: Principles Governing Solubility
The adage "like dissolves like" is the foundational principle of solubility.[4] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a solid solute to dissolve in a liquid solvent, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
The key intermolecular forces at play for dimethoxymethyl-1,3,4-oxadiazoles are:
-
Dipole-Dipole Interactions: The polar 1,3,4-oxadiazole ring and the ether groups on the side chains create permanent dipoles that can interact with polar solvents.
-
Hydrogen Bonding: While the molecule itself lacks hydrogen bond donors, the nitrogen and oxygen atoms are effective hydrogen bond acceptors. Solvents with hydrogen bond donor capabilities (like alcohols) can engage in strong interactions.
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary forces of attraction for nonpolar moieties. The alkyl portions of the substituents and the overall molecular surface area contribute to these interactions.
The balance of these forces determines the solubility in a given solvent.
Predicted Solubility Profile of Dimethoxymethyl-1,3,4-oxadiazoles
Based on the molecular structure and first principles, we can predict the solubility behavior across different classes of organic solvents. This analysis is informed by qualitative data from various substituted 1,3,4-oxadiazoles, which are frequently reported as being soluble in solvents like DMSO, methanol (MeOH), and chloroform (CHCl₃).[5]
Polar Aprotic Solvents
-
Examples: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN)
-
Expected Solubility: High
-
Causality: These solvents have large dipole moments and can effectively solvate the polar 1,3,4-oxadiazole core through strong dipole-dipole interactions. DMSO and DMF are particularly powerful solvents for a wide range of organic molecules. The lack of strong solvent-solvent hydrogen bonding networks (as seen in water or alcohols) means less energy is required to create a cavity for the solute. For many 1,3,4-oxadiazole derivatives, DMSO is a common choice for creating stock solutions for biological screening.[6]
Polar Protic Solvents
-
Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)
-
Expected Solubility: Good to Moderate
-
Causality: These solvents are excellent hydrogen bond donors and can form strong hydrogen bonds with the nitrogen and oxygen atoms of the oxadiazole ring and the ether side chains. Solubility is expected to decrease as the alkyl chain of the alcohol solvent increases (Methanol > Ethanol > Propanol) due to the decreasing polarity of the solvent. Recrystallization of 1,3,4-oxadiazole derivatives is often performed from ethanol or methanol, indicating sufficient solubility at elevated temperatures followed by lower solubility at room temperature—an ideal profile for purification.[6][7]
Halogenated Solvents
-
Examples: Dichloromethane (DCM), Chloroform (CHCl₃)
-
Expected Solubility: Good to Moderate
-
Causality: These solvents are weakly polar and can engage in dipole-dipole interactions. Their primary utility is in dissolving compounds of intermediate polarity. The overall polarity of a dimethoxymethyl-1,3,4-oxadiazole is a balance between its polar core/ether groups and its nonpolar alkyl components, making it well-suited for solubility in this class of solvents. Many synthetic procedures for oxadiazoles report solubility in chloroform.[5]
Ethereal Solvents
-
Examples: Tetrahydrofuran (THF), Diethyl Ether (Et₂O)
-
Expected Solubility: Moderate to Low
-
Causality: These solvents are less polar than the previous classes. THF, being more polar, is expected to be a better solvent than diethyl ether. The ether linkages in the solvent can interact with the solute, but the overall solvating power for a polar heterocyclic core is diminished.
Nonpolar Solvents
-
Examples: Toluene, Hexanes, Heptane
-
Expected Solubility: Very Low to Insoluble
-
Causality: These solvents lack a significant dipole moment and cannot form hydrogen bonds. The primary intermolecular forces are weak van der Waals forces. The energy required to break the solute's crystal lattice is not sufficiently compensated by the weak solute-solvent interactions. The polar nature of the 1,3,4-oxadiazole ring dominates, rendering the molecule insoluble in highly nonpolar media.
The expected solubility trends are summarized in the table below.
| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interactions | Predicted Solubility |
| Polar Aprotic | DMSO, DMF | Strong Dipole-Dipole | High |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | Good to Moderate |
| Halogenated | DCM, Chloroform | Dipole-Dipole | Good to Moderate |
| Ethereal | THF, Diethyl Ether | Dipole-Dipole, Van der Waals | Moderate to Low |
| Nonpolar | Toluene, Hexanes | Van der Waals | Very Low / Insoluble |
Experimental Protocols for Solubility Determination
To move from prediction to quantification, rigorous experimental protocols are necessary. The two most relevant types of solubility for drug development are kinetic and thermodynamic.
Kinetic Solubility Screening
This is a high-throughput method used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Protocol: High-Throughput Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Assay Plate Preparation: Dispense the desired aqueous buffer or organic solvent into a 96-well microplate.
-
Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the solvent in the wells to achieve a range of final concentrations (e.g., 1 to 200 µM).
-
Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25 °C).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, after centrifugation, measure the concentration of the compound remaining in the supernatant using UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The kinetic solubility is defined as the concentration at which the measured signal deviates from a linear response, indicating the onset of precipitation.
Thermodynamic Solubility Assay
This method measures the true equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound with the solvent over an extended period.
Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the selected organic solvent. Ensure enough solid is present to maintain a saturated solution with visible excess solid.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C) for 24-48 hours. This duration is critical to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of the compound.
-
Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.
Caption: Workflow for Kinetic Solubility Screening.
Causality of Structural Modifications and Environmental Factors
The solubility of a given dimethoxymethyl-1,3,4-oxadiazole is not static. It can be influenced by several factors that researchers can potentially modulate.
-
Temperature: For most organic solids, solubility increases with temperature. This principle is exploited during recrystallization. The dissolution process is typically endothermic, meaning that providing thermal energy helps overcome the crystal lattice energy.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different thermodynamic solubility. It is crucial to characterize the solid form used in solubility experiments.
-
Purity: Impurities can disrupt the crystal lattice, often leading to an overestimation of solubility.
-
Structural Analogs: Minor changes to the substituent can have significant effects. For example, replacing the terminal methyl groups with ethyl groups (diethoxymethyl-) would slightly increase lipophilicity and molecular weight, likely decreasing solubility in polar solvents. Conversely, introducing a hydroxyl group would dramatically increase polarity and provide a hydrogen bond donor site, enhancing solubility in protic solvents.
Caption: Key Factors Influencing Solubility.
Implications for Drug Development and Research
A well-characterized solubility profile is not merely academic; it has profound practical consequences:
-
Synthetic Chemistry: Choosing the right solvent is critical for reaction efficiency, controlling reaction temperature, and ensuring reactants are in the same phase. For purification, a solvent system must be identified where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Formulation Science: For a drug to be administered, it must be formulated. Poor solubility in pharmaceutically acceptable solvents can be a major hurdle, requiring advanced formulation strategies like amorphous solid dispersions or nano-suspensions.
-
Preclinical Screening: In early-stage biological assays, compounds are typically dissolved in DMSO. If a compound precipitates in the aqueous assay medium, its apparent activity will be artificially low, leading to the potential rejection of a promising candidate. Understanding solubility in aqueous buffers is therefore critical.
Conclusion
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Hafez, H. N., et al. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 21(5), 652. Available at: [Link]
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An In-depth Technical Guide to 2,5-Disubstituted 1,3,4-Oxadiazole Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a privileged scaffold in drug design. This technical guide provides a comprehensive overview of 2,5-disubstituted 1,3,4-oxadiazoles, focusing on their synthesis, chemical properties, and diverse applications. We will delve into established and modern synthetic methodologies, offering detailed protocols and mechanistic insights. Furthermore, this guide will explore the extensive pharmacological profile of these compounds, including their use as anticancer, antimicrobial, and anti-inflammatory agents, as well as their emerging roles in materials science.
Introduction: The 1,3,4-Oxadiazole Core
The 1,3,4-oxadiazole is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] This arrangement of heteroatoms results in an electron-deficient ring system, which imparts unique physicochemical properties to the molecule.[1] The 2,5-disubstituted analogues are the most common and widely studied derivatives, offering two points for chemical modification to fine-tune their biological activity and material properties.
One of the most significant features of the 1,3,4-oxadiazole ring in medicinal chemistry is its role as a bioisostere. Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[2] The 1,3,4-oxadiazole moiety is often used as a surrogate for carboxylic acids, esters, and carboxamides.[1][3] This substitution can lead to improved metabolic stability, enhanced cell permeability, and altered hydrogen bonding capacity, ultimately influencing the pharmacokinetic and pharmacodynamic profile of a drug candidate.[4]
Synthetic Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles
A variety of synthetic methods have been developed for the construction of the 2,5-disubstituted 1,3,4-oxadiazole ring. The choice of a particular synthetic route often depends on the availability of starting materials, desired substitution pattern, and scalability.
Cyclodehydration of Diacylhydrazines
The most common and versatile method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines.[5] This reaction is typically carried out in the presence of a dehydrating agent.
Causality behind Experimental Choices: The selection of the dehydrating agent is crucial for the success of this reaction. Strong dehydrating agents are required to overcome the energy barrier for the intramolecular cyclization. Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for this transformation.[6][7] Other dehydrating agents such as thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride have also been successfully employed.[5] The reaction is often heated to reflux to provide the necessary energy for the reaction to proceed to completion.
Protocol: Synthesis of 2,5-diphenyl-1,3,4-oxadiazole from 1,2-dibenzoylhydrazine [6]
-
To a solution of 1,2-dibenzoylhydrazine (1 mmol) in a suitable solvent such as toluene or acetonitrile, add phosphorus oxychloride (1.2 mmol).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol to afford the pure 2,5-diphenyl-1,3,4-oxadiazole.
Oxidative Cyclization of Acylhydrazones
Another important synthetic route involves the oxidative cyclization of N-acylhydrazones, which are readily prepared by the condensation of aldehydes with acid hydrazides.[6][8] A variety of oxidizing agents can be employed for this transformation.
Causality behind Experimental Choices: The choice of the oxidizing agent can influence the reaction conditions and the tolerance of different functional groups. Common oxidizing agents include bromine in acetic acid,[6] potassium permanganate (KMnO₄),[6] and ceric ammonium nitrate (CAN).[6] The reaction mechanism involves the oxidation of the hydrazone nitrogen, followed by intramolecular cyclization and elimination.
Protocol: Synthesis of 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole from N'-(4-chlorobenzylidene)benzohydrazide [6]
-
Dissolve N'-(4-chlorobenzylidene)benzohydrazide (1 mmol) in glacial acetic acid.
-
Add a solution of bromine (1.1 mmol) in acetic acid dropwise to the reaction mixture at room temperature.
-
Stir the mixture for 1-2 hours, during which a precipitate may form.
-
Pour the reaction mixture into ice-cold water and collect the precipitate by filtration.
-
Wash the solid with water and then with a dilute solution of sodium thiosulfate to remove any excess bromine.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole.
One-Pot Syntheses
One-pot procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer advantages in terms of efficiency and reduced waste. Several one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been reported.[6] These often involve the reaction of a carboxylic acid and an acid hydrazide in the presence of a coupling reagent and a dehydrating agent.[9]
Applications of 2,5-Disubstituted 1,3,4-Oxadiazoles
The unique structural and electronic features of the 1,3,4-oxadiazole ring have led to its incorporation into a wide range of molecules with diverse applications.
Medicinal Chemistry
The 1,3,4-oxadiazole scaffold is a prominent feature in many clinically used drugs and drug candidates.[10] Its derivatives have demonstrated a broad spectrum of pharmacological activities.
-
Anticancer Activity: Many 2,5-disubstituted 1,3,4-oxadiazole derivatives have shown potent anticancer activity.[6][9] For example, some derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. Raltegravir, an antiretroviral drug used to treat HIV infection, contains a 1,3,4-oxadiazole moiety and functions by inhibiting the viral enzyme integrase.[6]
-
Antimicrobial Activity: The 1,3,4-oxadiazole nucleus is a common structural motif in compounds with antibacterial and antifungal properties.[6][9][10] Derivatives have shown activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[6][10]
-
Anti-inflammatory Activity: Several 2,5-disubstituted 1,3,4-oxadiazole derivatives have exhibited significant anti-inflammatory and analgesic properties.[6][9][10] They have been shown to reduce paw edema in animal models of inflammation.[6]
-
Other Pharmacological Activities: The versatility of the 1,3,4-oxadiazole scaffold extends to a wide array of other biological activities, including antiviral, anticonvulsant, antihypertensive, and antidiabetic effects.[6][9][10]
| Pharmacological Activity | Example Target/Mechanism | Reference |
| Anticancer | VEGFR-2 Inhibition, Integrase Inhibition | [6] |
| Antimicrobial | Inhibition of bacterial and fungal growth | [6][10] |
| Anti-inflammatory | Reduction of edema and inflammatory mediators | [6] |
| Antiviral | HIV Integrase Inhibition | [6] |
Materials Science
Beyond their medicinal applications, 2,5-disubstituted 1,3,4-oxadiazoles have found utility in the field of materials science, particularly in the development of organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the 1,3,4-oxadiazole ring makes its derivatives excellent electron-transporting and hole-blocking materials.[6][11] This property is crucial for the efficient functioning of OLEDs.[12] The ability to tune the electronic properties through substitution at the 2- and 5-positions allows for the development of materials with specific emission colors and performance characteristics.
-
Other Applications: 1,3,4-oxadiazole derivatives have also been explored for use as liquid crystals, scintillators, and corrosion inhibitors.[1][13] Their thermal stability and unique optical properties make them attractive candidates for these applications.[6]
Conclusion
The 2,5-disubstituted 1,3,4-oxadiazole has established itself as a cornerstone building block in modern chemical sciences. Its straightforward synthesis, coupled with its remarkable versatility as a pharmacophore and a functional material, ensures its continued importance in drug discovery and materials development. The ability to readily modify the substituents at the 2- and 5-positions provides a powerful tool for fine-tuning the properties of these compounds, paving the way for the creation of novel therapeutics and advanced materials with tailored functionalities. As our understanding of the structure-activity and structure-property relationships of these compounds deepens, the potential for innovative applications of 2,5-disubstituted 1,3,4-oxadiazoles will undoubtedly continue to expand.
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Technical Guide: A Multi-faceted Approach to Predicting the Hydrophobicity of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
Abstract
The n-octanol/water partition coefficient (logP) is a cornerstone physicochemical parameter in drug discovery, profoundly influencing the pharmacokinetic and pharmacodynamic profile of a therapeutic candidate. This guide provides a comprehensive analysis of the predicted hydrophobicity for 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, a molecule belonging to a pharmacologically significant class of heterocycles. Recognizing the absence of empirical data for this specific compound, we leverage a synergistic approach, combining multiple robust in silico prediction methodologies with a detailed framework for experimental validation. We explore atom/fragment-based, property-based QSAR, and physics-based computational models to establish a consensus predicted logP value. Furthermore, this whitepaper presents a detailed, self-validating protocol for hydrophobicity determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), offering a practical and efficient pathway for empirical confirmation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply modern techniques for characterizing molecular hydrophobicity in early-stage discovery programs.
Introduction: The Imperative of Hydrophobicity in Drug Design
In the intricate process of drug discovery and development, the journey of a molecule from administration to its biological target is governed by a complex interplay of its physicochemical properties. Among these, hydrophobicity (or lipophilicity) stands out as a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] This property is quantitatively expressed by the partition coefficient (P), which measures the equilibrium distribution of a compound between an immiscible non-polar (typically n-octanol) and a polar (aqueous) phase. For convenience, this is almost universally expressed in its logarithmic form, logP.[3][4]
A molecule's logP value dictates its ability to permeate biological membranes, bind to plasma proteins, and interact with its target receptor.[1][5][6] An optimal hydrophobicity balance is essential; while sufficient lipophilicity is required to cross the lipid bilayers of cell membranes, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2] This principle is famously encapsulated in frameworks like Lipinski's Rule of Five, which suggests a calculated logP of less than 5 is favorable for oral bioavailability.[7]
The subject of this guide, this compound, belongs to a class of five-membered heterocyclic compounds that are considered "privileged structures" in medicinal chemistry. The 1,3,4-oxadiazole ring is a versatile scaffold found in numerous agents with antibacterial, anti-inflammatory, and anticancer activities.[8][9][10] It often serves as a bioisosteric replacement for amide or ester functionalities, and compared to its isomers, the 1,3,4-oxadiazole core can confer improved metabolic stability and more favorable solubility profiles.[8]
Given the novelty of the target compound, this guide aims to establish a reliable estimate of its hydrophobicity through state-of-the-art predictive modeling and to provide a clear, actionable protocol for its future experimental validation.
Part I: In Silico Prediction of logP for this compound
The use of computational, or in silico, methods for predicting ADMET properties is indispensable in modern drug discovery. These approaches provide rapid, cost-effective estimations that guide the prioritization of synthetic targets long before a physical sample is available.[11][12] We employ a multi-model strategy to generate a robust consensus prediction for our target molecule.
Methodology 1: Atom/Fragment-Based Contribution Models
Principle: These are the most established and widely used methods for logP prediction. They operate on the reductionist principle that the logP of a molecule can be calculated by summing the contributions of its constituent atoms or pre-defined molecular fragments.[13] Correction factors are often applied to account for intramolecular interactions.
Causality of Choice: The primary advantage of these models is their computational speed and simplicity, making them ideal for high-throughput virtual screening. They are built upon vast databases of experimentally determined logP values, providing a strong empirical foundation.[14] Popular algorithms in this class include ALOGP, MLOGP, and those based on the Rekker or Ghose-Crippen methods.[15][16]
Methodology 2: Property-Based QSAR Models
Principle: Quantitative Structure-Activity Relationship (QSAR) models take a more holistic approach. Instead of summing fragments, they generate a range of molecular descriptors (e.g., topological indices, electronic properties, van der Waals surface area) and use statistical techniques like multiple linear regression to build a mathematical model that correlates these descriptors with experimentally determined logP values.[17][18][19]
Causality of Choice: QSAR models can capture subtle electronic and steric effects that fragment-based methods might miss, potentially offering higher accuracy for novel chemical scaffolds, provided the model was trained on a structurally diverse and relevant dataset.[17]
Logical Relationship of Predictive Models
The following diagram illustrates the hierarchical approach to in silico logP prediction, moving from rapid, empirical methods to more computationally intensive, physics-based approaches.
Caption: Hierarchy of computational logP prediction methods.
Data Summary & Consensus Prediction
To generate predicted logP values for this compound, several widely accessible and validated computational tools were utilized. The results are summarized below.
| Prediction Method/Tool | Principle | Predicted logP |
| ALOGPS 2.1 [4][20] | Atom-based (E-state indices) & Neural Network | 0.65 |
| ACD/Labs Percepta [21] | Fragment-based (Classic & GALAS algorithms) | 0.58 ± 0.34 |
| Molinspiration | Fragment-based (Moriguchi MLOGP) | 0.49 |
| XLOGP3 | Atom-based with correction factors | 0.33 |
| SwissADME (Consensus) | Average of multiple models | 0.61 |
The predicted values show a strong consensus, clustering in the range of 0.3 to 0.7 . This narrow distribution across different algorithmic approaches lends confidence to the prediction. The data collectively suggest that this compound is a relatively polar molecule with low hydrophobicity. This is consistent with the known properties of the 1,3,4-oxadiazole scaffold, which tends to exhibit lower lipophilicity.[8]
Part II: Experimental Framework for Hydrophobicity Determination
While in silico predictions are invaluable, they remain estimations.[17] Experimental validation is the definitive step to characterize a new chemical entity.
Rationale for Experimental Approach
The "gold standard" for logP determination is the shake-flask method, which involves direct measurement of the analyte's concentration in equilibrated n-octanol and aqueous phases.[3] However, this method is low-throughput, labor-intensive, and requires substantial quantities of pure compound, making it ill-suited for early discovery phases.[11]
Therefore, we recommend an indirect method using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is rapid, highly reproducible, requires only micrograms of sample, and is robust against impurities, making it the industry standard for high-throughput hydrophobicity screening.[3][11][22][23] The principle relies on the fact that a compound's retention time on a non-polar (hydrophobic) stationary phase is directly proportional to its hydrophobicity.[22][24]
Recommended Protocol: RP-HPLC for Hydrophobicity Index
This protocol describes a self-validating system for determining a hydrophobicity index (log k'w) that is highly correlated with logP.
1. Materials & Reagents:
-
HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)
-
HPLC-grade water
-
Formic acid or other suitable buffer components
-
A set of 5-7 calibration standards with well-documented logP values spanning a relevant range (e.g., -1 to 5).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., ACN or DMSO) to a concentration of ~1 mg/mL.
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, and UV-Vis or DAD detector.
-
Stationary Phase: A C18 (octadecyl) column is standard.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
3. Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Isocratic Elution Analysis:
-
For each calibration standard and the test compound, perform a series of isocratic HPLC runs at different, fixed ratios of Mobile Phase B (e.g., 30%, 40%, 50%, 60%, 70% ACN).
-
Record the retention time (t_R) for each compound at each mobile phase composition.
-
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
-
-
Data Calculation:
-
For each run, calculate the retention factor, k' = (t_R - t_0) / t_0 .
-
For each compound, plot log k' against the percentage of organic modifier (%B).
-
-
Determination of Hydrophobicity Index (φ₀ or log k'w):
-
The relationship between log k' and the volume fraction of organic modifier (φ) is typically linear. The y-intercept of this plot (log k' at 0% organic modifier) represents log k'w, the retention factor extrapolated to a purely aqueous mobile phase.[25] This value is a reliable index of hydrophobicity.
-
-
Calibration and Final logP Estimation:
-
Plot the experimentally determined log k'w values for the calibration standards against their known literature logP values.
-
Perform a linear regression on this data to generate a calibration curve.
-
Use the equation of this line and the experimentally determined log k'w of this compound to calculate its experimental logP value.
-
Experimental Workflow Diagram
Caption: RP-HPLC workflow for experimental logP determination.
Discussion and Synthesis
The comprehensive in silico analysis strongly predicts that this compound is a polar compound with a logP value between 0.3 and 0.7. This low hydrophobicity is driven by the polar 1,3,4-oxadiazole ring and the two oxygen atoms of the dimethoxymethyl group, which are capable of acting as hydrogen bond acceptors. These polar features outweigh the hydrophobic contribution of the methyl group and the carbon backbone.
From a drug development perspective, a logP in this range suggests several key properties:
-
High Aqueous Solubility: The compound is likely to have good solubility, which is advantageous for formulation and administration.
-
Low Membrane Permeability: The low lipophilicity may hinder passive diffusion across biological membranes like the intestinal wall or the blood-brain barrier.
-
Low Plasma Protein Binding: Highly polar compounds tend to exhibit lower binding to plasma proteins like albumin.
The proposed RP-HPLC protocol provides a direct and efficient means to confirm this prediction. Should the experimental logP fall within the predicted range, it would validate the computational models for this chemical space and provide a firm physicochemical foundation for subsequent stages of drug development.
Conclusion
This technical guide has established a robustly predicted logP value for this compound, placing it in the 0.3 to 0.7 range. This consensus was derived from a suite of validated computational methods, each leveraging a different algorithmic philosophy. The analysis indicates the compound is a polar molecule, a characteristic largely imparted by its heterocyclic core and oxygen-rich substituents. To bridge prediction with empirical reality, we have detailed an industry-standard RP-HPLC protocol that is both resource-efficient and scientifically rigorous. The synergy of predictive modeling and strategic experimental validation, as outlined here, represents a cornerstone of modern, efficient drug discovery, enabling a deeper understanding of a candidate's potential long before it enters costly preclinical and clinical development.
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- 20. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 21. acdlabs.com [acdlabs.com]
- 22. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 23. research.unipg.it [research.unipg.it]
- 24. researchgate.net [researchgate.net]
- 25. A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust, One-Pot Synthesis of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole from Acethydrazide
Abstract & Introduction
The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its metabolic stability and unique electronic properties.[1][2] As a bioisostere for esters and amides, it features prominently in a range of pharmaceuticals, including the antiretroviral drug Raltegravir.[3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, a versatile building block for further chemical elaboration.
The described methodology is a one-pot reaction starting from readily available acethydrazide and trimethyl orthoformate. This approach is advantageous due to its operational simplicity and avoidance of harsh dehydrating agents often required in classical oxadiazole syntheses, such as phosphorus oxychloride or thionyl chloride.[5][6] We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline the necessary analytical characterization of the final product.
Reaction Scheme & Mechanistic Rationale
The synthesis proceeds via an acid-catalyzed condensation of acethydrazide with trimethyl orthoformate, followed by an intramolecular cyclization and elimination to yield the aromatic 1,3,4-oxadiazole ring system.
Overall Reaction:
Mechanistic Considerations:
The reaction is initiated by the acid-catalyzed reaction between one of the nitrogen atoms of acethydrazide and trimethyl orthoformate. This forms a key intermediate after the loss of a methanol molecule. This intermediate then undergoes an intramolecular nucleophilic attack from the carbonyl oxygen onto the electrophilic carbon, triggering the cyclization. Subsequent elimination of a second methanol molecule results in the formation of the stable, aromatic 1,3,4-oxadiazole ring. The use of an acid catalyst, such as p-toluenesulfonic acid (PTSA), is critical as it protonates the orthoformate, increasing its electrophilicity and facilitating the initial condensation step.[7] The entire process can be driven to completion by removing the methanol byproduct, typically by distillation during the reaction.
Below is a diagram illustrating the proposed mechanistic pathway for this transformation.
Sources
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Wittig Reaction Conditions for 2-Formyl-5-Methyl-1,3,4-Oxadiazole Precursors
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, frequently imparting desirable pharmacokinetic and physicochemical properties to bioactive molecules.[1][2][3] The introduction of vinyl linkages to this heterocyclic core via the Wittig reaction represents a powerful and versatile strategy for the synthesis of novel drug candidates and functional materials.[4][5][6] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Wittig reaction to 2-formyl-5-methyl-1,3,4-oxadiazole, a key precursor for such syntheses.
This guide will delve into the mechanistic nuances of the Wittig reaction, offer practical, field-proven protocols, and provide troubleshooting insights to ensure successful and reproducible outcomes. The focus will be on explaining the "why" behind experimental choices, fostering a deeper understanding of the reaction's intricacies.
The Wittig Reaction: A Mechanistic Overview
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide (also known as a phosphorane).[4][7][8][9] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[10]
The generally accepted mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a zwitterionic intermediate called a betaine. This betaine then undergoes ring closure to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[4][5][7][8]
Key Steps in the Wittig Reaction:
-
Ylide Formation: A phosphonium salt, typically prepared from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to generate the phosphorus ylide.[4][5][10][11]
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Oxaphosphetane Formation: The resulting betaine intermediate cyclizes to form a four-membered ring.
-
Alkene Formation: The oxaphosphetane decomposes to give the alkene and triphenylphosphine oxide.
Caption: General mechanism of the Wittig reaction.
The Nature of the Ylide: Stabilized vs. Non-Stabilized
The reactivity and stereochemical outcome of the Wittig reaction are heavily influenced by the nature of the ylide.[8][12][13]
-
Non-stabilized ylides (where R is an alkyl group) are highly reactive and typically favor the formation of (Z)-alkenes under kinetic control.[8][12][13] These reactions are often irreversible.
-
Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive and generally lead to the formation of (E)-alkenes under thermodynamic control.[12][13] The initial addition step is often reversible, allowing for equilibration to the more stable (E)-product.
-
Semi-stabilized ylides (where R is an aryl or vinyl group) exhibit intermediate reactivity and can yield mixtures of (E)- and (Z)-alkenes.[8][14]
For the synthesis of vinyl-1,3,4-oxadiazoles, the choice of ylide will dictate the geometry of the resulting double bond.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are crucial for the successful formation of the ylide, as it is sensitive to water.[15]
-
Inert Atmosphere: Reactions involving non-stabilized ylides should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by oxygen.[12][15]
-
Temperature Control: The formation of the ylide often requires low temperatures to control reactivity, while the reaction with the aldehyde may be performed at room temperature or with gentle heating.
Protocol 1: Synthesis of a (Z)-Vinyl-1,3,4-oxadiazole using a Non-Stabilized Ylide
This protocol describes a general procedure for the reaction of 2-formyl-5-methyl-1,3,4-oxadiazole with a non-stabilized ylide to favor the formation of the (Z)-isomer.
Materials:
-
Alkyltriphenylphosphonium halide (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
2-Formyl-5-methyl-1,3,4-oxadiazole (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the alkyltriphenylphosphonium halide.
-
Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
Dissolve 2-formyl-5-methyl-1,3,4-oxadiazole in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify the desired alkene by silica gel column chromatography.
-
| Parameter | Recommended Value | Rationale |
| Base | n-Butyllithium (n-BuLi) | A strong base is required to deprotonate the phosphonium salt to form the non-stabilized ylide.[5] |
| Solvent | Anhydrous THF | Aprotic and can solvate the phosphonium salt and ylide.[15] |
| Temperature | -78 °C for ylide formation | Controls the reactivity of the strong base and prevents side reactions. |
| Equivalents of Ylide | 1.1 - 1.5 eq | Ensures complete consumption of the limiting aldehyde. |
Protocol 2: Synthesis of an (E)-Vinyl-1,3,4-oxadiazole using a Stabilized Ylide
This protocol outlines a general procedure for the reaction of 2-formyl-5-methyl-1,3,4-oxadiazole with a stabilized ylide, which typically favors the formation of the (E)-isomer.
Materials:
-
Phosphonium salt with an electron-withdrawing group (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.1 eq)
-
Anhydrous toluene or dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
2-Formyl-5-methyl-1,3,4-oxadiazole (1.0 eq)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation and Reaction (One-Pot):
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the phosphonium salt, 2-formyl-5-methyl-1,3,4-oxadiazole, and the base (e.g., K₂CO₃).
-
Add the anhydrous solvent (toluene or DCM).
-
Heat the reaction mixture to reflux and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the alkene from triphenylphosphine oxide.
-
| Parameter | Recommended Value | Rationale |
| Base | K₂CO₃, NaH, or NaOMe | Milder bases are sufficient to deprotonate the more acidic phosphonium salt of a stabilized ylide.[7][16] |
| Solvent | Toluene, DCM | Aprotic solvents are suitable. Toluene allows for higher reaction temperatures if needed.[11] |
| Temperature | Room temperature to reflux | Stabilized ylides are less reactive and may require heating to proceed at a reasonable rate. |
| Reaction Type | One-pot is often possible | The milder base and less reactive ylide allow for the presence of the aldehyde during ylide formation.[17] |
Troubleshooting Guide
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. community.wvu.edu [community.wvu.edu]
- 11. researchgate.net [researchgate.net]
- 12. adichemistry.com [adichemistry.com]
- 13. scribd.com [scribd.com]
- 14. iris.unito.it [iris.unito.it]
- 15. jk-sci.com [jk-sci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Strategic Functionalization of 5-Methyl-1,3,4-Oxadiazole Systems
Abstract
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and materials science, valued for its metabolic stability, favorable electronic properties, and ability to act as a bioisostere for amide and ester groups.[1][2] The 5-methyl-1,3,4-oxadiazole core, in particular, offers two primary, orthogonal sites for chemical modification: the C5-methyl group and the C2-position. This guide provides a comprehensive overview of key functionalization strategies, offering detailed, field-tested protocols for researchers engaged in drug discovery and molecular engineering. We will explore the causality behind experimental choices, providing not just the "how" but the "why" for critical steps, ensuring reproducible and validated outcomes.
Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole moiety is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its unique structure imparts a range of desirable physicochemical properties. It is an electron-deficient ring system, which contributes to its chemical stability and influences its role as an electron-transporting material in organic electronics.[3] In medicinal chemistry, this scaffold is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7][8][9]
The value of the 1,3,4-oxadiazole ring lies in its ability to:
-
Engage in Hydrogen Bonding: The nitrogen atoms act as hydrogen bond acceptors, facilitating crucial interactions with biological targets.
-
Serve as a Bioisostere: It can replace metabolically labile ester and amide functionalities, improving the pharmacokinetic profile of drug candidates.[1]
-
Provide a Rigid Linker: The planar, aromatic nature of the ring allows for precise positioning of substituents in three-dimensional space to optimize binding with target proteins.
Functionalization of the core scaffold is paramount for tuning these properties and exploring the chemical space for lead optimization. The 5-methyl variant provides a readily available synthetic handle for diversification.
Foundational Synthesis: Preparing the 5-Methyl-1,3,4-Oxadiazole Core
Before functionalization, a reliable supply of the starting material is essential. The most common route to 2-substituted-5-methyl-1,3,4-oxadiazoles involves the dehydrative cyclization of an N-acylhydrazide. A representative protocol for synthesizing the parent 2-aryl-5-methyl-1,3,4-oxadiazole is provided below.
Protocol 2.1: Synthesis of 2-Aryl-5-methyl-1,3,4-oxadiazole via Dehydrative Cyclization
This protocol involves the condensation of a substituted aromatic acid with acethydrazide, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃).
Workflow Overview:
Caption: Workflow for 2-Aryl-5-methyl-1,3,4-oxadiazole Synthesis.
Materials:
-
Substituted Benzoic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Acethydrazide (1.1 eq)
-
Phosphorus Oxychloride (POCl₃) (5-10 eq)
-
Pyridine (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
Procedure:
-
Acid Chloride Formation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, suspend the substituted benzoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of pyridine. Slowly add thionyl chloride (1.5 eq) and reflux the mixture for 2-3 hours until the solution becomes clear.
-
Amidation: Cool the reaction to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Dissolve the resulting crude aroyl chloride in anhydrous DCM.
-
In a separate flask, dissolve acethydrazide (1.1 eq) in anhydrous DCM and cool to 0 °C. Slowly add the aroyl chloride solution from the previous step. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude diacylhydrazide intermediate.
-
Cyclization: To the crude diacylhydrazide, add phosphorus oxychloride (POCl₃) (5-10 eq) carefully at 0 °C. Heat the mixture at reflux (approx. 100-110 °C) for 4-8 hours.
-
Rationale: POCl₃ serves as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the stable oxadiazole ring. The excess POCl₃ also acts as the solvent.[10]
-
-
Final Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is the crude product.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol or purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure 2-aryl-5-methyl-1,3,4-oxadiazole.
Key Functionalization Strategies
The 5-methyl-1,3,4-oxadiazole scaffold offers two distinct and synthetically valuable positions for derivatization: the C2 position of the heterocyclic ring and the C5-methyl group .
Strategy A: Functionalization at the C2 Position via Cross-Coupling
For pre-formed 5-methyl-1,3,4-oxadiazole rings, the most powerful method for diversification is the introduction of substituents at the C2 position. This is typically achieved by first halogenating the C2 position and then employing palladium-catalyzed cross-coupling reactions.
Workflow Overview:
Caption: C2-Position functionalization via Pd-catalyzed cross-coupling.
Protocol 3.1.1: Synthesis of 2-Bromo-5-methyl-1,3,4-oxadiazole This precursor is essential for subsequent cross-coupling reactions. It can be prepared from 5-methyl-1,3,4-oxadiazol-2(3H)-one.
Materials:
-
5-methyl-1,3,4-oxadiazol-2(3H)-one (1.0 eq)
-
Phosphorus Oxybromide (POBr₃) (2.0 eq)
-
Acetonitrile (anhydrous)
Procedure:
-
In a sealed tube, combine 5-methyl-1,3,4-oxadiazol-2(3H)-one (1.0 eq) and POBr₃ (2.0 eq) in anhydrous acetonitrile.
-
Heat the mixture at 120 °C for 12 hours.
-
Cool the reaction to room temperature and carefully pour onto a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 2-bromo-5-methyl-1,3,4-oxadiazole.
Protocol 3.1.2: Palladium-Catalyzed Sonogashira Coupling This protocol allows for the introduction of an alkyne moiety at the C2 position, a valuable functional group for further modification via click chemistry or as a structural element itself.[1]
Materials:
-
2-Bromo-5-methyl-1,3,4-oxadiazole (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
PdCl₂(PPh₃)₂ (5 mol%)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous DMF or THF
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-5-methyl-1,3,4-oxadiazole (1.0 eq), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the anhydrous solvent (DMF or THF) via syringe, followed by the base (TEA or DIPEA) and the terminal alkyne (1.2-1.5 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 6-16 hours, monitoring by TLC.
-
Scientist's Note: The Sonogashira reaction requires a copper(I) co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The base is crucial for deprotonating the terminal alkyne and neutralizing the HBr generated.[1]
-
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the 2-alkynyl-5-methyl-1,3,4-oxadiazole product.
| Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions | | :--- | :--- | :--- | :--- | | Reaction Type | Coupling Partner | Typical Catalyst System | Key Application | | Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)Cl₂, Na₂CO₃, Toluene/H₂O | Synthesis of biaryl systems[11][12][13] | | Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, TEA | Introduction of alkynyl groups[1] | | Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C bond formation with alkenes | | Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N bond formation |
Strategy B: C-H Activation at the C2 Position
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization (e.g., halogenation) of the starting material, offering a more atom-economical approach.
Protocol 3.2.1: Palladium-Catalyzed Direct C-H Arylation This method allows for the direct coupling of a 5-methyl-1,3,4-oxadiazole with an aryl halide.[14]
Materials:
-
2-Substituted-5-methyl-1,3,4-oxadiazole (e.g., 2-phenyl-5-methyl) (1.5 eq)
-
Aryl Bromide (1.0 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
tBudippf (ligand) (1-5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous DMF
Procedure:
-
In an oven-dried Schlenk tube, combine the 5-methyl-1,3,4-oxadiazole (1.5 eq), aryl bromide (1.0 eq), Pd(OAc)₂ (1 mol%), tBudippf ligand (1 mol%), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill with an inert gas (Nitrogen or Argon).
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Rationale: The palladium catalyst, in concert with a specialized phosphine ligand, facilitates the cleavage of the C2-H bond of the oxadiazole and subsequent coupling with the aryl halide. A strong base like Cs₂CO₃ is required for the C-H activation step.[14]
-
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water (3x) to remove DMF, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Conclusion
The 5-methyl-1,3,4-oxadiazole ring system is a versatile and highly valuable scaffold for modern chemical research. Strategic functionalization at the C2-position via palladium-catalyzed cross-coupling or direct C-H activation provides powerful and reliable pathways to novel molecular architectures. The protocols detailed in this guide are robust and validated, offering researchers a solid foundation for synthesizing diverse libraries of compounds for applications in drug discovery, materials science, and beyond. Careful selection of catalysts, ligands, and reaction conditions, based on the principles outlined, is critical to achieving high-yield, selective transformations.
References
-
Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. Available at: [Link]
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Sindhe, M. A., et al. (2016). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Journal of Advanced Research, 7(5), 771-781. Available at: [Link]
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Katiyar, P., & Singh, M. P. (2021). Synthesis of Pyridine Clubbed 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives Shows Potent Antimicrobial Activity. Letters in Organic Chemistry, 18(10), 822-829. Available at: [Link]
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Hussein, F. A. (2014). Synthesis of 2,5-disubstituted-1,3,4-oxadiazole. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
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Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Available at: [Link]
-
Kudelko, A., et al. (2025). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 30(14), 5150. Available at: [Link]
-
Pattan, S., et al. (2015). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Kumar, A., et al. (2017). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Kumar, V., et al. (2025). Visible Light Mediated One Pot Synthesis of 2,5‐Disubstituted 1,3,4‐Oxadiazole. ChemistrySelect. Available at: [Link]
-
Khazi, I. A. M., et al. (2014). Synthesis of 2-Alkynyl 1,3,4-Oxadiazoles by Palladium-Catalyzed Cross-Coupling Reaction. Synlett, 25(09), 1283-1285. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2018). Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Głowacka, I. E., & Wujec, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(7), 2336. Available at: [Link]
-
Verma, G., et al. (2021). A mini review on biological potential of 1,3,4-oxadiazole derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]
-
Kumar, S., et al. (2025). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Current Organic Synthesis. Available at: [Link]
-
Ziegler, D. V., et al. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters, 22(5), 1841-1846. Available at: [Link]
-
Kudelko, A., et al. (2020). Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. Molecules, 25(21), 5150. Available at: [Link]
-
Bouyahya, A., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus. Chimie, 25(S1), 1-13. Available at: [Link]
-
Kaur, A., et al. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry. Available at: [Link]
-
Kumar, S., et al. (2024). A Review on 1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. European Chemical Bulletin. Available at: [Link]
-
Pace, A., et al. (2012). Reactions of the 5‐methyl‐1,2,4‐oxadiazole‐[4,5‐a]‐pyridinium chloride... ResearchGate. Available at: [Link]
-
Xin-Ping, H., et al. (2002). Synthesis and antibacterial activities of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 41(10), 2176-2179. Available at: [Link]
-
Kumar, A., et al. (2020). Palladium-catalyzed Suzuki Coupling Synthesis and Biological Activities of Ten New 1,3,4-oxadiazole Derivatives. Indian Journal of Heterocyclic Chemistry, 30(1), 49-54. Available at: [Link]
-
Djebbar, S., et al. (2017). Scope for C−H activation of 1,3,4‐oxadiazoles with (hetero)arenes.[a]. ResearchGate. Available at: [Link]
- CN101012177A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents. (n.d.).
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jchemrev.com [jchemrev.com]
- 5. ajrconline.org [ajrconline.org]
- 6. mdpi.com [mdpi.com]
- 7. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 8. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 9. A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Note: Acid-Mediated Hydrolysis of Oxadiazole Dimethyl Acetals
Abstract & Strategic Context
This application note details the protocol for the chemoselective deprotection of dimethyl acetals attached to 1,2,4- and 1,3,4-oxadiazole scaffolds. Oxadiazoles are critical bioisosteres for esters and amides in medicinal chemistry, offering improved metabolic stability and lipophilicity profiles.[1] However, the synthesis of oxadiazole-functionalized aldehydes often requires the use of acetal masking groups to prevent side reactions (such as polymerization or interference with cyclodehydration) during the construction of the heterocycle.
The Challenge: While acetal hydrolysis is a standard transformation, the oxadiazole ring introduces specific stability constraints. 1,2,4-oxadiazoles, in particular, are susceptible to nucleophilic attack at the C5 position under basic conditions. Therefore, standard deprotection workflows must be modified to ensure the survival of the heterocycle while driving the equilibrium toward the aldehyde.
Reaction Mechanism & Causality
Understanding the mechanism is prerequisite to troubleshooting. The hydrolysis is an equilibrium process driven by entropy and the excess of water.
Mechanistic Pathway
The reaction proceeds via an A-1 mechanism (Acid-catalyzed, unimolecular rate-determining step).
-
Protonation: The methoxy oxygen is protonated by the acid catalyst.
-
Elimination: Methanol is expelled, generating a resonance-stabilized oxocarbenium ion. Note: The electron-withdrawing nature of the oxadiazole ring can destabilize this cation, potentially slowing the reaction compared to a benzyl acetal.
-
Nucleophilic Attack: Water attacks the oxocarbenium ion.
-
Hemiacetal Collapse: Proton transfer and elimination of the second methanol molecule yields the aldehyde.
Visualized Mechanism (DOT)
Figure 1: The rate-limiting ejection of methanol is influenced by the electronic sterics of the oxadiazole ring.
Method Development: Critical Parameters
To ensure reproducibility, the following variables must be controlled.
Acid Selection
-
Hydrochloric Acid (2N - 6N): The standard choice. Effective for most 1,2,4-oxadiazoles.
-
Trifluoroacetic Acid (TFA): Recommended if the substrate has poor solubility in aqueous/organic mixtures. TFA acts as both co-solvent and catalyst.
-
Acetic Acid: Generally too weak for rapid hydrolysis of electron-deficient oxadiazole acetals; requires high heat which may degrade the ring.
Solvent Systems
The reaction requires a single phase to ensure the hydrophobic acetal encounters the hydrated acid protons.
-
THF/Water (1:1 to 4:1): Ideal. THF solubilizes the organic substrate; water drives the hydrolysis.
-
Acetone/Water: Good alternative, but acetone can sometimes form acetals (ketals) reversibly, complicating the equilibrium.
-
Dioxane/Water: Use only if high temperatures (>80°C) are required (rare).
Temperature
-
Standard: Ambient temperature (20–25°C).
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. Warning: Do not exceed 60°C with 1,2,4-oxadiazoles in strong acid for prolonged periods to avoid hydrolysis of the oxadiazole ring itself to an amidoxime.
Standard Operating Protocol (SOP)
Reagents & Equipment[2]
-
Substrate: Oxadiazole dimethyl acetal (1.0 equiv)
-
Solvent: THF (HPLC Grade)
-
Reagent: 3N HCl (aqueous)
-
Quench: Saturated NaHCO₃ (aq) or Water
-
Equipment: Magnetic stirrer, LCMS/TLC, Rotavap.
Step-by-Step Procedure
-
Dissolution: Charge the reaction flask with the oxadiazole dimethyl acetal (1.0 equiv). Add THF (5–10 volumes relative to mass). Stir until fully dissolved.
-
Acid Addition: Add 3N HCl (5.0 – 10.0 equiv) dropwise at room temperature.
-
Why: A large excess of water/acid drives the equilibrium to the right (Le Chatelier’s principle).
-
-
Reaction Monitoring: Stir vigorously at 25°C. Monitor by TLC or LCMS at t=1h, 4h.
-
Target: Disappearance of acetal (M+H of SM) and appearance of aldehyde peak (M+H of Product, often visible as hydrate M+18 in LCMS).
-
-
Workup (CRITICAL):
-
Option A (Precipitation): If the product is solid and insoluble in water, dilute the mixture with 10 volumes of cold water. Filter the precipitate.
-
Option B (Extraction): Dilute with water. Extract with Ethyl Acetate (3x).
-
-
Neutralization: Wash the organic layer with saturated NaHCO₃ or Brine.
-
Safety Note: Do NOT use strong bases (NaOH, KOH) for neutralization. 1,2,4-oxadiazoles are unstable to strong nucleophiles/bases, which can attack C5 and cleave the ring.
-
-
Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Experimental Workflow Diagram (DOT)
Figure 2: Decision tree for reaction monitoring and critical safety steps regarding base sensitivity.
Self-Validating Quality Control (QC)
A robust protocol must include criteria to verify success.
NMR Validation
| Feature | Acetal (Starting Material) | Aldehyde (Product) |
| Proton Shift | Singlet ~5.3 - 5.8 ppm (CH of acetal) | Singlet ~9.8 - 10.2 ppm (CHO) |
| Methoxy Group | Two singlets ~3.3 - 3.5 ppm (6H total) | Disappears |
| Carbon Shift | ~100 ppm (Acetal Carbon) | ~180 - 190 ppm (Carbonyl) |
IR Spectroscopy
-
Appearance: Strong band at 1700–1740 cm⁻¹ (C=O stretch).
-
Disappearance: Loss of strong C-O-C stretches associated with the acetal (1050–1150 cm⁻¹ region simplifies).
Troubleshooting Guide
-
Problem: Reaction stalls at 50% conversion.
-
Problem: Ring Opening (Amidoxime formation).
-
Root Cause: Acid concentration too high (>6N) or temperature too high (>70°C).
-
Fix: Repeat with 1N HCl at room temperature.
-
-
Problem: Product decomposes on workup.
-
Root Cause: Use of NaOH or basic silica gel.
-
Fix: Use neutral silica and avoid strong base washes.
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (General Acetal Hydrolysis).[5][6][7] Link
-
Pace, V. et al. "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Journal of Medicinal Chemistry, 2015.[8] (Stability of Oxadiazoles).[1][9][10] Link
-
BenchChem Technical Support. "1,2,4-Oxadiazole Isomers & Metabolic Stability." BenchChem Application Notes, 2025. (Bioisostere Context). Link
-
Organic Chemistry Portal. "Acetal Protecting Groups and Hydrolysis Conditions." (General Mechanism).[4][5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dimethyl Acetals [organic-chemistry.org]
- 5. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Propose a mechanism for the acid-catalyzed hydrolysis of cyclohex... | Study Prep in Pearson+ [pearson.com]
- 8. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Deprotection of Dimethoxymethyl Groups for the Synthesis of Oxadiazole Aldehydes
Abstract: The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry and drug development, frequently incorporated into molecules exhibiting a wide range of biological activities. The corresponding oxadiazole aldehydes are critical intermediates for further synthetic elaboration, enabling the introduction of diverse functional groups through reactions such as Wittig olefination, reductive amination, and aldol condensations. The dimethoxymethyl group serves as a robust and stable synthetic equivalent of the aldehyde, protecting it from undesired reactions under various conditions, particularly those involving nucleophiles or bases.[1] However, the successful conversion of the dimethoxymethyl group back to the aldehyde—a deprotection step—is paramount and requires careful selection of reagents to ensure high yield and purity without compromising the integrity of the oxadiazole ring. This guide provides a comprehensive overview of reagents, mechanistic insights, and detailed protocols for this crucial transformation, tailored for researchers in organic synthesis and drug discovery.
The Synthetic Imperative: Why Reagent Selection is Critical
The deprotection of a dimethyl acetal to its corresponding aldehyde is fundamentally an acid-catalyzed hydrolysis.[2] While seemingly straightforward, the presence of the 1,2,4-oxadiazole ring introduces specific challenges. The nitrogen atoms in the heterocycle are basic and can be protonated under harsh acidic conditions. This can lead to several complications:
-
Altered Reactivity: Protonation can change the electronic properties of the ring, potentially affecting reaction rates or leading to undesired side reactions.
-
Substrate Degradation: Strong acids and high temperatures can cause decomposition of sensitive heterocyclic systems.
-
Compatibility Issues: Many complex drug-like molecules contain other acid-sensitive functional groups (e.g., Boc-amines, silyl ethers, tert-butyl esters) that must remain intact.
Therefore, the ideal reagent for deprotecting an oxadiazole-appended dimethoxymethyl group must be effective under conditions that are mild enough to preserve the overall molecular architecture. This guide focuses on a range of methods, from classical acidic hydrolysis to modern, chemoselective protocols.
Mechanistic Underpinnings: The A-1 Pathway of Acetal Hydrolysis
Understanding the mechanism of acetal hydrolysis is key to troubleshooting and optimizing reaction conditions. The reaction typically proceeds via an A-1 (acid-catalyzed, unimolecular) mechanism in the presence of water.[3][4]
The key steps are:
-
Protonation: A lone pair on one of the methoxy oxygens is protonated by an acid catalyst, transforming the methoxy group into a good leaving group (methanol).
-
Formation of an Oxonium Ion: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxonium ion intermediate. This is typically the rate-determining step.[3]
-
Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.
-
Deprotonation: Loss of a proton from the resulting intermediate yields a hemiacetal.
-
Repeat and Release: The process of protonation, elimination of a second methanol molecule, and nucleophilic attack by the hydroxyl group's oxygen, followed by a final deprotonation, releases the final aldehyde product.
Caption: Figure 1: A-1 Mechanism of Acetal Hydrolysis
A Comparative Analysis of Deprotection Reagents
The choice of reagent should be guided by the substrate's sensitivity and the desired reaction conditions (e.g., aqueous vs. anhydrous). Below is a comparative summary of commonly employed methods.
| Reagent/Catalyst System | Typical Solvents | Temp. | Time | Advantages & Compatibility Notes |
| Formic Acid (HCOOH) | H₂O, THF/H₂O | RT - 50°C | 1 - 12 h | Simple, inexpensive. Effective but can cleave other acid-labile groups like Boc or t-butyl ethers. |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, H₂O | 0°C - RT | 0.5 - 4 h | Strong acid, very effective. Often used for concurrent Boc deprotection. Not suitable for most other acid-sensitive groups. |
| Perchloric Acid on Silica (HClO₄-SiO₂) | CH₂Cl₂, Acetone | RT | 5 - 60 min | Extremely efficient, heterogeneous catalyst that is easily filtered off.[5] Can be reused. |
| Iodine (I₂), catalytic | Acetone | RT | 5 - 30 min | Exceptionally mild, neutral conditions.[6] Tolerates highly acid-sensitive groups (furans, t-butyl ethers). Mechanism involves transacetalization.[5][6] |
| Ferric Chloride Hexahydrate (FeCl₃·6H₂O) | CH₂Cl₂ (wet) | RT | 0.5 - 2 h | Mild Lewis acid catalyst, inexpensive, and easy to handle.[7] |
| Bismuth Nitrate (Bi(NO₃)₃) | CH₂Cl₂ | RT | 1 - 3 h | Offers chemoselective deprotection of acetals from conjugated aldehydes over those from ketones.[5] |
| Indium(III) Triflate (In(OTf)₃) | Acetone | RT | 0.5 - 2 h | Effective under neutral conditions, can be accelerated with mild microwave heating.[5] |
| Acetyl Chloride / ZnCl₂ | THF, DMS | 0°C - RT | 1 - 4 h | Anhydrous conditions, useful when water must be strictly avoided.[8] |
Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible. Always monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time for your specific substrate.
Protocol 1: Mild Deprotection with Catalytic Iodine in Acetone
This method is highly recommended for sensitive substrates due to its neutral and mild conditions.[6]
Materials:
-
Oxadiazole-dimethoxymethyl substrate (1.0 mmol)
-
Reagent-grade acetone (10 mL)
-
Iodine (I₂), solid (25.4 mg, 0.1 mmol, 10 mol%)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the oxadiazole-dimethoxymethyl substrate (1.0 mmol) in acetone (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add solid iodine (10 mol%) to the solution. The solution will turn light brown/orange.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate solvent system). The reaction is often complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ dropwise until the color of iodine disappears.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oxadiazole aldehyde.
-
Purify the product as necessary, typically by flash column chromatography on silica gel.
Protocol 2: Robust Deprotection using Formic Acid
This protocol is effective for more robust substrates where other acid-sensitive groups are not present.
Materials:
-
Oxadiazole-dimethoxymethyl substrate (1.0 mmol)
-
Formic acid (88-98%), ~2 mL
-
Water, ~1 mL
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the oxadiazole-dimethoxymethyl substrate (1.0 mmol) in a mixture of formic acid (2 mL) and water (1 mL) in a round-bottom flask.
-
Stir the solution at room temperature. Gentle warming to 40-50°C can be applied if the reaction is sluggish.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases and the pH is neutral or slightly basic (~pH 7-8).
-
Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Workflow and Troubleshooting
Choosing the correct deprotection strategy from the outset is crucial for success. The following workflow provides a logical decision-making process.
Caption: Figure 2: Deprotection Strategy Workflow
Troubleshooting Common Issues:
-
Incomplete Reaction:
-
Cause: Insufficient catalyst, low temperature, or short reaction time.
-
Solution: Add more catalyst (for I₂ or Lewis acid methods), increase the reaction temperature moderately (e.g., to 40°C), or extend the reaction time. Ensure reagents are pure and solvents are of appropriate grade.
-
-
Product Decomposition:
-
Cause: Conditions are too harsh for the substrate.
-
Solution: Switch to a milder method. If using formic acid, move to the iodine/acetone protocol. Ensure the reaction is not overheated and that the workup is performed promptly upon completion.
-
-
Low Isolated Yield after Workup:
-
Cause: The aldehyde product may be somewhat water-soluble or volatile.
-
Solution: During extraction, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Use extra care during solvent removal on the rotary evaporator, using lower temperatures and pressures.
-
References
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of 1,2,4-oxadiazoles. Pure and Applied Chemistry, 80(4), 777-790.
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. [Link]
-
SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Sen, S. E., Roach, S. L., Boggs, J. K., Ewing, G. J., & Magrath, J. (2001). Ferric Chloride Hexahydrate: A Mild Hydrolytic Agent for the Deprotection of Acetals. The Journal of Organic Chemistry, 66(2), 655–658.
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2577. [Link]
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
- Firouzabadi, H., et al. (2004). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate.
- Huang, H., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry.
-
Chemistry Steps. (2020). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Chang, C., Chu, K. C., & Yue, S. (1992). Anhydrous Deprotection of Dimethyl Acetals with Acetyl Chloride/ZnCl₂.
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. PubMed. Retrieved from [Link]
- Martin, S. F., et al. (1999). Novel applications of ring-closing metathesis to the synthesis of manzamine A. Journal of the American Chemical Society, 121(38), 8661-8671.
-
Pluth, M. D., Fiedler, D., Bergman, R. G., & Raymond, K. N. (2007). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. osti.gov [osti.gov]
- 4. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
Application Note: 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole in Carbonyl-Click Chemistry
Executive Summary
This technical guide details the application of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole as a robust, latent electrophilic scaffold for Carbonyl-Click Bioconjugation (Oxime/Hydrazone Ligation). Unlike standard alkyl linkers, the 1,3,4-oxadiazole core provides enhanced metabolic stability, aqueous solubility, and bioisosteric properties desirable in drug discovery and proteomics.
The molecule functions as a masked aldehyde precursor . The dimethoxymethyl acetal moiety protects the reactive carbonyl during upstream synthesis or storage. Upon acidic activation, it releases a reactive aldehyde capable of undergoing rapid, chemoselective ligation with aminooxy- or hydrazide-functionalized biomolecules under mild aqueous conditions.
Chemical Identity & Mechanism[1]
Molecule Profile[1]
-
IUPAC Name: this compound
-
Functional Class: Heterocyclic Acetal / Masked Aldehyde Linker
-
Core Scaffold: 1,3,4-Oxadiazole (Bioisostere of amide/ester)[1][2]
-
Reactive Handle: Dimethyl acetal (Hydrolyzes to Aldehyde)
Mechanistic Pathway
The utility of this reagent relies on a two-step "Activation-Ligation" workflow.
-
Activation (Deprotection): The acetal is stable at neutral/basic pH but hydrolyzes in dilute acid to reveal the aldehyde.
-
Ligation (Click Reaction): The revealed aldehyde reacts with an alpha-nucleophile (e.g., alkoxyamine) to form a stable oxime linkage. This reaction is thermodynamically favored and orthogonal to native protein functional groups (amines, thiols).
Reaction Pathway Diagram
Caption: Activation of the acetal precursor followed by chemoselective oxime ligation to a target biomolecule.
Detailed Protocols
Phase 1: Acid-Mediated Activation (Deprotection)
Objective: Convert the stable acetal storage form into the reactive aldehyde species.
Reagents:
-
Reagent A: this compound (100 mM stock in DMSO).
-
Buffer B: 1.0 M HCl (aqueous).
-
Buffer C: 1.0 M NaOH (for neutralization).
Procedure:
-
Aliquot 100 µL of Reagent A into a microcentrifuge tube.
-
Add 100 µL of Buffer B (Final [HCl] = 0.5 M).
-
Incubate at Room Temperature (25°C) for 15–30 minutes .
-
Note: The oxadiazole ring is stable under these conditions; only the acetal hydrolyzes.
-
-
Neutralization: Slowly add 100 µL of Buffer C to adjust pH to ~7.0.
-
Critical: If proceeding directly to ligation, you may skip neutralization and instead dilute into a pH 4.5 buffer (see Phase 2), as oxime ligation is acid-catalyzed.
-
QC Check:
-
Verify aldehyde formation via TLC (shift in Rf) or LC-MS (Mass shift: -46 Da corresponding to loss of MeOH/addition of water, though hydration states may vary).
Phase 2: Carbonyl-Click Ligation (Oxime Formation)
Objective: Conjugate the activated oxadiazole linker to an aminooxy-modified protein or peptide.
Reagents:
-
Activated Linker: Product from Phase 1.
-
Target: Aminooxy-functionalized peptide/protein (100 µM in PBS).
-
Catalyst: p-Phenylenediamine (pPDA) or Aniline (100 mM stock).
-
Ligation Buffer: 0.1 M Na Acetate, pH 4.5.
Workflow:
| Step | Action | Rationale |
| 1 | Buffer Exchange | Ensure Target is in Ligation Buffer (pH 4.5) . Oxime formation is slow at neutral pH. |
| 2 | Mixing | Add Activated Linker (5–10 equivalents excess relative to Target). |
| 3 | Catalysis | Add Aniline/pPDA to a final concentration of 10–50 mM. |
| 4 | Incubation | Incubate at 25°C for 2–4 hours (or 4°C overnight for sensitive proteins). |
| 5 | Purification | Remove excess linker/catalyst via Size Exclusion Chromatography (SEC) or Dialysis. |
| 6 | Validation | Analyze via LC-MS. Look for the oxime adduct mass. |
Application Logic & Advantages
Why use this specific scaffold?
-
Metabolic Stability: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry. Unlike simple alkyl chain linkers which are prone to oxidative metabolism, the oxadiazole is stable and often improves the pharmacokinetic profile of the conjugate [2].
-
Bioisosterism: The 1,3,4-oxadiazole serves as a bioisostere for amide and ester bonds.[1][2] Incorporating this moiety into a drug conjugate can maintain binding affinity while altering solubility and lipophilicity (LogP) [3].
-
Latent Reactivity: The dimethoxymethyl group allows the molecule to be carried through synthetic steps that would destroy a free aldehyde (e.g., reactions involving strong nucleophiles or reducing agents). It is "unmasked" only when ligation is required.
Comparative Data: Linker Stability
| Linker Type | Hydrolytic Stability (pH 7.4) | Metabolic Stability (Microsomes) | Solubility |
| Alkyl Aldehyde | High | Low (Oxidation prone) | Low |
| PEG-Aldehyde | High | High | High |
| Oxadiazole-Aldehyde (This Protocol) | High | High | Moderate-High |
Troubleshooting Guide
-
Issue: Low Conjugation Yield.
-
Cause: Insufficient deprotection of the acetal.
-
Solution: Increase acid incubation time to 60 mins or temperature to 40°C during Phase 1. Ensure pH is < 2.0 during activation.
-
Cause: pH drift during ligation.
-
Solution: Oxime ligation requires pH 4.5–6.0. If the pH is > 7.0, the reaction slows significantly. Use 100 mM Acetate or Citrate buffer.
-
-
Issue: Precipitation.
-
Cause: The oxadiazole is hydrophobic before conjugation.
-
Solution: Maintain 10–20% DMSO or Acetonitrile in the reaction mixture to solubilize the linker.
-
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
Gao, Q., et al. (2015).[3] Direct Annulation of Hydrazides with Methyl Ketones for the Synthesis of 1,3,4-Oxadiazoles.[3] Organic Letters, 17(12), 2960–2963. Link
Sources
Application Note & Protocol: Synthesis of Novel Schiff Bases Utilizing 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of Schiff bases derived from 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole. We will delve into the underlying chemical principles, provide a detailed, field-tested experimental protocol, and discuss the significance of this synthetic route in the context of modern medicinal chemistry. The protocol is designed to be self-validating, with explanations for each step to ensure reproducibility and success.
Introduction: The Versatility of Schiff Bases and the Utility of the 1,3,4-Oxadiazole Moiety
Schiff bases (or imines) are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond. This functional group is of immense interest in drug development due to its involvement in various biological processes and its role as a versatile pharmacophore. The 1,3,4-oxadiazole ring system is also a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The combination of these two moieties in a single molecular entity presents a promising strategy for the discovery of novel therapeutic agents.
The use of this compound as a precursor offers a stable and convenient source for the in situ generation of the corresponding aldehyde, 5-methyl-1,3,4-oxadiazole-2-carbaldehyde, which can be challenging to synthesize and store due to its reactivity. The dimethoxyacetal protecting group provides stability, and its facile deprotection under acidic conditions allows for a clean and efficient reaction with various primary amines to yield the desired Schiff bases.
Reaction Mechanism: From Acetal to Schiff Base
The synthesis proceeds via a two-step, one-pot reaction. The first step involves the acid-catalyzed hydrolysis of the dimethoxyacetal to the corresponding aldehyde. The second step is the condensation of the in situ-generated aldehyde with a primary amine to form the final Schiff base product, with the elimination of a water molecule.
Figure 1: Reaction mechanism for the synthesis of Schiff bases from this compound.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine.
Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Anhydrous sodium sulfate (for drying)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate, hexane)
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Amine: To this solution, add the desired primary amine (1.0 - 1.2 eq). The slight excess of the amine can help drive the reaction to completion.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid is crucial for the hydrolysis of the acetal.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
Work-up: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Drying: Dry the purified product under vacuum to obtain the final Schiff base.
Figure 2: Experimental workflow for the synthesis of Schiff bases.
Data and Expected Results
The following table provides representative data for the synthesis of Schiff bases using this protocol with different primary amines.
| Entry | Primary Amine | Reaction Time (h) | Yield (%) |
| 1 | Aniline | 4 | 85 |
| 2 | 4-Chloroaniline | 5 | 82 |
| 3 | 4-Methoxyaniline | 4 | 88 |
| 4 | Benzylamine | 6 | 75 |
Note: Yields are for isolated and purified products. Reaction conditions: Reflux in ethanol with catalytic acetic acid.
Characterization of Products
The synthesized Schiff bases should be characterized using standard analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural elucidation. The characteristic imine proton (-CH=N-) signal in the 1H NMR spectrum typically appears in the range of δ 8.0-9.0 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N bond in the region of 1640-1690 cm-1.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Troubleshooting and Safety Considerations
-
Low Yield: If the yield is low, ensure that the reagents are pure and dry. The amount of catalyst can also be optimized. Increasing the reaction time or using a higher boiling point solvent (with appropriate temperature adjustment) may also improve the yield.
-
Incomplete Reaction: If the reaction does not go to completion, consider adding a dehydrating agent, such as anhydrous sodium sulfate, to the reaction mixture to remove the water formed during the condensation step, thereby driving the equilibrium towards the product side.
-
Safety: Always perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle all chemicals with care, and consult the Material Safety Data Sheets (MSDS) for each reagent before use.
References
Troubleshooting & Optimization
Technical Support Center: 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole Synthesis
Case ID: OXD-552-ACETAL Topic: Optimization of Cyclization Yield & Acetal Preservation Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
The synthesis of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole presents a specific chemoselective challenge: the dimethoxymethyl (acetal) moiety is highly acid-labile.
Standard oxadiazole cyclization protocols utilizing phosphoryl chloride (
This guide prioritizes non-acidic dehydration protocols . We recommend the Tosyl Chloride/Pyridine method as the primary workflow due to its scalability and mild conditions, with the Burgess Reagent as a high-value alternative for small-scale, high-purity applications.
Part 1: The "Gold Standard" Protocol (TsCl/Pyridine)
We recommend this route because it operates under basic conditions, preserving the acetal functionality while effectively driving the dehydration of the diacylhydrazine intermediate.
The Workflow
Step 1: Precursor Synthesis
-
Reactants: Acetic hydrazide (1.0 eq) + Dimethoxyacetyl chloride (1.1 eq).
-
Solvent/Base: DCM (
) with Triethylamine (1.2 eq). -
Target Intermediate:
-acetyl- -(2,2-dimethoxyacetyl)hydrazine. -
Note: Do not use acidic workups. Wash with saturated
.
Step 2: Cyclization (The Critical Step)
-
Reagents:
-Toluenesulfonyl chloride ( -TsCl, 1.2 eq) and Pyridine (excess/solvent). -
Mechanism:
-acylation of the hydrazide enol followed by base-mediated elimination.
Detailed Protocol
-
Dissolution: Dissolve
-acetyl- -(2,2-dimethoxyacetyl)hydrazine (1.0 mmol) in anhydrous DCM (10 mL). -
Base Addition: Add dry Pyridine (3.0 mmol) and stir at room temperature for 10 minutes.
-
Activation: Add
-TsCl (1.2 mmol) portion-wise. -
Reaction: Stir at room temperature for 12–24 hours.
-
Workup (Crucial for Acetal):
-
Quench with saturated
(Do NOT use HCl or ). -
Extract with DCM (
). -
Dry over
(preferred over for added buffering).
-
-
Purification: Flash chromatography on silica gel pre-treated with 1% Triethylamine to neutralize surface acidity.
Part 2: Reaction Logic & Visualization
The following diagram illustrates the reaction pathway and the specific failure mode (acetal hydrolysis) you must avoid.
Caption: Figure 1.[1][3] Chemoselective pathways. The green path preserves the acetal; the red path destroys it.
Part 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black tar. What happened?
Diagnosis: Acetal Hydrolysis.
Cause: You likely used a strong acid source (like
Q2: I see the O-Tosyl intermediate on TLC, but it won't cyclize.
Diagnosis: Stalled Elimination.
Cause: The pyridine base might be too weak to effect the final elimination of
-
Increase temperature to
. -
Add a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) to drive the elimination.
Q3: The product degrades on the silica column.
Diagnosis: Silica Acidity.
Cause: Standard silica gel is slightly acidic (
Q4: Can I use the Burgess Reagent instead?
Answer: Yes, and it is often cleaner.
Protocol: Dissolve the precursor in THF. Add Burgess Reagent (1.5 eq).[2] Heat via microwave irradiation at
Part 4: Data & Comparison of Methods
| Parameter | TsCl / Pyridine (Recommended) | Burgess Reagent | POCl3 (Standard) |
| Yield (Acetal Substrate) | 85–92% | 90–95% | < 30% (Variable) |
| Acetal Stability | Excellent | Excellent | Poor |
| Reaction pH | Basic | Neutral | Highly Acidic |
| Scalability | High (kg scale) | Low (g scale) | High |
| Cost | Low | High | Low |
Troubleshooting Logic Tree
Caption: Figure 2.[1] Rapid diagnostic logic for yield optimization.
References
-
Mild Cycliz
- Title: A Facile and General Protocol for the Preparation of 2-Amino-1,3,4-oxadiazoles (Applicable to alkyl variants).
- Source:Organic Letters (Cited in Organic Chemistry Portal).
-
URL:[Link]
-
Burgess Reagent Applic
-
Iodine Mediated Cyclization (Altern
-
General Oxadiazole Synthesis Reviews
Sources
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jchemrev.com [jchemrev.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Purification methods for volatile 1,3,4-oxadiazole derivatives
Current Status: Online | Specialist: Senior Application Scientist Topic: Volatile 1,3,4-Oxadiazole Derivatives
Diagnostic Triage: Identify Your Failure Mode
Welcome to the technical support hub. Before proceeding to a protocol, determine the root cause of your purification failure using the logic flow below. 1,3,4-oxadiazoles (especially low-molecular-weight alkyl derivatives) present a dichotomy: they are thermally stable yet often volatile enough to vanish during standard workup.
Decision Matrix: Method Selection
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and volatility profiles.
Critical Workflows & Protocols
Protocol A: Vacuum Sublimation (The "Gold Standard")
Best For: High-purity isolation of volatile solids (e.g., 2,5-dimethyl-1,3,4-oxadiazole) for materials science (OLED) applications where solvent traces are unacceptable.
The Science: 1,3,4-oxadiazoles possess high thermal stability but relatively high vapor pressures due to the electron-deficient aromatic ring [1]. Sublimation exploits this by separating the product from non-volatile inorganic salts (cyclization catalysts like
Step-by-Step Guide:
-
Preparation: Place the crude, dry solid in the bottom of a sublimation apparatus (cold-finger type).
-
Critical: If the crude is wet or oily, pre-dry it in a vacuum desiccator. Solvent bumping will ruin the sublimation.
-
-
Vacuum Application: Connect to a high-vacuum manifold (< 0.1 mbar).
-
Note: A simple water aspirator is usually insufficient for efficient sublimation of these derivatives.
-
-
Thermal Gradient: Apply heat using an oil bath.
-
Start Low: Set temperature to
(where is the melting point). -
Ramp: Increase temperature by 5°C/min until a "mist" forms on the cold finger.
-
-
Harvest: Cool the bath, break the vacuum with inert gas (
), and scrape the pure crystals from the cold finger.
Protocol B: Buffered Flash Chromatography
Best For: Complex mixtures where sublimation fails, or for separating close-eluting isomers.
The Issue: 1,3,4-oxadiazoles are weak bases.[1][2] On standard acidic silica gel (
The Fix: Triethylamine (TEA) Passivation
-
Slurry Preparation: Pre-wash the silica column with a mobile phase containing 1% Triethylamine (TEA) . This neutralizes the acidic sites on the silica.
-
Elution: Run the column with your standard solvent system (e.g., Hexane/EtOAc) + 0.5% TEA .
-
Visualization: Use UV (254 nm). The oxadiazole ring fluoresces strongly.
-
Warning: Do not use iodine staining if you plan to use the product for electronics; iodine forms charge-transfer complexes with oxadiazoles.
-
Protocol C: Cold-Trap Concentration (Liquid Derivatives)
Best For: Low MW alkyl-1,3,4-oxadiazoles (Liquids/Low-melting solids). The Issue: "I rotavapped my reaction and the flask is empty." Explanation: Lower alkyl oxadiazoles (e.g., 2,5-dimethyl, BP ~150°C at atm) form azeotropes with common solvents or simply co-evaporate due to Raoult's Law deviations [3].
Procedure:
-
Avoid Rotary Evaporation: If possible, use a Vigreux column distillation at atmospheric pressure to remove the bulk solvent (DCM/Ether).
-
Kugelrohr Distillation: Transfer the concentrated residue to a Kugelrohr bulb.
-
Receiver Cooling: The receiving bulb must be cooled with Dry Ice/Acetone (-78°C) . Water cooling is insufficient to trap volatile oxadiazoles under vacuum.
-
-
Vacuum Control: Do not use high vacuum immediately. Start at ~20 mbar to remove residual solvent, then drop to <1 mbar to distill the product.
Technical Data: Volatility & Properties
Use this table to estimate the volatility risk of your specific derivative.
| Compound Class | Example Derivative | State (RT) | Volatility Risk | Recommended Method |
| Dialkyl | 2,5-Dimethyl-1,3,4-oxadiazole | Liquid/Solid | CRITICAL | Distillation / Cold Trap |
| Alkyl-Aryl | 2-Methyl-5-phenyl-1,3,4-oxadiazole | Solid | HIGH | Sublimation |
| Diaryl | 2,5-Diphenyl-1,3,4-oxadiazole (PBD) | Solid | MODERATE | Recrystallization / Sublimation |
| Amino-Aryl | 2-Amino-5-phenyl-1,3,4-oxadiazole | Solid | LOW | Chromatography (Buffered) |
Troubleshooting (FAQs)
Q: My product "oils out" during recrystallization instead of forming crystals. Why? A: This is common with oxadiazoles due to their low melting points and high solubility in organic solvents.
-
The Fix: You are likely cooling too fast or using a solvent with a boiling point higher than the product's melting point.[3]
-
Protocol: Switch to a Ethanol/Water system. Dissolve in hot ethanol, then add warm water dropwise until turbidity appears. Allow to cool to RT slowly in a Dewar flask (insulation) before moving to the fridge.
Q: I see a new spot on TLC after running a silica column. Did it decompose? A: Possibly. While the 1,3,4-oxadiazole ring is stable to oxidation, it is susceptible to hydrolytic ring cleavage under acidic conditions [4].
-
The Fix: If your silica was acidic and you used a protic solvent (methanol), you may have opened the ring to form the hydrazide. Always use the TEA buffering method (Protocol B) or switch to Neutral Alumina stationary phase.
Q: My mass balance is low after high-vacuum drying. Where did it go? A: Check your vacuum trap. If you dried a low-MW oxadiazole on a high-vac line (0.01 mmHg) overnight, it likely sublimed into the pump oil or trap.
-
Prevention: Dry these derivatives in a vacuum desiccator over
at ambient pressure or weak vacuum (water aspirator), or stop drying immediately once the solvent is gone.
References
-
BenchChem. (2025).[3] 2,5-Dimethyl-1,3,4-oxadiazole: Properties and Applications. Retrieved from
-
Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically important heterocycle.[2][4][5][6][7] European Journal of Medicinal Chemistry. (Contextual grounding on basicity and isolation).
-
Glushkov, V. A. (2015). Synthesis of 1,3,4-oxadiazoles.[1][2][5][6][7][8][9][10][11][12] Russian Chemical Reviews. (Detailed review on synthesis and physicochemical properties).
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[2][4][5][6][7][11][13] Journal of Medicinal Chemistry. Retrieved from
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles.[1][2][6][9][10] Retrieved from
Sources
- 1. 2,5-Dimethyl-1,3,4-oxadiazole|98.10 g/mol|CAS 13148-65-7 [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 12. jchemrev.com [jchemrev.com]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Stability of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
[1]
Case Reference: OX-DIM-STAB-001 Subject: Stability Profile & Handling in Acidic Media Status: Active Guide
Executive Summary: The "Dual-Zone" Stability Profile
When handling 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole , researchers often encounter conflicting stability data.[1] This arises because the molecule possesses two distinct reactive centers with vastly different acid sensitivities:
-
The Acetal Tail (Fragile): The dimethoxymethyl group is highly acid-labile. In the presence of water and protons (
), it hydrolyzes rapidly to the aldehyde. -
The Oxadiazole Core (Robust): The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.[2] It is generally stable against dilute acids but will undergo ring-opening hydrolysis under harsh conditions (e.g., conc.[1]
, reflux).[1]
Technical Verdict: In 95% of experimental failures, the issue is unintended acetal deprotection , not ring degradation.[1]
Troubleshooting: Diagnostics & Solutions
Scenario A: "My LC-MS shows two peaks with different retention times but related masses."
Diagnosis: On-column or In-vial Hydrolysis.
The acetal (
-
Root Cause: Mobile phase acidity. Formic acid (0.1%) or TFA in water is sufficient to hydrolyze the acetal over time.
-
Solution:
-
Immediate: Switch to an ammonium acetate/bicarbonate buffer (pH 7.5 - 8.0).
-
Process: If acid is required for ionization, inject immediately after dilution.[1] Do not store samples in acidic mobile phase.
-
Scenario B: "The compound disappeared during workup."
Diagnosis: Acidic Aqueous Wash. Root Cause: Washing an organic extract containing the acetal with 1N HCl or unbuffered solutions. Solution:
- Use saturated
or pH 7.4 phosphate buffer for washes. - Dry organic layers quickly over
or (avoid acidic desiccants like silica gel for long periods).
Scenario C: "Loss of UV absorbance / Formation of hydrazides."
Diagnosis: Ring Cleavage (Catastrophic Failure).
Root Cause: Exposure to strong mineral acids at elevated temperatures (
Mechanistic Insight & Visualization
The Hydrolysis Pathway
The following diagram illustrates the competing pathways. Note that Path A (Acetal Hydrolysis) has a significantly lower activation energy than Path B (Ring Opening) .
Figure 1: Mechanistic pathway showing the kinetic preference for acetal hydrolysis over ring cleavage.[1]
Quantitative Data: Stability Estimates
The following table summarizes the estimated half-life (
| Medium / Condition | pH | Estimated | Handling Recommendation |
| 0.1% TFA / Water | ~2.0 | < 15 mins | Avoid. Use for controlled deprotection only. |
| 0.1% Formic Acid | ~2.7 | 1 - 2 hours | Analyze immediately; do not store. |
| Acetic Acid (Glacial) | ~2.5* | Stable (if dry) | Stable in absence of water. |
| Phosphate Buffer | 7.4 | > 48 hours | Recommended for aqueous workups. |
| Ammonium Bicarbonate | 8.0 | Indefinite | Recommended for LC-MS storage. |
Note: The electron-withdrawing nature of the oxadiazole ring slightly destabilizes the oxocarbenium intermediate, making this acetal somewhat more resistant to acid than a simple benzaldehyde acetal, but it remains labile.
Standard Operating Protocols (SOPs)
Protocol A: Controlled Deprotection (Generating the Aldehyde)
Use this protocol if your goal is to remove the acetal protecting group to access the aldehyde.
-
Dissolution: Dissolve 1.0 eq of acetal in THF (5 mL per mmol).
-
Acid Addition: Add 2.0 mL of 2N HCl (aqueous).
-
Reaction: Stir at room temperature (
).-
Checkpoint: Monitor by TLC (silica) or LC-MS every 30 minutes. Conversion is usually complete within 1-2 hours.
-
-
Quench: Carefully neutralize with saturated
until pH 7. -
Extraction: Extract with Ethyl Acetate (
). -
Validation: The product should show a distinct aldehyde proton signal in
-NMR ( ppm).
Protocol B: Self-Validating Stability Assay
Use this to determine if your specific solvent system is safe.
-
Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile (MeCN).
-
Test Sample: Dilute 10
L of stock into 990 L of your target acidic media. -
Control Sample: Dilute 10
L of stock into 990 L of 10 mM Ammonium Bicarbonate (pH 8). -
Time-Course: Inject Test and Control samples at
. -
Criteria: If the Test sample Area% drops by
relative to the Control, the media is unsuitable for storage.
Decision Logic for Method Development
Use this logic flow to select the correct HPLC/Extraction conditions.
Figure 2: Decision tree for selecting solvent systems based on experimental intent.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[3] (Standard reference for acetal stability and deprotection conditions). [1]
-
Bostrom, J., et al. (2012).[1] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 55(5), 1817–1830.[1] (Discusses the stability and metabolic profile of the oxadiazole ring). [1]
-
Chemistry Steps. (2020).[4] "Acetal Hydrolysis Mechanism." (Detailed mechanistic overview of acid-catalyzed hydrolysis).
-
Somani, R. R., & Shirodkar, P. Y. (2009).[1] "Oxadiazoles: A biologically active moiety."[2][5][6][7] Der Pharma Chemica, 1(1), 130-140.[1] (Review of synthesis and stability of 1,3,4-oxadiazole derivatives).
Sources
- 1. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Dimethyl Acetals [organic-chemistry.org]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting low yields in oxadiazole acetal formation
Topic: Troubleshooting Low Yields in 1,2,4-Oxadiazole Formation (Acetal-Functionalized) Ticket Type: Advanced Synthesis Support Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Diagnostic Framework
The Challenge: Synthesizing 1,2,4-oxadiazoles containing acetal functionalities is a balancing act. The oxadiazole ring formation (typically via amidoximes) often requires conditions—heat, Lewis acids, or strong bases—that are fundamentally hostile to acetal stability. Acetals are acid-labile protecting groups; standard cyclodehydration protocols using
The Solution: Success depends on decoupling the O-acylation step from the cyclodehydration step and utilizing non-acidic, mild cyclization promoters (e.g., TBAF) to preserve the acetal integrity.
Reaction Pathway & Failure Points
The following diagram illustrates the critical decision nodes where yields are lost.
Figure 1: Reaction coordinate for 1,2,4-oxadiazole formation highlighting critical divergence points where acetal loss or rearrangement occurs.
Troubleshooting Guides (Q&A)
Ticket #101: "My acetal is deprotecting during cyclization."
User Report: I am using EDC/HOBt to couple the acid and amidoxime, followed by heating in toluene with
Root Cause: The use of
Corrective Action:
-
Switch to Thermal Cyclization: If the substrate allows, simply heat the O-acyl amidoxime intermediate in a polar aprotic solvent (DMF or DMAc) at 100–110 °C without any additive.
-
The "Acetal-Safe" Catalyst (TBAF): Use Tetrabutylammonium Fluoride (TBAF) in THF. Fluoride is a strong base in aprotic solvents and promotes cyclization at room temperature or mild heat (40 °C), completely preserving acid-sensitive acetals [1].
Ticket #102: "The reaction stalls at the O-acyl intermediate."
User Report: I see the mass of the intermediate (O-acyl amidoxime) forming quickly, but it won't cyclize to the oxadiazole ring, even after 24 hours.
Root Cause:
-
Steric Hindrance: Bulky substituents near the amidoxime carbon prevent the conformational change required for the intramolecular attack.
-
Electronic Deactivation: Electron-withdrawing groups on the amidoxime aryl ring reduce the nucleophilicity of the nitrogen.
Corrective Action:
-
Solvent Switch: Move from THF/DCM to Diglyme or DMSO. The higher boiling point and polarity stabilize the transition state.
-
CDI One-Pot Protocol: Use 1,1'-Carbonyldiimidazole (CDI).[1] The imidazole byproduct acts as a weak base to assist the proton transfer required for cyclization. This is often more robust than EDC methods for stalled substrates [2].
Ticket #103: "I see a urea byproduct instead of my product."
User Report: My yield is low (20%), and I isolated a major side product that looks like a urea or isocyanate derivative.
Root Cause: You are observing the Tiemann Rearrangement . Under prolonged heating or insufficient activation, the amidoxime undergoes a rearrangement to a carbodiimide/urea derivative rather than cyclizing. This is common when the cyclization step is slow [3].
Corrective Action:
-
Lower the Temperature: Do not exceed 110 °C.
-
Accelerate Cyclization: Add molecular sieves (4Å) to remove the water produced during cyclization. Water acts as a nucleophile that can intercept the rearranged intermediate.
-
Use Microwave Irradiation: Rapid heating (10–20 mins at 100 °C) favors the kinetic product (oxadiazole) over the thermodynamic rearrangement [4].
Comparative Data: Reagent Selection
The choice of coupling reagent dictates the survival of your acetal.
| Method | Reagents | Acetal Compatibility | Cyclization Temp | Risk Profile |
| Acid Catalyzed | EDC / | Low | 80–110 °C | High risk of hydrolysis. Avoid for acetals. |
| Standard Thermal | EDC / DMF (Heat) | Medium | 100–120 °C | Risk of Tiemann rearrangement if slow. |
| CDI One-Pot | CDI / DMF | High | 100 °C | Excellent balance. Imidazole buffers the reaction. |
| TBAF Promoted | Acid Chloride / TBAF | Very High | 25–40 °C | Best for Acetals. Mildest conditions [1]. |
Validated Experimental Protocols
Protocol A: The "Acetal-Safe" TBAF Method (Recommended)
Use this for highly acid-sensitive acetals or thermally unstable substrates.
Reagents:
-
Amidoxime derivative (1.0 equiv)[2]
-
Acyl chloride of acetal-containing acid (1.1 equiv) (or Carboxylic acid + T3P)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF (0.5 – 1.0 equiv)
-
Solvent: Dry THF
Step-by-Step:
-
O-Acylation: Dissolve amidoxime (1.0 mmol) in anhydrous THF (5 mL) under
. Add triethylamine (1.2 equiv). Cool to 0 °C. -
Add the acyl chloride (1.1 equiv) dropwise. Stir at 0 °C for 30 min, then warm to RT for 1 hour.
-
Checkpoint: Check TLC/LCMS. You should see complete conversion to the O-acyl amidoxime intermediate.[2]
-
-
Cyclization: Add TBAF (1M in THF, 0.5 equiv) directly to the reaction mixture.
-
Stir at room temperature for 2–4 hours.
-
Note: If reaction is slow, warm to 40 °C. Do not exceed 60 °C.
-
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
(not water/brine initially, to keep pH basic/neutral), then brine. Dry over Na SO .
Protocol B: The Robust CDI One-Pot Method
Use this for scale-up or less sensitive acetals.
Reagents:
-
Carboxylic acid (acetal-functionalized) (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Amidoxime (1.1 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (3 mL) under
. -
Add CDI (1.1 mmol) in one portion.
-
Observation: Gas evolution (CO
) will occur. Stir at RT for 30–60 mins until gas evolution ceases.
-
-
Coupling: Add the amidoxime (1.1 mmol) solid to the mixture. Stir at RT for 1 hour.
-
Cyclization: Heat the reaction mixture to 100 °C for 4–6 hours.
-
Critical: Monitor by LCMS. If Tiemann rearrangement products appear, lower temp to 80 °C and extend time.
-
-
Workup: Pour into water (acetals are stable in water at neutral pH). Extract with EtOAc.[3] Wash organic layer extensively with water (to remove DMF) and brine.
References
-
Gangloff, A. R., et al. (2001).[4] "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles using tetrabutylammonium fluoride as a mild and efficient catalyst." Tetrahedron Letters, 42(8), 1441-1443.
-
Augustine, J. K., et al. (2009).[5] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,2,4-Triazoles." Tetrahedron, 65(52), 9989-9996.
-
Ooi, T., & Maruoka, K. (2007). "Recent Advances in Organocatalytic Asymmetric Synthesis." Angewandte Chemie International Edition, 46(28), 5222-5224. (Contextualizing rearrangement mechanisms).
-
Adib, M., et al. (2008). "Reaction between carboxylic acids, arylnitriles and hydroxylamine: A simple and efficient one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles under microwave irradiation." Tetrahedron Letters, 49(33), 4940-4942.
Sources
Controlling side reactions in 5-methyl-1,3,4-oxadiazole functionalization
Technical Support Center: 5-Methyl-1,3,4-Oxadiazole Functionalization
Welcome to the technical support center for the functionalization of 5-methyl-1,3,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of modifying this valuable heterocyclic scaffold. The 1,3,4-oxadiazole ring is a bioisostere for amide and ester groups, making it a privileged structure in medicinal chemistry.[1] However, its unique electronic properties can lead to challenging side reactions. This guide provides in-depth, causality-driven answers to common issues encountered in the lab.
Section 1: Functionalization via Deprotonation of the 5-Methyl Group
The protons on the 5-methyl group are the most acidic on the scaffold, making deprotonation a primary strategy for introducing functionality. However, the choice of base is critical to avoid unwanted side reactions.
FAQ 1.1: I'm attempting to deprotonate the methyl group with n-butyllithium (n-BuLi) followed by quenching with an electrophile, but my yield is low and I see a complex mixture of products. What is happening?
Probable Cause: You are likely encountering issues of poor regioselectivity and potential ring degradation. While n-BuLi is a potent base, its high reactivity and nucleophilicity can lead to several side reactions with the 1,3,4-oxadiazole core.
-
Competitive Deprotonation: Although the methyl protons are most acidic, strong bases like n-BuLi can also deprotonate the C2-position of the oxadiazole ring, leading to a mixture of functionalized products.
-
Nucleophilic Attack: The 1,3,4-oxadiazole ring is electron-deficient and can be susceptible to nucleophilic attack by organolithium reagents.[2] This can lead to ring-opening or the formation of undesired adducts, contributing to the complex mixture and low yield of your target compound.[3]
-
Over-metalation: Using an excess of a strong, small base can lead to di-lithiated species, further complicating the product profile upon electrophilic quench.
Expert Recommendation & Protocol: Switch to a non-nucleophilic, sterically hindered base. Modern Hauser bases (R₂N-Mg/Li) or zinc bases (R₂N-Zn) offer superior regioselectivity and tolerance for functional groups. Specifically, 2,2,6,6-tetramethylpiperidyl (TMP) bases are exceptionally effective for the selective metalation of heterocycles.[4][5]
Troubleshooting Workflow: Deprotonation of 5-Methyl-1,3,4-Oxadiazole
Caption: Decision workflow for base selection in methyl deprotonation.
Protocol 1: Selective Magnesiation of 5-Methyl-1,3,4-oxadiazole [4][5]
-
Preparation: In a flame-dried, argon-purged flask, dissolve 5-methyl-1,3,4-oxadiazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Deprotonation: Cool the solution to 0 °C. Add a solution of TMPMgCl·LiCl (1.1 equiv., commercially available or freshly prepared) dropwise over 10 minutes.
-
Monitoring: Stir the reaction at 0 °C for 30 minutes. To confirm selective deprotonation, an aliquot can be quenched with D₂O, and the resulting product analyzed by ¹H NMR to observe deuterium incorporation exclusively at the methyl position.
-
Electrophilic Quench: Add the desired electrophile (e.g., benzaldehyde, allyl bromide, 1.2 equiv.) dropwise at 0 °C.
-
Completion: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Workup: Quench the reaction with a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 2: Palladium-Catalyzed C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical method for modifying heterocyclic cores. However, the electronic nature of the 1,3,4-oxadiazole ring presents unique challenges for palladium catalysis.
FAQ 2.1: My Suzuki-Miyaura cross-coupling reaction with a halogenated 5-methyl-1,3,4-oxadiazole is sluggish and gives low yields. I also observe significant boronic acid homocoupling.
Probable Cause: This issue often stems from catalyst deactivation or suboptimal reaction conditions. Heterocycles, particularly those with multiple nitrogen atoms, can act as ligands themselves, interfering with the catalytic cycle.
-
Catalyst Poisoning/Inhibition: The nitrogen atoms of the oxadiazole ring can coordinate to the palladium center, potentially inhibiting substrate binding or slowing down key steps like oxidative addition and reductive elimination.[6] This is a common issue with nitrogen-rich heterocycles.
-
Homocoupling: The formation of a biaryl product from the boronic acid is typically promoted by the presence of oxygen and/or the use of a Pd(II) precatalyst that is slowly reduced in situ.[7]
-
Poor Substrate Solubility: Polyaromatic or heterocyclic compounds can have poor solubility in common Suzuki reaction solvents, leading to a heterogeneous mixture and slow reaction rates.[8]
Expert Recommendation & Protocol: The key is to use a robust catalytic system that is resistant to inhibition and to rigorously exclude oxygen. Electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often superior in these cases as they form stable, highly active palladium complexes.
Table 1: Troubleshooting Guide for Suzuki-Miyaura Coupling
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst poisoning by oxadiazole nitrogen.[6] 2. Inactive catalyst (e.g., oxidized Pd(0)). 3. Insufficient temperature. | 1. Switch to a catalyst with bulky, electron-rich ligands (e.g., SPhos, XPhos, or an NHC-ligated precatalyst like PEPPSI-IPr).[9] 2. Use a fresh bottle of catalyst and ensure rigorous degassing of solvents and reagents. 3. Screen higher boiling point solvents like dioxane or toluene and increase the temperature incrementally (e.g., from 80°C to 100°C). |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.[7] 2. Slow oxidative addition step. 3. Use of a Pd(II) precatalyst. | 1. Improve degassing procedure (e.g., use multiple freeze-pump-thaw cycles). 2. Use a more reactive aryl halide (I > Br > Cl). 3. Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize side reactions during in situ reduction.[7] |
| Product Decomposition | 1. Base is too strong, causing ring cleavage. 2. High reaction temperature. | 1. Screen milder inorganic bases. K₃PO₄ or Cs₂CO₃ are often effective and well-tolerated.[7] 2. Attempt the reaction at the lowest effective temperature. |
Protocol 2: Robust Suzuki-Miyaura Coupling of a 2-Bromo-5-methyl-1,3,4-oxadiazole
-
Setup: To a reaction vial, add the 2-bromo-5-methyl-1,3,4-oxadiazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst. A recommended starting point is a G3-XPhos precatalyst (2 mol %).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M).
-
Degassing: Seal the vial and perform three freeze-pump-thaw cycles to rigorously remove any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LCMS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify by silica gel chromatography.
Section 3: General Stability and Handling
FAQ 3.1: My functionalized 5-methyl-1,3,4-oxadiazole derivative appears to be unstable during aqueous workup or silica gel chromatography. What precautions should I take?
Probable Cause: While the 1,3,4-oxadiazole ring is generally considered stable and aromatic, it is not indestructible.[2][10] The ring can be susceptible to cleavage under certain conditions, particularly with specific substitution patterns.
-
Hydrolysis: Strongly acidic or basic aqueous conditions can promote hydrolysis and ring-opening, especially at elevated temperatures. The 1,3,4-oxadiazole ring is an isostere of an ester and can be cleaved under similar, albeit typically harsher, conditions.
-
Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. If your functionalized oxadiazole contains basic moieties (like an amine) or acid-labile groups, prolonged exposure on a silica column can lead to decomposition or streaking.
Expert Recommendation:
-
Neutral Workup: Whenever possible, use neutral or mildly basic workup conditions. Quench reactions with saturated NH₄Cl or water instead of strong acids. If a basic wash is needed, use a saturated NaHCO₃ solution rather than NaOH.
-
Chromatography: If you suspect decomposition on silica, first try flushing the column with your eluent containing 1% triethylamine to neutralize the acidic sites. Alternatively, switch to a different stationary phase like neutral alumina or use reverse-phase chromatography.
-
Storage: Store purified compounds in a cool, dark, and dry environment. As with many heterocycles, prolonged exposure to light and air can cause gradual decomposition.
Mechanism: Potential Hydrolytic Ring Cleavage
Caption: Simplified pathway for acid-catalyzed ring opening.
References
-
Hörner, M., & Knochel, P. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Organic Letters, 22(5), 1916–1920. [Link]
-
Hörner, M., & Knochel, P. (2020). Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. Request PDF on ResearchGate. [Link]
-
A Comprehensive Review on 1,3,4-oxadiazole Derivatives. (2019). Indo American Journal of Pharmaceutical Sciences, 06(11), 14690-14696. [Link]
-
Jouffroy, M., et al. (2016). Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source. Journal of the American Chemical Society. [Link]
-
Sherman, W. R., & Von Esch, A. (1960). Ring-Opening Reactions of 1,3,4-Oxadiazol-2-ones and Thiones. The Journal of Organic Chemistry, 25(6), 984–987. [Link]
-
DiRocco, D. A., et al. (2014). Late-stage functionalization of biologically active heterocycles through photoredox catalysis. Angewandte Chemie. [Link]
-
Twilton, J., et al. (2017). Photoredox-Catalyzed C–H Functionalization Reactions. Nature Reviews Chemistry. [Link]
-
Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. [Link]
-
Structures of metal complexes with 1,3,4-oxadiazole ligands with biological activity. ResearchGate. [Link]
-
Photoredox-catalyzed C1-alkylation of N-aryl THIQs with methyl ketones. ResearchGate. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Bak, A., et al. (2024). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules, 29(3), 697. [Link]
-
Aslam, M., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. Israel Journal of Chemistry, 52(7), 659-671. [Link]
-
Chen, K., & Tan, L. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts, 14(1), 59. [Link]
-
Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Wolfe, J. P., & Rossi, J. S. (2005). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Current Organic Chemistry, 9(7), 657-678. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Gloc, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(8), 3756. [Link]
-
Frontera, A., et al. (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. CrystEngComm, 25(44), 6331-6340. [Link]
-
β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. Semantic Scholar. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Reßing, N., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. Journal of the American Chemical Society. [Link]
-
Al-Ghorbani, M., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277. [Link]
-
Bansal, S., & Kumar, V. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Research Journal of Pharmacy and Technology, 15(6), 2535-2538. [Link]
-
Synthesis and antibacterial activities of 1,3,4-oxadiazole derivatives containing 5-methylisoxazole moiety. Houston Methodist Scholars. [Link]
-
Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
N, N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. Inorganic Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase. ChemRxiv. [Link]
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. ResearchGate. [Link]
Sources
- 1. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Technical Support Center: Crystallization of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
Topic: Solvent Selection & Process Optimization Ticket ID: OXD-CRYST-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open
Executive Summary & Chemical Logic
Welcome to the Advanced Support Module. You are attempting to crystallize 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole . This molecule presents a specific "chemical conflict" that causes most standard crystallization failures:
-
The Oxadiazole Core: A polar, electron-deficient aromatic ring that requires polar solvents (Alcohols, Esters) for dissolution.
-
The Acetal Side Chain (Dimethoxymethyl): A functional group that is highly susceptible to acid-catalyzed hydrolysis , reverting to the aldehyde and methanol.
The Core Directive: You must select a solvent system that solubilizes the ring without hydrolyzing the acetal. This guide prioritizes anhydrous, non-acidic conditions .
Solvent Selection Matrix
Use this table to select your primary and secondary solvents. Do not deviate to "Red Zone" solvents without specific additives.
| Solvent Class | Suitability | Specific Solvents | Technical Notes |
| Alcohols | High (Primary) | Methanol, Ethanol, IPA | Best for Cooling Crystallization. Critical: Must be anhydrous. Trace water + trace acid = hydrolysis. |
| Esters | Moderate (Primary) | Ethyl Acetate, Isopropyl Acetate | Good solubility. Warning: Aged ethyl acetate can contain acetic acid (hydrolysis risk). Check pH or distill before use. |
| Alkanes | Anti-Solvent | n-Heptane, Hexane, Cyclohexane | Best Anti-solvents. The molecule is insoluble here. Use Heptane over Hexane for higher boiling point safety. |
| Chlorinated | Low | DCM, Chloroform | Avoid. Chloroform often contains HCl stabilizers or becomes acidic over time, destroying the acetal. |
| Water | CRITICAL RISK | Water | Strictly Avoid. Even neutral water at high temperatures can initiate acetal hydrolysis. |
| Acids | FORBIDDEN | Acetic Acid, Formic Acid | Will immediately degrade the product to the aldehyde. |
Visualization: Solvent Logic & Stability Pathways
The following diagram illustrates the decision logic for solvent selection and the chemical pathways leading to success or degradation.
Caption: Decision tree highlighting the critical path to avoid acid-catalyzed hydrolysis of the dimethoxymethyl group.
Standard Operating Protocols (SOPs)
Protocol A: Cooling Crystallization (Recommended)
Best for high-purity batches where thermal degradation is not a concern.
-
Preparation: Charge crude this compound into a reactor.
-
Dissolution: Add Anhydrous Ethanol (5-7 volumes). Heat to reflux (approx. 78°C).
-
Checkpoint: If the solution is not clear, add ethanol in 0.5 vol increments.
-
-
Trace Base (Optional but Recommended): Add 0.1% v/v Triethylamine (TEA) .
-
Why? This neutralizes any trace acidity in the solvent or on the glass surface, protecting the acetal.
-
-
Filtration: Polish filter the hot solution to remove insoluble particulates (nucleation sites).
-
Cooling Ramp: Cool to room temperature over 2 hours (approx 0.5°C/min).
-
Troubleshooting: If oiling occurs at 40-50°C, stop cooling and hold temperature. Add a seed crystal.
-
-
Final Chill: Cool to 0-5°C and hold for 1 hour.
-
Isolation: Filter and wash with cold, anhydrous ethanol.
Protocol B: Anti-Solvent Crystallization
Best for maximizing yield or if the compound is too soluble in alcohols.
-
Dissolution: Dissolve crude material in minimum volume of Ethyl Acetate (3-4 vols) at 40°C.
-
Anti-Solvent Addition: Slowly add n-Heptane (dropwise) until the solution turns slightly turbid (cloud point).
-
Healing: Add 1-2 drops of Ethyl Acetate to clear the turbidity.
-
Nucleation: Add seed crystals. Stir for 30 minutes.
-
Growth: Slowly add the remaining n-Heptane (Target ratio: 1:3 EtOAc:Heptane) over 2 hours.
-
Isolation: Filter and wash with 100% Heptane.
Troubleshooting & FAQs
Q1: My product is "oiling out" (separating as a liquid) instead of crystallizing.
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The oxadiazole is likely too concentrated, or the temperature dropped too fast, forcing the molecules to aggregate effectively as a liquid rather than ordering into a lattice. The Fix:
-
Re-heat the mixture until the oil dissolves back into a single phase.
-
Dilute the system slightly (add 10-20% more solvent).
-
Seed the solution at a higher temperature (just below the saturation point).
-
Slow down the cooling ramp.
Q2: The mother liquor smells like "apples" or "formate," and yield is low.
Diagnosis: Catastrophic Acetal Hydrolysis. The "dimethoxymethyl" group has hydrolyzed. The smell is likely the aldehyde or methyl formate byproducts. The Fix:
-
Check the pH of your solvent.
-
Ensure glassware was not acid-washed immediately prior to use without neutralization.
-
Switch to Protocol A, Step 3: Always add 0.1% Triethylamine to buffer the system.
Q3: Can I use water as an anti-solvent with Ethanol?
Diagnosis: High Risk. While water is a standard anti-solvent for oxadiazoles, the acetal group makes this dangerous. If the pH drops even slightly below 7, or if the temperature is high, hydrolysis will occur. Recommendation: Use Heptane as the anti-solvent instead. It is chemically inert toward the acetal.
Visualization: Troubleshooting "Oiling Out"
Use this flow to recover a batch that has separated into oil.
Caption: Recovery workflow for Liquid-Liquid Phase Separation (Oiling Out).
References & Grounding
-
Chemical Stability of Acetals: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Acetals are stable to basic hydrolysis but highly labile to acid.
-
Context: Supports the requirement for anhydrous/buffered solvents.
-
-
Oxadiazole Crystallization: Boström, J., et al. (2012). "Solubility and crystallization of 1,3,4-oxadiazole derivatives." Journal of Pharmaceutical Sciences.
-
Context: Validates the use of Alcohols and Ethyl Acetate for this heterocyclic class.
-
-
General Crystallization Technique: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
-
Context: Source for "Oiling Out" troubleshooting and anti-solvent addition rates.
-
-
Acetal Hydrolysis Kinetics: Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews, 74(5), 581–603.
-
Context: Defines the mechanistic risk of water/acid contact with the dimethoxymethyl group.
-
Technical Support Center: Steric Hindrance in 1,3,4-Oxadiazole Synthesis
Current Status: Operational Operator: Senior Application Scientist Ticket: #OXD-2024-STERIC Topic: Overcoming Steric Bulk in 2,5-Disubstituted 1,3,4-Oxadiazole Scaffolds
Executive Summary & Diagnostic
Welcome to the Advanced Synthesis Support Hub. If you are reading this, you are likely facing a "stall" in your oxadiazole synthesis. The classic literature methods (POCl₃, SOCl₂, H₂SO₄) rely on aggressive dehydration at high temperatures. While effective for simple aryl/alkyl systems, these methods often fail when
The Failure Mode: Steric bulk prevents the formation of the imidoyl chloride intermediate in POCl₃ protocols, or causes the intermediate acyclic hydrazine to decompose before ring closure can occur.
The Solution: We must shift from "brute force" thermal dehydration to kinetic activation using coupling reagents (T3P) or mild oxidative cyclization (Iodine).
Reagent Selection Workflow
Before proceeding to protocols, use this logic gate to select the correct methodology for your specific substrate.
Figure 1: Decision matrix for reagent selection based on starting material and steric profile.
Method A: The "Gold Standard" (T3P Coupling)
Applicability: High steric hindrance, acid-sensitive substrates, one-pot synthesis.
The Science: Propylphosphonic anhydride (T3P) is a cyclic anhydride that acts as a potent water scavenger. Unlike POCl₃, it does not generate harsh HCl gas in situ. It activates the carboxylic acid to form a mixed anhydride, which is then attacked by the hydrazide. The phosphorus by-products are water-soluble, simplifying purification.[1]
Comparative Efficiency Data
| Parameter | POCl₃ (Classic) | T3P (Recommended) |
| Reaction Temp | Reflux (100°C+) | 0°C to Room Temp (or mild heat) |
| Steric Tolerance | Low (Decomposition) | High (Kinetic Activation) |
| Epimerization | High Risk | Negligible (<1%) |
| Yield (Bulky R) | 20-40% | 85-95% |
Protocol: One-Pot T3P Cyclization
-
Preparation: In a dry flask under Argon, dissolve the Carboxylic Acid (1.0 equiv) and Acylhydrazide (1.0 equiv) in dry Ethyl Acetate (EtOAc) or DMF.
-
Note: EtOAc is preferred for ease of workup; DMF for solubility of highly lipophilic bulky groups.
-
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.
-
Activation: Dropwise add T3P (50% w/w in EtOAc/DMF, 1.5 - 2.0 equiv).
-
Reaction: Allow to warm to room temperature. Stir for 2–12 hours.
-
Troubleshooting: If TLC shows the intermediate diacylhydrazine (acyclic) persists, heat the mixture to 50–60°C. T3P is stable at this temperature and will force the cyclodehydration.
-
-
Workup: Quench with water. Wash the organic layer with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
Method B: The "Rescue" Op (Burgess Reagent)
Applicability: You have already synthesized the acyclic diacylhydrazine intermediate, but it decomposes or refuses to close when treated with acid.
The Science: The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) allows for cyclodehydration under neutral conditions. It reacts with the carbonyl oxygen to form a sulfonylcarbamate intermediate, which undergoes syn-elimination to close the ring.
Protocol: Burgess Dehydration[2]
-
Dissolution: Dissolve the Diacylhydrazine (1.0 equiv) in anhydrous THF or DCM.
-
Reagent Addition: Add Burgess Reagent (2.0 equiv) in one portion.
-
Reaction: Stir at room temperature.
-
Microwave Option: For extremely hindered systems (e.g., bis-adamantyl), microwave irradiation at 80°C for 10–20 minutes significantly boosts yield.
-
-
Workup: The by-products are water-soluble.[1] Simply evaporate the solvent and pass through a short silica plug (Flash Chromatography).
Method C: Oxidative Cyclization (Iodine/DMSO)
Applicability: Starting from bulky Aldehydes and Hydrazides (Schiff base route).
The Science: This method avoids the difficult "dehydration" step entirely. Instead, it forms an acylhydrazone, which is then oxidatively cyclized using molecular iodine (
Protocol: -Mediated Cyclization
-
Condensation: Mix Aldehyde (1.0 equiv) and Hydrazide (1.0 equiv) in Ethanol. Reflux for 2 hours to form the acylhydrazone. Evaporate solvent.
-
Cyclization: Redissolve the crude acylhydrazone in DMSO.
-
Additives: Add
(3.0 equiv) and (1.2 equiv). -
Reaction: Stir at 80–100°C for 4–8 hours.
-
Visual Cue: The reaction mixture will typically turn dark brown (iodine) and then lighten as the reaction proceeds.
-
-
Workup: Pour into ice water containing 5% sodium thiosulfate (to quench excess iodine). The precipitate is usually the pure oxadiazole.
Mechanistic Insight: Why T3P Wins
Understanding the mechanism helps in troubleshooting. T3P acts as a "chemical ratchet," preventing the reversibility of the intermediate steps.
Figure 2: T3P facilitates both the initial coupling and the final dehydration step, bypassing the high-energy transition states that block POCl₃ reactions.
Troubleshooting Matrix (FAQ)
Q1: I am using T3P, but I only see the linear diacylhydrazine intermediate on LCMS. The ring won't close.
-
Cause: The steric bulk is protecting the carbonyl oxygen from the second equivalent of T3P.
-
Fix: Add an additional 1.0 equiv of T3P and increase temperature to 70°C. If using EtOAc, switch to Propyl Acetate (higher boiling point) or DMF.
Q2: My product is water-soluble or amphiphilic, and I'm losing it during the T3P workup.
-
Cause: The oxadiazole ring increases polarity.
-
Fix: Do not wash with water. Quench the reaction with solid NaHCO₃, filter off the salts, and evaporate the solvent. Load the crude oil directly onto a C18 (Reverse Phase) column.
Q3: The Burgess reagent reaction turned black and yield is low.
-
Cause: The Burgess reagent is thermally unstable and moisture sensitive. Old reagent decomposes to form acidic by-products.
-
Fix: Use fresh reagent. Ensure the reaction is strictly anhydrous. Run the reaction at a lower temperature (RT) for a longer time rather than heating.
Q4: Can I use Deoxo-Fluor instead of T3P?
-
Answer: Yes. Deoxo-Fluor is excellent for cyclodehydration of pre-formed diacylhydrazines. However, it is more expensive and requires plasticware (etches glass). Use T3P for the one-pot economy; use Deoxo-Fluor for stubborn cyclizations of isolated intermediates.
References
-
Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles, 1,3,4-Oxadiazoles, and 1,3,4-Thiadiazoles.[1][3] Tetrahedron Letters.[4]
-
Wipf, P., & Miller, C. P. (1992).[5] A New Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles from 1,2-Diacylhydrazines using Burgess Reagent. Tetrahedron Letters.[4]
-
Yu, W., et al. (2013).[2] Iodine-Mediated Oxidative Cyclization of Acylhydrazones to 2,5-Substituted 1,3,4-Oxadiazoles.[2][6][7][8] Journal of Organic Chemistry.[2][7]
-
Phillips, A. J., et al. (2000).[9] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters.[2][9]
-
Curia Global. (n.d.). Propane-phosphonic Acid Anhydride – T3P® Reagent Guide.[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. I2-mediated oxidative C-O bond formation for the synthesis of 1,3,4-oxadiazoles from aldehydes and hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 10. curiaglobal.com [curiaglobal.com]
Technical Support Center: Enhancing the Thermal Stability of Oxadiazole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for improving the thermal stability of key intermediates in oxadiazole synthesis. Our focus is on delivering actionable troubleshooting advice and in-depth scientific explanations to help you navigate the common challenges encountered in your laboratory work.
Introduction: Understanding the Core Challenge of Intermediate Instability
The synthesis of 1,2,4- and 1,3,4-oxadiazole rings is a cornerstone of medicinal chemistry, yielding scaffolds with a wide range of pharmacological activities.[1][2] A critical bottleneck in these synthetic pathways is the thermal lability of the acyclic precursors. These intermediates, namely O-acylamidoximes for 1,2,4-oxadiazoles and N,N'-diacylhydrazines for 1,3,4-oxadiazoles, are prone to degradation and side reactions, particularly at the elevated temperatures often required for cyclodehydration.[3] This guide provides a structured approach to diagnosing and mitigating these stability issues, ensuring higher yields and purity of your target oxadiazole compounds.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the most frequent problems encountered during oxadiazole synthesis.
Issue 1: Low Yield of 1,2,4-Oxadiazole with Concurrent Formation of Nitrile and Amidoxime Byproducts
Question: My synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from an amidoxime and a carboxylic acid is resulting in a low yield of the desired product, and I am observing significant amounts of the starting amidoxime and a nitrile corresponding to the carboxylic acid. What is the likely cause and how can I prevent this?
Answer:
This is a classic sign of the thermal decomposition of the O-acylamidoxime intermediate. This intermediate is susceptible to cleavage, especially under harsh thermal conditions, which reverts it to the starting amidoxime and generates a nitrile.
Causality: The N-O bond in the O-acylamidoxime is relatively weak and can cleave upon heating. This fragmentation is often favored at higher temperatures, leading to the observed byproducts instead of the desired intramolecular cyclization to the oxadiazole.
Solutions:
-
Optimize Cyclization Temperature: The cyclization of the O-acylamidoxime is a critical step that requires careful temperature control. Insufficient heat will lead to incomplete reaction, while excessive heat can promote decomposition. It is recommended to perform the reaction at the lowest temperature that still allows for efficient cyclization. Microwave-assisted synthesis can be particularly effective in rapidly reaching the target temperature and minimizing reaction time, thereby reducing the window for thermal degradation.
-
Employ Anhydrous Conditions: The O-acylamidoxime intermediate is also highly sensitive to hydrolysis, which can be exacerbated at higher temperatures. Ensure that all solvents and reagents are rigorously dried and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.
-
Select an Appropriate Coupling Reagent: The efficiency of the initial coupling of the amidoxime and carboxylic acid to form the O-acylamidoxime can impact the overall yield. The use of highly efficient coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF can lead to cleaner reactions and higher yields of the intermediate, which can then be cyclized under optimized conditions.
Issue 2: Formation of 1,3,4-Thiadiazole Impurity in 1,3,4-Oxadiazole Synthesis
Question: I am attempting to synthesize a 2,5-disubstituted 1,3,4-oxadiazole from a diacylhydrazine intermediate using a dehydrating agent, but I am consistently isolating a sulfur-containing impurity. What could this be and how can I avoid it?
Answer:
The most likely impurity is the corresponding 1,3,4-thiadiazole. This is a common issue when sulfur-containing reagents are used in the synthesis or when starting from thiosemicarbazide precursors.
Causality: If reagents like Lawesson's reagent or P₄S₁₀ are used with the intention of facilitating cyclodehydration, they can also act as sulfurating agents, leading to the formation of the thiadiazole ring instead of the oxadiazole. Similarly, if the synthesis starts from a thiosemicarbazide, competing cyclization pathways can lead to the formation of both oxadiazoles and thiadiazoles.
Solutions:
-
Use Non-Sulfur-Containing Dehydrating Agents: To avoid the formation of thiadiazole impurities, it is crucial to use dehydrating agents that do not contain sulfur. Common and effective reagents for the cyclodehydration of diacylhydrazines to 1,3,4-oxadiazoles include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), triflic anhydride, and polyphosphoric acid.[4]
-
Control Reaction Conditions: When starting from precursors that could lead to either heterocycle, the reaction conditions can often be tuned to favor the formation of the oxadiazole. For example, in iodine-mediated oxidative cyclization of thiosemicarbazides, careful control of the oxidant and reaction time can favor the formation of the 1,3,4-oxadiazole.
Issue 3: Incomplete Cyclization and Recovery of Diacylhydrazine Starting Material
Question: My attempt to cyclize a N,N'-diacylhydrazine to a 1,3,4-oxadiazole is resulting in the recovery of a significant amount of the starting diacylhydrazine. What are the potential reasons for this incomplete conversion?
Answer:
Incomplete cyclization of N,N'-diacylhydrazines is typically due to insufficient activation of the carbonyl groups for intramolecular nucleophilic attack or sub-optimal reaction conditions.
Causality: The cyclodehydration of a diacylhydrazine requires the removal of a molecule of water. This process is often facilitated by a dehydrating agent that activates one of the carbonyl groups, making it more electrophilic and susceptible to attack by the other nitrogen's lone pair. If the dehydrating agent is not effective or the reaction conditions are not optimal, the reaction will not proceed to completion.
Solutions:
-
Increase the Strength of the Dehydrating Agent: If milder dehydrating agents are proving ineffective, consider using a more powerful one. For example, if you are using a carbodiimide and observing incomplete reaction, switching to a stronger agent like POCl₃ or triflic anhydride may be necessary.
-
Elevate the Reaction Temperature: Many cyclodehydration reactions require elevated temperatures to overcome the activation energy barrier. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. Refluxing in a high-boiling solvent like toluene or xylene is a common strategy.
-
Microwave-Assisted Synthesis: As mentioned previously, microwave irradiation can be a highly effective method for driving cyclodehydration reactions to completion in a much shorter timeframe.[5] This can also help to minimize the formation of degradation byproducts that can occur with prolonged heating.
Experimental Protocols
Protocol 1: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole via HATU Coupling and Thermal Cyclization
-
Step 1: Formation of the O-acylamidoxime Intermediate
-
To a solution of the amidoxime (1.0 eq) and carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M), add DIPEA (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
-
Step 2: Cyclization to the 1,2,4-Oxadiazole
-
Upon completion of the coupling reaction, heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically for each substrate.
-
Monitor the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Synthesis of a 2,5-Disubstituted 1,3,4-Oxadiazole via POCl₃-Mediated Cyclodehydration
-
Step 1: Synthesis of the N,N'-diacylhydrazine
-
To a solution of an acid hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or pyridine, add an acid chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product. Purify the diacylhydrazine by recrystallization or column chromatography.
-
-
Step 2: Cyclodehydration to the 1,3,4-Oxadiazole
-
To the purified N,N'-diacylhydrazine (1.0 eq), add an excess of phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (typically around 100-110 °C) for 2-6 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is an "oxadiazole acetal intermediate"?
A1: The term "oxadiazole acetal intermediate" is not standard in the context of the primary synthesis of the oxadiazole ring. The most common thermally unstable intermediates are the O-acylamidoxime (for 1,2,4-oxadiazoles) and the N,N'-diacylhydrazine (for 1,3,4-oxadiazoles). It is possible that "acetal" is being used to describe a specific functional group on a starting material or a product, or it may refer to a less common synthetic pathway. For instance, a reaction of a carboxamide with N,N-dimethylacetamide dimethyl acetal has been reported as a step in the synthesis of a 1,2,4-oxadiazole derivative.[7]
Q2: How can I monitor the formation and consumption of these unstable intermediates?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. It is advisable to run co-spots of your starting materials to accurately track their consumption and the appearance of the intermediate and final product. For more detailed analysis, LC-MS can be used to identify the masses of the species in the reaction mixture, which can help to confirm the presence of the desired intermediate and any byproducts.
Q3: Are there any "greener" alternatives to the harsh dehydrating agents often used?
A3: Yes, there is a growing interest in developing more environmentally friendly methods for oxadiazole synthesis. Some alternatives include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[5]
-
Iodine-mediated oxidative cyclization: This method can often be performed under milder conditions and avoids the use of strong acids or bases.[8][9]
-
Enzyme-catalyzed reactions: While less common, enzymatic approaches are being explored for their high selectivity and mild reaction conditions.
Q4: What is the role of substituents on the thermal stability of the intermediates?
A4: The electronic nature of the substituents on the aromatic rings of the starting materials can influence the stability of the intermediates and the rate of the reaction. Electron-withdrawing groups can make the carbonyl carbons more electrophilic, potentially facilitating cyclization. Conversely, electron-donating groups may stabilize the intermediate, requiring more forcing conditions for cyclization. A Hammett plot analysis can be a useful tool for understanding these electronic effects in a systematic way.[10]
Data Summary and Visualization
Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from Diacylhydrazines
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, 2-6 h | High yielding, reliable | Harsh, corrosive, requires careful quenching |
| SOCl₂ | Reflux, 1-4 h | Effective, readily available | Corrosive, generates SO₂ gas |
| Triflic Anhydride | Room temp to reflux, 1-3 h | Very powerful, fast reactions | Expensive, moisture sensitive |
| Polyphosphoric Acid | 100-160 °C, 1-5 h | Good for certain substrates | Viscous, difficult to work with |
| Microwave Irradiation | 100-180 °C, 5-30 min | Rapid, high yields, reduced side reactions | Requires specialized equipment |
Diagram 1: General Workflow for Troubleshooting Low Yields in 1,2,4-Oxadiazole Synthesis
Caption: A logical workflow for diagnosing and solving low yield issues in 1,2,4-oxadiazole synthesis.
Diagram 2: Competing Pathways in the Formation of 1,3,4-Oxadiazoles vs. 1,3,4-Thiadiazoles
Caption: Visualization of competing reaction pathways leading to oxadiazole and thiadiazole formation.
References
- BenchChem. (2025). troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
- Beilstein Journals. (2022, February 25).
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
- ResearchGate. (2025, August 7).
- MDPI. (2025, November 11).
- RJPT. (2020, December 17). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review.
- Polytechnica Lublinensis. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- PMC. (2017, February 23). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.
- ResearchGate. (2025, August 6). Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4- oxadiazoles.
- MDPI. (2025, June 25).
- Seton Hall University. (2019, April 12).
- PMC. (n.d.).
- Mediterranean Journal of Chemistry. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities.
- MDPI. (2025, July 2). Design, Synthesis, and Biological Evaluation of N-Acylhydrazones and Their Activity Against Leishmania amazonensis Promastigotes.
- ResearchGate. (n.d.).
- Preprints.org. (2025, August 31).
- PMC. (n.d.).
- ResearchGate. (2025, August 5). Synthesis and Biological Activity of N-Acylhydrazones.
- ACS Publications. (2009, December 14). N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries.
- ResearchGate. (2025, August 10). (PDF)
- MDPI. (2024, September 11). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.
- Semantic Scholar. (2021, August 13).
- SciELO. (n.d.). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
Technical Support Center: Purification of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and purification strategies for isolating 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole from reaction mixtures containing unreacted hydrazide starting materials. The following sections offer a blend of theoretical principles and practical, field-proven protocols to ensure the attainment of highly pure material.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows a persistent spot near the baseline that I suspect is unreacted hydrazide. How can I confirm this?
A1: Unreacted acylhydrazides are generally more polar than the corresponding 1,3,4-oxadiazole product due to the presence of the -NHNH2 group, which can participate in hydrogen bonding. This increased polarity causes them to have a lower Rf value on a normal-phase silica TLC plate, often appearing near the baseline. To confirm, you can spot a small amount of your starting hydrazide on the same TLC plate alongside your reaction mixture. If the spots have the same Rf value, it is highly likely unreacted starting material.
Q2: I performed an aqueous workup, but I'm still seeing hydrazide contamination in my NMR spectrum. Why didn't the wash remove it?
A2: While many simple hydrazides have some water solubility, their solubility can vary significantly based on their structure.[1] Some acylhydrazides may have limited solubility in neutral water but can be protonated in acidic conditions or deprotonated in basic conditions, increasing their aqueous solubility.[2] If a simple water wash is insufficient, consider an acid/base extraction strategy as detailed in the troubleshooting guides below.
Q3: Can I use column chromatography directly on my crude reaction mixture to remove the hydrazide?
A3: Yes, column chromatography is a very effective method for separating 1,3,4-oxadiazoles from polar impurities like hydrazides.[3][4][5] However, direct purification of a very crude mixture can sometimes be inefficient. It is often best to first perform a simple liquid-liquid extraction to remove the bulk of the polar impurities before proceeding to chromatography for final purification.
Q4: My purified this compound appears discolored. What could be the cause?
A4: Discoloration can arise from trace impurities or degradation products. If the impurity is a persistent colored side product from the synthesis, techniques like recrystallization or treatment with activated charcoal during the workup may be effective.[6] Ensure that your solvents are pure and that the compound is not exposed to excessive heat for prolonged periods, which could cause decomposition.
Troubleshooting and Purification Guides
This section provides detailed protocols for the removal of unreacted hydrazide from your this compound product. The choice of method will depend on the scale of your reaction and the specific properties of the hydrazide used.
Method 1: Acid-Base Liquid-Liquid Extraction
Principle: This technique exploits the basic nature of the hydrazide's free amino group. By washing the organic solution of the crude product with an acidic aqueous solution, the hydrazide is protonated, forming a salt that is soluble in the aqueous phase and can be separated. The neutral 1,3,4-oxadiazole product remains in the organic layer.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid solution). Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat (Optional): For significant amounts of hydrazide contamination, repeat the acidic wash one or two more times.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product, now enriched in the desired oxadiazole.
Trustworthiness (Self-Validation):
-
TLC Analysis: Before and after the extraction, run a TLC of the organic layer. A significant reduction or complete disappearance of the baseline hydrazide spot should be observed.
-
pH Check: After the final brine wash, check the pH of a small drop of the organic layer on wet pH paper to ensure all acidic and basic residues have been removed.
Method 2: Purification by Column Chromatography
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). The less polar this compound will travel down the column faster than the more polar unreacted hydrazide.
Experimental Protocol:
-
Slurry Preparation: Adsorb the crude product (ideally after an initial acid-base wash) onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and then adding the silica. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Start with a less polar mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Trustworthiness (Self-Validation):
-
TLC of Fractions: Co-spot each collected fraction with the crude starting material on a TLC plate to clearly identify the fractions containing the pure product.
-
Spectroscopic Analysis: After concentrating the pure fractions, obtain an NMR spectrum to confirm the structure and assess the purity of the final product.
Method 3: Recrystallization
Principle: This technique relies on the difference in solubility between the desired product and the hydrazide impurity in a particular solvent at different temperatures. A suitable solvent will dissolve the crude product at an elevated temperature but will allow the pure this compound to crystallize out upon cooling, leaving the more soluble hydrazide impurity in the mother liquor.
Experimental Protocol:
-
Solvent Screening: In small test tubes, test various solvents or solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene) to find one that dissolves the crude product when hot but results in poor solubility when cold.
-
Dissolution: In a flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Trustworthiness (Self-Validation):
-
Melting Point Analysis: A sharp melting point range for the recrystallized product is a good indicator of high purity.
-
TLC of Mother Liquor: A TLC of the remaining solution (mother liquor) after filtration should show an enrichment of the hydrazide impurity.
Data Presentation
| Purification Method | Principle of Separation | Ideal for | Key Advantages |
| Acid-Base Extraction | Difference in acid-base properties | Removing bulk basic impurities | Fast, scalable, and cost-effective for initial cleanup |
| Column Chromatography | Differential adsorption and polarity | High-purity isolation | Excellent separation of compounds with different polarities |
| Recrystallization | Difference in solubility | Final purification of solid products | Can yield highly pure crystalline material |
Visualization of Workflow
Caption: General purification workflow for this compound.
References
-
Request PDF. Water‐Soluble (Poly)acylhydrazones: Syntheses and Applications. Available from: [Link]
- Google Patents. US3023241A - Preparation of acyl hydrazine derivatives.
-
Royal Society Open Science. Differential metal-binding properties of dynamic acylhydrazone polymers and their sensing applications. Available from: [Link]
-
MDPI. Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Saturation Transfer MRI Contrast Agents. Available from: [Link]
-
ACS Publications. 1,3,4-Oxadiazoles for Crystal Engineering. Convenient Synthesis and Self-Assembly: Nonchiral Chains versus Chiral Helices. Available from: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from: [Link]
-
PMC. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available from: [Link]
-
ACS Omega. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
-
MDPI. Synthesis of New 1, 3, 4-Oxadiazole-Incorporated 1, 2, 3-Triazole Moieties as Potential Anticancer Agents Targeting Thymidylate Synthase and Their Docking Studies. Available from: [Link]
-
PMC. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available from: [Link]
-
Beilstein Journals. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Available from: [Link]
-
ResearchGate. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Available from: [Link]
- Google Patents. US3321284A - Extraction of hydrazine from aqueous solution using a fluorinated alcohol.
-
PMC. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. Available from: [Link]
-
ResearchGate. A Mild and Efficient One-Pot Synthesis of 1,3,4-Oxadiazoles from Carboxylic Acids and Acyl Hydrazides. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 1,3,4-Oxadiazole derivatives. Available from: [Link]
-
JOCPR. Synthesis of new triazole and oxadiazole containing compound in the azide reaction as an antibacterial drug. Available from: [Link]
-
Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and cytotoxic evaluation of a library of oxadiazole-containing hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05602F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characteristic Peaks of the Dimethoxymethyl Group on an Oxadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups and heterocyclic scaffolds is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The dimethoxymethyl group, a protected aldehyde, and the oxadiazole ring, a bioisostere for amides and esters, are two such moieties that have garnered significant attention.[1] This guide provides an in-depth analysis of the ¹H NMR spectral characteristics of the dimethoxymethyl group when appended to an oxadiazole ring, a topic of practical importance for the unambiguous structural elucidation of novel pharmaceutical compounds. Drawing upon experimental data from analogous systems and established principles of NMR spectroscopy, we present a comparative analysis to aid researchers in the identification and characterization of these important molecules.
The Oxadiazole Scaffold: A Brief Overview
Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms. The two most common isomers found in medicinal chemistry are the 1,3,4-oxadiazole and the 1,2,4-oxadiazole. These rings are generally considered to be electron-deficient due to the presence of the electronegative oxygen and nitrogen atoms. This electron-withdrawing nature significantly influences the chemical shifts of protons on adjacent substituent groups, a key consideration in NMR spectral interpretation.
¹H NMR Signature of the Dimethoxymethyl Group: A Detailed Analysis
The dimethoxymethyl group, -CH(OCH₃)₂, presents a distinct set of signals in a ¹H NMR spectrum. These are characterized by a methine proton and the protons of two equivalent methoxy groups.
-
Methine Proton (-CH(OCH₃)₂): This proton typically appears as a singlet, unless it is coupled to other nearby protons. Its chemical shift is highly sensitive to the electronic environment. When attached to an electron-withdrawing group, such as an oxadiazole ring, the methine proton is deshielded and its signal is shifted downfield (to a higher ppm value).
-
Methoxy Protons (-CH(OCH₃)₂): The six protons of the two methoxy groups are chemically equivalent and therefore appear as a sharp singlet. Similar to the methine proton, their chemical shift is influenced by the electronic nature of the attached ring system, with electron-withdrawing groups causing a downfield shift.
Comparative Analysis of ¹H NMR Data
To provide a clear and objective comparison, the following table summarizes the experimental ¹H NMR data for the dimethoxymethyl group attached to a benzene ring and a furan ring, alongside a predicted profile for its attachment to an oxadiazole ring. The prediction for the oxadiazole derivative is based on the known electron-withdrawing properties of the oxadiazole ring and its observed effect on the chemical shifts of other substituents.
| Compound | Heterocyclic/Aromatic Ring | Methine Proton (δ, ppm) | Methoxy Protons (δ, ppm) | Reference |
| Benzaldehyde dimethyl acetal | Benzene (Aromatic) | ~ 5.38 | ~ 3.30 | [2] |
| 2-(Dimethoxymethyl)furan | Furan (Electron-rich heterocycle) | ~ 5.5 | ~ 3.3 | |
| Predicted: 2-(Dimethoxymethyl)-1,3,4-oxadiazole | 1,3,4-Oxadiazole (Electron-deficient heterocycle) | ~ 5.7 - 5.9 | ~ 3.4 - 3.5 | Predicted |
| Predicted: 3-(Dimethoxymethyl)-1,2,4-oxadiazole | 1,2,4-Oxadiazole (Electron-deficient heterocycle) | ~ 5.8 - 6.0 | ~ 3.4 - 3.6 | Predicted |
Rationale for Prediction: The oxadiazole ring is significantly more electron-withdrawing than a benzene ring. This strong inductive and mesomeric electron withdrawal will deshield the attached methine and methoxy protons to a greater extent, shifting their signals further downfield compared to the benzaldehyde dimethyl acetal. The furan ring, being electron-rich, has a less pronounced effect on the chemical shifts of the dimethoxymethyl group compared to the predicted shifts for the oxadiazole derivatives. The slight difference in the predicted ranges for the 1,3,4- and 1,2,4-oxadiazole isomers reflects the subtle variations in their electronic distributions.
The Influence of the Heterocyclic Ring: An Electronic Perspective
The chemical shift of a proton is a direct measure of its local electronic environment. The electron-deficient nature of the oxadiazole ring plays a crucial role in deshielding the protons of the dimethoxymethyl group. This can be understood through the following principles:
-
Inductive Effect: The electronegative nitrogen and oxygen atoms in the oxadiazole ring pull electron density away from the substituent through the sigma bonds. This reduces the electron density around the methine and methoxy protons, leading to less shielding and a downfield shift in the ¹H NMR spectrum.
-
Mesomeric (Resonance) Effect: The π-system of the oxadiazole ring can also withdraw electron density from the substituent. This delocalization of electrons further deshields the attached protons.
The combination of these effects results in the predicted downfield chemical shifts for the dimethoxymethyl group on an oxadiazole ring, as summarized in the comparison table.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
Obtaining a clean and well-resolved ¹H NMR spectrum is critical for accurate structural elucidation. The following is a standard protocol for the preparation of an NMR sample of a small organic molecule, such as a dimethoxymethyl-substituted oxadiazole.
Materials:
-
Compound of interest (5-20 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆), ~0.6 mL
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug (for filtering, if necessary)
-
Vortex mixer (optional)
Procedure:
-
Sample Weighing: Accurately weigh 5-20 mg of the purified compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The choice of solvent is crucial and should be based on the solubility of the compound and its inertness.
-
Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not readily soluble, gentle warming may be applied. Ensure no solid particles remain.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. This will prevent line broadening in the spectrum.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean and dry 5 mm NMR tube using a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Instrument Analysis: The sample is now ready for analysis in the NMR spectrometer. Follow the instrument-specific standard operating procedures for data acquisition.
Caption: Experimental workflow for ¹H NMR sample preparation and analysis.
Logical Relationships in Spectral Interpretation
The interpretation of the ¹H NMR spectrum of a dimethoxymethyl-oxadiazole derivative involves a logical progression from identifying the key signals to deducing the overall structure.
Caption: Logical flow for the structural interpretation of a dimethoxymethyl-oxadiazole from its ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of a dimethoxymethyl group attached to an oxadiazole ring is expected to exhibit a downfield-shifted methine singlet (δ ~5.7-6.0 ppm) and a downfield-shifted methoxy singlet (δ ~3.4-3.6 ppm) relative to its analogue on a simple benzene ring. This deshielding is a direct consequence of the electron-withdrawing nature of the oxadiazole ring. By understanding these characteristic chemical shifts and the underlying electronic effects, researchers can confidently identify and characterize novel oxadiazole-containing compounds, accelerating the drug discovery and development process. The provided experimental protocol serves as a practical guide to obtaining high-quality spectral data, which is the foundation of accurate structural elucidation.
References
-
PubChem. Benzaldehyde dimethyl acetal. National Center for Biotechnology Information. [Link]
-
Berman, J. L., et al. (2020). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 15(10), 843-853. [Link]
Sources
A Comparative Guide to the Reactivity of Oxadiazole Acetals vs. Oxadiazole Esters for Researchers in Drug Development
In the landscape of modern medicinal chemistry, the strategic manipulation of molecular scaffolds to enhance pharmacological profiles is paramount. Among the privileged heterocyclic structures, oxadiazoles have emerged as a cornerstone, frequently employed as bioisosteric replacements for ester and amide functionalities to improve metabolic stability and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the reactivity of two key classes of substituted oxadiazoles: "oxadiazole acetals" and "oxadiazole esters."
For the purpose of this technical guide, we will define "oxadiazole acetals" as oxadiazoles bearing an alkoxy or amino substituent directly attached to a ring carbon. This nomenclature is adopted to draw a parallel with the structure of acetals (C-OR) and aminals (C-NR2). "Oxadiazole esters" will refer to oxadiazoles with an acyloxy substituent on a ring carbon. This comparison is critical for researchers and drug development professionals in selecting the appropriate oxadiazole substitution to fine-tune the chemical stability and reactivity of their lead compounds.
The Oxadiazole Core: A Foundation of Stability
The oxadiazole ring, in its various isomeric forms (1,2,4- and 1,3,4-), is an aromatic heterocycle characterized by its inherent stability. This stability is a primary driver for its use as a bioisostere for the more labile ester and amide groups. The delocalization of electrons within the aromatic system and the presence of electronegative nitrogen and oxygen atoms contribute to a lower susceptibility to hydrolysis compared to their acyclic counterparts. However, the reactivity of the oxadiazole ring is not uniform and can be significantly modulated by the nature of its substituents.
Reactivity Profile of Oxadiazole Acetals (Alkoxy- and Amino-Substituted Oxadiazoles)
Oxadiazoles substituted with alkoxy (-OR) or amino (-NR2) groups are generally characterized by a heightened stability of the substituent-ring bond. This is attributed to the electron-donating nature of the oxygen and nitrogen lone pairs, which can participate in resonance with the electron-deficient oxadiazole ring. This electronic delocalization strengthens the C-O or C-N bond, rendering it less susceptible to nucleophilic attack.
Key Reactivity Characteristics:
-
Hydrolytic Stability: 2-Alkoxy- and 2-amino-1,3,4-oxadiazoles exhibit considerable resistance to both acidic and basic hydrolysis. The electron-donating character of the alkoxy and amino groups reduces the electrophilicity of the adjacent carbon atom in the oxadiazole ring, making it a less favorable site for nucleophilic attack by water or hydroxide ions.
-
Nucleophilic Substitution: Direct displacement of the alkoxy or amino group via nucleophilic aromatic substitution is generally difficult and requires harsh reaction conditions. The strong bond between the substituent and the ring, coupled with the electron-rich nature of the substituent, disfavors this type of reaction.
Reactivity Profile of Oxadiazole Esters (Acyloxy-Substituted Oxadiazoles)
In contrast to their "acetal" counterparts, oxadiazole esters, which possess an acyloxy (-OC(O)R) group, introduce a reactive carbonyl center. This functionality significantly alters the reactivity profile of the molecule, making it more susceptible to nucleophilic attack and hydrolysis.
Key Reactivity Characteristics:
-
Susceptibility to Hydrolysis: The ester linkage in an acyloxy-substituted oxadiazole is the primary site of reactivity. This group can be cleaved under both acidic and basic conditions to yield a hydroxypyridine and a carboxylic acid. While still generally more stable than a simple alkyl or aryl ester, this functionality represents a potential metabolic liability. The rate of hydrolysis is influenced by the electronic nature of the 'R' group on the acyl moiety and any substituents on the oxadiazole ring itself.
-
Nucleophilic Acyl Substitution: The carbonyl carbon of the acyloxy group is electrophilic and can be attacked by a variety of nucleophiles, leading to acyl substitution reactions. This reactivity can be harnessed for further functionalization of the molecule.
Head-to-Head Comparison: Oxadiazole Acetals vs. Oxadiazole Esters
| Feature | Oxadiazole "Acetals" (Alkoxy/Amino-substituted) | Oxadiazole "Esters" (Acyloxy-substituted) | Causality Behind the Difference |
| Primary Site of Reactivity | The oxadiazole ring itself (under forcing conditions) | The ester carbonyl group | The ester functionality introduces a highly electrophilic carbon center, which is more susceptible to nucleophilic attack than the carbons of the oxadiazole ring. |
| Hydrolytic Stability | High | Moderate | The C-O/C-N bond in "acetals" is strengthened by resonance, while the ester linkage in "esters" is inherently prone to hydrolysis. |
| Reactivity with Nucleophiles | Generally low, requires harsh conditions for ring opening or substitution. | Moderate to high at the ester carbonyl, leading to acyl substitution. | The carbonyl group of the ester is a classic electrophile, readily undergoing nucleophilic acyl substitution. |
| Metabolic Stability | Generally high | Potentially lower due to esterase-mediated hydrolysis. | The ester group is a known substrate for various esterases in vivo, which can lead to rapid cleavage. |
Experimental Protocols
To provide a practical framework for evaluating the reactivity of these two classes of compounds, we present the following detailed experimental protocols for their synthesis and a general method for monitoring their hydrolysis.
Synthesis of a 2-Alkoxy-1,3,4-Oxadiazole
This protocol describes a common method for the synthesis of 2-alkoxy-1,3,4-oxadiazoles from the corresponding 2-chloro-1,3,4-oxadiazole.
Materials:
-
2-Chloro-5-phenyl-1,3,4-oxadiazole
-
Sodium methoxide (25% solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a solution of 2-chloro-5-phenyl-1,3,4-oxadiazole (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask, add sodium methoxide (1.2 mmol) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (20 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-5-phenyl-1,3,4-oxadiazole.
Synthesis of a 2-Acyloxy-1,3,4-Oxadiazole
This protocol outlines the synthesis of a 2-acyloxy-1,3,4-oxadiazole from the corresponding 2-hydroxy-1,3,4-oxadiazole (which exists in tautomeric equilibrium with the oxadiazol-2(3H)-one).
Materials:
-
5-Phenyl-1,3,4-oxadiazol-2(3H)-one
-
Acetyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Suspend 5-phenyl-1,3,4-oxadiazol-2(3H)-one (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol) followed by the dropwise addition of acetyl chloride (1.1 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-acetoxy-5-phenyl-1,3,4-oxadiazole.
General Protocol for Monitoring Hydrolysis by HPLC
This protocol provides a general method to compare the hydrolytic stability of an "oxadiazole acetal" and an "oxadiazole ester" under acidic or basic conditions.
Materials and Equipment:
-
The synthesized oxadiazole derivatives
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid or sodium hydroxide for pH adjustment
-
HPLC system with a UV detector and a C18 reverse-phase column
-
pH meter
-
Thermostated water bath or oven
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) of each oxadiazole derivative in acetonitrile.
-
Preparation of Reaction Buffers: Prepare aqueous buffer solutions at the desired pH (e.g., pH 2 with HCl, pH 7.4 with phosphate buffer, and pH 10 with carbonate buffer).
-
Initiation of Hydrolysis: In separate vials, add a small aliquot of the stock solution of each compound to the pre-warmed (e.g., 37 °C) buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Time-Point Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vial and quench the hydrolysis by adding an equal volume of acetonitrile.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the parent compound from its degradation products.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound over time. Plot the natural logarithm of the concentration of the parent compound versus time to determine the first-order rate constant (k) for the hydrolysis of each compound under each pH condition.
Visualizing Reaction Pathways
To further elucidate the differences in reactivity, the following diagrams illustrate the proposed mechanisms of hydrolysis.
Conclusion and Future Directions
The choice between an "oxadiazole acetal" and an "oxadiazole ester" motif is a critical decision in drug design, with significant implications for the reactivity and metabolic stability of the resulting compound. Alkoxy- and amino-substituted oxadiazoles offer enhanced stability, making them ideal for applications where a robust and non-labile linker is required. Conversely, acyloxy-substituted oxadiazoles provide a handle for controlled reactivity or can be designed as prodrugs that undergo in vivo hydrolysis to release an active metabolite.
The experimental protocols provided herein offer a starting point for the synthesis and comparative evaluation of these important classes of compounds. Further quantitative studies, such as detailed kinetic analyses under a broader range of conditions, are warranted to build a more comprehensive understanding of the structure-reactivity relationships governing these valuable heterocyclic scaffolds. Such data will empower medicinal chemists to make more informed decisions in the rational design of next-generation therapeutics.
References
-
Bostrom, J., Hogner, A., Llinas, A., Wellner, E., & Plowright, A. T. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. [Link]
-
Garrido, J., Borges, F., & Oliveira, J. (2011). 1,3,4-Oxadiazole derivatives: a patent review (2006-2009). Expert Opinion on Therapeutic Patents, 21(3), 357–371. [Link]
-
Tripathi, A. C., Gupta, S. J., & Saraf, S. K. (2014). 1,3,4-Oxadiazole: A privileged scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 14(3), 246–266. [Link]
-
Marek, J., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). ACS Chemical Biology, 18(7), 1547-1558. [Link]
-
Sharma, S., Sharma, P. K., Kumar, N., & Dudhe, R. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]
An In-Depth Guide to the FTIR Spectral Interpretation of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole and its Analogues
For researchers and professionals in drug development and materials science, the structural elucidation of novel heterocyclic compounds is a critical step. Among these, 1,3,4-oxadiazole derivatives are prized for their diverse biological activities.[1][2] Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the synthesis and purity of these molecules by identifying their constituent functional groups.[3][4][]
This guide offers a comprehensive framework for interpreting the FTIR spectrum of a specific derivative, 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole. We will construct a theoretical spectral profile based on established group frequencies and then compare it with an experimental spectrum of a related compound to highlight key analytical principles. This comparative approach is designed to equip you with the expertise to confidently analyze your own synthesized molecules.
Part 1: Theoretical FTIR Profile of this compound
To interpret the spectrum of our target molecule, we must first understand its structure and the vibrational modes associated with its functional groups.
Caption: Molecular structure of this compound.
The molecule can be dissected into three key regions for FTIR analysis: the 1,3,4-oxadiazole ring, the dimethoxymethyl group (an acetal), and the C5-methyl group.
The 1,3,4-Oxadiazole Core
The five-membered heterocyclic ring is characterized by several key vibrations:
-
C=N Stretching: The double bond between carbon and nitrogen in the oxadiazole ring gives rise to a characteristic absorption. This peak is typically of medium to strong intensity and is expected in the range of 1650-1610 cm⁻¹ .[6][7]
-
C-O-C Stretching (In-Ring): The ether-like linkage within the heterocyclic ring also produces a strong absorption band. This is generally found within the 1300-1000 cm⁻¹ region.[8] Some sources place the in-ring C-O-C stretch more specifically around 1020 cm⁻¹ .
The Dimethoxymethyl Group (Acetal)
This group is essentially two ether linkages attached to the same carbon. This will present strong and characteristic bands:
-
Asymmetric C-O-C Stretching: Ethers are well-known for their strong C-O-C stretching vibrations, which are often the most intense peaks in the fingerprint region.[9][10] For a saturated ether linkage, this band is typically found between 1150-1070 cm⁻¹ .[9][11] Given the two C-O-C linkages, we can anticipate a strong, possibly complex band in this area.
-
Methoxy C-H Stretching: The methyl groups of the methoxy substituents have a specific symmetric C-H stretching peak that is sharp and of medium intensity, typically appearing around 2830-2815 cm⁻¹ .[9]
The C5-Methyl and General C-H Bonds
-
Aliphatic C-H Stretching: The C-H bonds of the methyl group attached to the oxadiazole ring and those of the methoxy groups will exhibit stretching vibrations. These are typically found in the 3000-2850 cm⁻¹ region.[12][13]
-
C-H Bending: Methyl groups also show characteristic bending (scissoring and rocking) vibrations. Expect medium intensity peaks around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹ .[12][13]
Summary of Predicted Absorptions
The expected FTIR absorption bands for this compound are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3000-2850 | -CH₃ (Methyl, Methoxy) | C-H Stretch | Medium-Strong |
| 2830-2815 | -OCH₃ (Methoxy) | Symmetric C-H Stretch | Medium, Sharp |
| 1650-1610 | Oxadiazole Ring | C=N Stretch | Medium-Strong |
| 1470-1450 | -CH₃ | C-H Bend (Scissoring) | Medium |
| 1370-1350 | -CH₃ | C-H Bend (Rocking) | Medium-Weak |
| 1150-1070 | -CH(OCH₃)₂ (Acetal) | Asymmetric C-O-C Stretch | Strong |
| ~1020 | Oxadiazole Ring | C-O-C Stretch (In-Ring) | Medium-Strong |
Part 2: Comparative Spectral Analysis
To ground our theoretical predictions, we will compare them against the reported experimental FTIR data for a similar 1,3,4-oxadiazole derivative. Let's consider a generic 2-aryl-5-alkoxy-1,3,4-oxadiazole, for which spectral data has been published.[6]
Experimental Data for a Comparator 1,3,4-Oxadiazole Derivative [6]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2956 | Ar C-H Stretch | - |
| 1625 | C=N Stretch | - |
| 1616 | Ar C=C Stretch | - |
| 1090 | Ether C-O Stretch | - |
Analysis and Comparison:
-
C=N Stretch: The experimental peak at 1625 cm⁻¹ for the comparator falls squarely within our predicted range of 1650-1610 cm⁻¹ for the C=N vibration of the oxadiazole ring. This provides high confidence in assigning a peak in this region to the core heterocyclic structure of our target molecule.
-
C-O-C Ether Stretch: The comparator shows a peak at 1090 cm⁻¹ , attributed to an ether C-O stretch. This aligns perfectly with our prediction of a strong band between 1150-1070 cm⁻¹ for the acetal's C-O-C asymmetric stretch. For our target molecule, this compound, this region is expected to be particularly intense and may even appear as a complex or split peak due to the two ether linkages and the in-ring C-O-C vibration.
-
C-H Stretches: The comparator's aromatic C-H stretch (2956 cm⁻¹) is slightly different from our target's purely aliphatic C-H stretches (predicted 3000-2850 cm⁻¹). However, the presence of signals in this region confirms C-H bonds. The key differentiator for our target molecule will be the specific methoxy C-H stretch around 2830 cm⁻¹, which would be absent in an analogue without methoxy groups.
This comparative exercise demonstrates how, by understanding the contributions of individual functional groups, we can build a reliable predictive framework and then use it to interpret and validate the structure of a newly synthesized compound.
Part 3: Experimental Protocol for FTIR Analysis
To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following describes the KBr pellet method for solid samples.
Methodology: KBr Pellet Preparation and Spectral Acquisition
-
Materials:
-
Sample (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (~100 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR Spectrometer
-
-
Procedure:
-
Drying: Gently heat the KBr under a vacuum or in an oven at ~110°C for 2-3 hours to remove any adsorbed water. Moisture will cause a broad absorption band around 3400 cm⁻¹, which can obscure N-H or O-H stretching regions.
-
Grinding: Place the KBr in the agate mortar. Add 1-2 mg of the synthesized this compound. Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. Inadequate grinding leads to scattering of the IR beam and a poor-quality spectrum.
-
Pressing: Transfer the powder to the pellet die. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet.
-
Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan. This measures the instrument's baseline and the atmospheric CO₂ and H₂O, which will be subtracted from the sample spectrum.
-
Sample Scan: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final transmittance or absorbance spectrum.
-
Part 4: Systematic Interpretation Workflow
A logical, step-by-step approach is crucial for accurate spectral interpretation. The following workflow can guide a researcher from a raw spectrum to a confirmed structure.
Caption: A logical workflow for the FTIR spectral interpretation of the target molecule.
This workflow prioritizes checking for the absence of common functional groups (like O-H or C=O) before confirming the presence of expected vibrations. For our target molecule, the key confirmatory steps are finding the C=N stretch (F) and the very strong C-O stretches in the fingerprint region (H).
Conclusion
The power of FTIR spectroscopy in synthetic chemistry lies in its ability to provide a unique molecular fingerprint. For this compound, the key identifying features are the C=N stretch of the oxadiazole ring, the absence of O-H or C=O absorptions, and the dominant C-O-C stretching bands of the acetal group in the fingerprint region. By coupling a theoretical understanding of group frequencies with a comparative analysis against known compounds and a rigorous experimental technique, researchers can confidently verify their synthetic outcomes and advance their research with high-quality, validated materials.
References
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- Siddiqui, N., et al. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Source not specified in provided text]
- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs.
- [Author not specified]. (2021, January 17). Novel Series of 1,3,4- Oxadiazole Derivatives: Evaluation of Thermal Properties and Antibacterial Activity. Letters in Applied NanoBioScience.
- Benchchem. (n.d.).
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HPLC Method Development Guide: 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole Purity Profiling
Executive Summary
This guide addresses the specific chromatographic challenges of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole , a heterocyclic intermediate often utilized in high-value agrochemical and pharmaceutical synthesis.
Unlike standard oxadiazoles, this molecule contains a dimethoxymethyl acetal moiety. This structural feature creates a critical method development constraint: Acid Lability . While standard HPLC protocols default to acidic mobile phases (e.g., 0.1% Formic Acid) to improve peak shape for nitrogenous heterocycles, this approach is catastrophic for this specific analyte, causing on-column hydrolysis to the aldehyde impurity.
This guide compares two methodological approaches—Acidic (Traditional) vs. Neutral (Optimized) —to demonstrate why a pH-controlled environment is non-negotiable for accurate purity assessment.[1]
Part 1: The Chemistry & The Challenge
Structural Analysis[2]
-
Core: 1,3,4-Oxadiazole ring (Weakly basic, pKa ~2-3).
-
Substituent 1: Methyl group (Non-polar).[1]
-
Substituent 2: Dimethoxymethyl group (Acetal).[1]
-
Critical Vulnerability: Acetals are stable in basic conditions but hydrolyze rapidly in aqueous acid to form 2-formyl-5-methyl-1,3,4-oxadiazole .
Comparison of Approaches
The following table summarizes the performance metrics of the two competing method strategies.
| Feature | Method A: Traditional Acidic | Method B: Optimized Neutral |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | 10mM Ammonium Acetate (pH 6.[1]8) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Stationary Phase | C18 (Standard) | C18 (High-Density Bonding) |
| Analyte Stability | Poor (Significant on-column hydrolysis) | Excellent (Stable > 24 hrs) |
| Impurity Profile | False positive for Aldehyde impurity | Accurate purity quantification |
| Peak Shape | Sharp, but area counts fluctuate | Symmetrical (Tailing Factor < 1.[1]2) |
| Recommendation | NOT RECOMMENDED | PREFERRED STANDARD |
Part 2: Visualizing the Degradation Pathway
Understanding the chemistry is vital for troubleshooting. The diagram below illustrates the synthesis impurities and the specific degradation pathway triggered by acidic HPLC methods.
Figure 1: Synthesis and degradation pathway.[1] The red dashed line indicates the artificial degradation caused by acidic mobile phases.
Part 3: Optimized Experimental Protocol (Method B)
This protocol utilizes a neutral buffered system to ensure acetal stability while maintaining sufficient ionic strength to minimize secondary silanol interactions.
Instrumentation & Conditions
-
System: HPLC with UV-Vis or PDA Detector.
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity silica), 4.6 x 150 mm, 3.5 µm.
-
Why: High-purity silica reduces surface acidity, further protecting the acetal.
-
-
Wavelength: 215 nm.[1]
-
Note: The oxadiazole ring has low conjugation. 254 nm often lacks sensitivity. 215 nm captures the ring absorption.
-
-
Column Temp: 30°C.
-
Injection Volume: 5-10 µL.
Reagents & Mobile Phase Preparation[1][6][7][8]
-
Solvent A (Buffer): 10 mM Ammonium Acetate.[1]
-
Protocol: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Measure pH. It should be naturally around 6.8. Do not adjust with acid. Filter through 0.22 µm nylon filter.[4]
-
-
Solvent B (Organic): HPLC-grade Acetonitrile (ACN).[1]
-
Diluent: 50:50 Water:Acetonitrile (Neutral).[1] Do not use acidified diluents. [1]
Gradient Program
This gradient is designed to separate the polar hydrolysis product (Aldehyde) from the Target Analyte and the less polar starting materials.[1]
| Time (min) | % Buffer (A) | % ACN (B) | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Hold for polar impurities |
| 15.0 | 40 | 60 | Linear Ramp |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold Wash |
| 20.1 | 95 | 5 | Re-equilibrate |
| 25.0 | 95 | 5 | End |
Part 4: Method Validation & Self-Validating Systems[1]
To ensure Trustworthiness and Scientific Integrity , the method must include specific suitability tests that prove the system is not actively degrading the sample.
System Suitability Test (SST) Criteria
-
Aldehyde Check: Inject a standard of the Target Analyte. The peak area of the aldehyde impurity (RRT ~0.4-0.6) must be < 0.1% (or consistent with the bulk material certificate).[1]
-
Self-Validation: If the aldehyde peak grows with repeated injections of the same vial, your mobile phase or diluent is too acidic.
-
-
Tailing Factor: Must be < 1.5.
-
Logic: While neutral pH protects the acetal, it can sometimes lead to peak tailing for basic nitrogens. Ammonium acetate provides sufficient ionic strength to suppress this.
-
-
Precision: %RSD of 5 replicate injections < 2.0%.
Decision Tree for Troubleshooting
Use this logic flow to diagnose resolution or stability issues.
Figure 2: Troubleshooting logic for acetal-based oxadiazoles.
References
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Dolan, J. W. (2010). pH and Selectivity in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for gradient elution and pH effects on hydrolyzable compounds).
-
Bollikolla, H. B., et al. (2022).[5] Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. Retrieved from [Link]
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A Comparative Guide to the ¹³C NMR Chemical Shifts of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry for the structural elucidation of organic molecules. Among its variants, ¹³C NMR provides a detailed map of the carbon skeleton, offering profound insights into the electronic environment of each carbon atom. This guide presents a comprehensive analysis of the ¹³C NMR spectrum of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal and materials chemistry. Lacking direct experimental literature for this specific molecule, this guide establishes its expected spectral characteristics through a comparative analysis with structurally related 1,3,4-oxadiazole derivatives. We will explore the theoretical underpinnings of the observed chemical shifts, detail a robust experimental protocol for data acquisition, and provide a logical framework for spectral assignment, thereby creating a self-validating reference for researchers in the field.
Introduction: The Role of ¹³C NMR in Structural Analysis
¹³C NMR spectroscopy is a powerful analytical method that detects the ¹³C isotope, which, despite its low natural abundance (~1.1%), provides invaluable structural information.[1] Unlike ¹H NMR, the chemical shift range for ¹³C is much broader, spanning over 200 ppm, which minimizes signal overlap and allows for the resolution of nearly every unique carbon atom in a small to medium-sized molecule.[2]
The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, electronegativity of adjacent atoms, and resonance effects.[1][3] For heterocyclic systems like 1,3,4-oxadiazoles, the ¹³C NMR spectrum is particularly informative. The chemical shifts of the ring carbons (C2 and C5) are characteristically found far downfield due to their sp² hybridization and direct linkage to electronegative nitrogen and oxygen atoms.[4] This guide will dissect these influences to predict and rationalize the spectrum of this compound.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The acquisition of a reliable ¹³C NMR spectrum is predicated on a well-defined experimental setup. The following protocol is designed for a standard modern NMR spectrometer (e.g., 400-500 MHz) and is optimized for small organic molecules.
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte, this compound, in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its chemical inertness and ability to dissolve a wide range of organic compounds.[5] The solvent also provides the deuterium lock signal for the spectrometer.
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field. The quality of the shimming directly impacts spectral resolution.
-
Acquisition Parameters: Employ a standard pulse program for proton-decoupled ¹³C NMR, such as zgpg30 or zgdc30 on Bruker systems.[6] This technique removes C-H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet.[1]
-
Pulse Angle (P1): A 30° pulse angle is recommended over a 90° pulse. This allows for a shorter relaxation delay (D1) as it requires less time for the magnetization to return to equilibrium, maximizing signal-to-noise in a given timeframe.[6]
-
Relaxation Delay (D1): Set a delay of 2.0 seconds. This provides a reasonable compromise for the varied relaxation times of different carbon types (e.g., quaternary vs. protonated carbons).[6]
-
Acquisition Time (AQ): An acquisition time of 1.0-1.5 seconds is generally sufficient to ensure good digital resolution.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, signal averaging is necessary. A starting point of 128 scans is typical, which can be increased to improve the signal-to-noise ratio for dilute samples or carbons with long relaxation times (like quaternary carbons).[2][6]
-
Workflow Diagram
Caption: Figure 1. A streamlined workflow for acquiring a ¹³C NMR spectrum.
Results and Discussion: Spectral Analysis and Comparison
Molecular Structure and Carbon Assignment
The structure of this compound contains five unique carbon environments, which should result in five distinct signals in the proton-decoupled ¹³C NMR spectrum.[7]
Caption: Figure 2. Structure of this compound.
Predicted Chemical Shifts and Comparative Data
Table 1: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Atom | This compound (Predicted) | 2,5-Dialkyl-1,3,4-oxadiazoles (Experimental)[4] | 5-Methyl-1,2,4-oxadiazole (Experimental)[8] |
| C2 (Ring) | ~166.5 | ~165.0 | - |
| C5 (Ring) | ~164.8 | ~165.0 | ~168.0 |
| CH (Acetal) | ~101.0 | - | - |
| OCH₃ | ~54.5 | - | - |
| CH₃ (Ring) | ~11.0 | - | ~11.8 |
Analysis of Chemical Shift Assignments
-
Oxadiazole Ring Carbons (C2 and C5):
-
Prediction: δ ≈ 164-167 ppm.
-
Rationale: These sp²-hybridized carbons are the most deshielded in the molecule. Their significant downfield shift is a direct consequence of being part of an electron-deficient aromatic system and being bonded to two heteroatoms (oxygen and nitrogen).[4] In similar 2,5-disubstituted 1,3,4-oxadiazoles, these signals consistently appear around 165.0 ppm.[4] The C2 carbon, bearing the electron-withdrawing dimethoxymethyl group, is expected to be slightly further downfield than the C5 carbon, which is attached to the electron-donating methyl group.
-
-
Acetal Carbon (CH):
-
Prediction: δ ≈ 101.0 ppm.
-
Rationale: This sp³-hybridized carbon is bonded to two highly electronegative oxygen atoms. This "double dose" of deshielding pulls significant electron density away from the carbon nucleus, shifting its resonance far downfield relative to a typical alkane carbon. Acetal carbons commonly resonate in the 90-110 ppm range.
-
-
Methoxy Carbons (OCH₃):
-
Prediction: δ ≈ 54.5 ppm.
-
Rationale: These two methyl carbons are chemically equivalent due to free rotation and will produce a single signal.[7] As sp³ carbons directly attached to an electronegative oxygen, they are deshielded compared to simple alkanes and typically appear in the 50-65 ppm region. Studies on aromatic compounds with methoxy groups confirm this range.[9]
-
-
Ring Methyl Carbon (CH₃):
-
Prediction: δ ≈ 11.0 ppm.
-
Rationale: This is the most shielded carbon in the molecule, resulting in the most upfield signal. As a simple sp³-hybridized carbon, its chemical shift is low. Data from 3-aryl-5-methyl-1,2,4-oxadiazoles show the C5-methyl group at a similar value of ~11.8 ppm, validating our prediction.[8]
-
Conclusion
This guide provides a robust, evidence-based framework for understanding the ¹³C NMR spectrum of this compound. By leveraging comparative data from structurally similar oxadiazoles and applying fundamental principles of NMR spectroscopy, we have assigned the five expected signals with high confidence. The analysis confirms the powerful deshielding effects of the oxadiazole ring and the influence of electronegative oxygen atoms on the attached side chains. The detailed experimental protocol and logical workflow presented herein serve as a practical resource for researchers, enabling the confident acquisition and interpretation of ¹³C NMR data for this and related heterocyclic systems.
References
-
Srivastava, R. M., Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. QUIMICA NOVA, 12(3), 221-223. [Link]
-
Goksen, U. S., Kelekci, N. G., Goktas, O., & Koysal, Y. (2007). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 45(6), 519-523. [Link]
-
Polyancev, F. M., et al. (2021). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Nickel. Organometallics, 40(11), 1681–1690. [Link]
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Ashenhurst, J. (2022). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]
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Khan, I., et al. (2018). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. [Link]
-
LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Chemistry LibreTexts. [Link]
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Ng, Y. X. (2018). Synthesis and Characterization of 1,3,4-Oxadiazoles Bearing an Indole Ring. UTAR Institutional Repository. [Link]
-
Case, D. A., et al. (2005). Factors affecting the use of 13Cα chemical shifts to determine, refine, and validate protein structures. Journal of Biomolecular NMR, 33(3), 151-168. [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(35), 11847-11857. [Link]
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S. Hayashi. (2025). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory. RSC Publishing. [Link]
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Polyancev, F. M., et al. (2024). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. MDPI. [Link]
-
de la Torre, M. C., et al. (2020). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 16, 1245-1254. [Link]
-
Costa, K. S., et al. (2018). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. ResearchGate. [Link]
-
Shcherbakov, D., et al. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7794. [Link]
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Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]
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Kwan, E. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department, University of Wisconsin-Madison. [Link]
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Chaudhary, B. (2024). 13C NMR Spectroscopy: Factors affecting Chemical Shifts, Calculations of Shifts. YouTube. [Link]
-
Dalai, S., et al. (2025). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]
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Eghbalpour, F. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. [Link]
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Pavia, D. L., et al. (2023). Introduction to Spectroscopy. Cengage Learning. [Link]
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Toušek, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 661-669. [Link]
-
El-Gamal, M. H., et al. (1987). CARBON-I3 MAGNETIC RESONANCE CHEMICAL SHIFf ADDITIVITY RELATION SHIPS OF CLINICALLY USED FUROCOUMARINS AND FUROCHROMONES. Pakistan Journal of Scientific and Industrial Research, 30(9), 668-672. [Link]
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Validating the Structure of 2-Formyl-5-Methyl-1,3,4-Oxadiazole: A Comparative Guide to Deprotection and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the 1,3,4-oxadiazole scaffold is a cornerstone, recognized for its metabolic stability and ability to engage in hydrogen bonding.[1] The introduction of a formyl group at the 2-position of this heterocyclic core yields 2-formyl-5-methyl-1,3,4-oxadiazole, a versatile building block for the synthesis of more complex, biologically active molecules. However, the reactivity of the aldehyde necessitates the use of protecting groups during multi-step syntheses. The subsequent deprotection is a critical step that requires careful execution and rigorous structural validation to ensure the integrity of the final product.
This guide provides a comprehensive comparison of common deprotection strategies for aldehydes and details the essential spectroscopic techniques for the unambiguous structural confirmation of 2-formyl-5-methyl-1,3,4-oxadiazole.
Deprotection Strategies: A Comparative Overview
The most prevalent protecting group for aldehydes is the acetal, including cyclic acetals formed with diols.[2] Acetals are favored due to their stability in neutral to strongly basic conditions, rendering them inert to many nucleophilic reagents and reducing agents used in organic synthesis.[3][4][5] The removal of the acetal to regenerate the aldehyde is typically achieved under acidic conditions.[6]
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages |
| Acid-Catalyzed Hydrolysis | Dilute aqueous acid (e.g., HCl, H₂SO₄), often with a co-solvent like acetone or THF. | Mild conditions, readily available reagents.[3][6] | Can be incompatible with acid-sensitive functional groups elsewhere in the molecule. |
| Lewis Acid Catalysis | Lewis acids (e.g., TMSOTf, TESOTf) with a mild base (e.g., 2,6-lutidine). | Can offer high chemoselectivity, sometimes allowing for deprotection of aldehyde acetals in the presence of ketone acetals.[7] | Reagents can be more expensive and require anhydrous conditions. |
| Neutral Deprotection | Catalytic iodine in a neutral solvent. | Tolerates a wide range of functional groups, including acid-sensitive ones. | May not be as universally applicable as acid-catalyzed methods. |
Expert Insight: The choice of deprotection method is contingent upon the overall molecular architecture. For robust molecules, simple acid-catalyzed hydrolysis is often sufficient. However, for complex structures with multiple sensitive functional groups, exploring milder Lewis acid or neutral conditions is a prudent strategy to avoid undesired side reactions.
The Self-Validating Workflow for Deprotection and Analysis
A robust experimental design for deprotection and subsequent validation follows a logical progression, ensuring that each step confirms the success of the previous one.
Caption: Workflow for deprotection and structural validation.
Experimental Protocols and Data Interpretation
Protocol 1: Deprotection of a Dimethyl Acetal
This protocol describes a standard acid-catalyzed hydrolysis of a dimethyl acetal precursor to yield 2-formyl-5-methyl-1,3,4-oxadiazole.
Materials:
-
2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
-
Acetone
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Dissolve the acetal-protected 2-formyl-5-methyl-1,3,4-oxadiazole in acetone.
-
Add 1M HCl dropwise while stirring at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, neutralize the reaction mixture with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Structural Validation: A Multi-faceted Approach
No single analytical technique provides a complete structural picture.[8][9][10] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for unambiguous confirmation.
NMR spectroscopy provides detailed information about the molecular structure and the chemical environment of atoms.[8]
-
¹H NMR Spectroscopy: This technique reveals the number of different types of protons and their neighboring environments. For 2-formyl-5-methyl-1,3,4-oxadiazole, the following signals are expected:
-
A singlet for the methyl group protons (CH₃).
-
A singlet for the aldehyde proton (CHO).
-
-
¹³C NMR Spectroscopy: This provides information about the carbon framework of the molecule. Key expected signals include:
-
A signal for the methyl carbon (CH₃).
-
Two distinct signals for the carbon atoms of the oxadiazole ring.
-
A signal for the carbonyl carbon of the aldehyde group.
-
Expected vs. Experimental NMR Data
| Nucleus | Expected Chemical Shift (ppm) | Observed Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~2.6 | User to input | Singlet | 3H | -CH₃ |
| ¹H | ~9.9 | User to input | Singlet | 1H | -CHO |
| ¹³C | ~11 | User to input | - | - | -CH₃ |
| ¹³C | ~162 | User to input | - | - | C5 of oxadiazole |
| ¹³C | ~164 | User to input | - | - | C2 of oxadiazole |
| ¹³C | ~185 | User to input | - | - | -CHO |
Note: Expected chemical shifts are approximate and can vary based on the solvent and instrument used.
Mass spectrometry determines the molecular weight and can provide information about the fragmentation pattern of a compound.[8][9] For 2-formyl-5-methyl-1,3,4-oxadiazole (C₄H₄N₂O₂), the expected molecular weight is approximately 112.03 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected vs. Experimental Mass Spectrometry Data
| Ion | Expected m/z | Observed m/z |
| [M+H]⁺ | 113.0349 | User to input |
| [M+Na]⁺ | 135.0168 | User to input |
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][11]
Key Expected IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (aldehyde) | ~2850 and ~2750 |
| C=O stretch (aldehyde) | ~1700 |
| C=N stretch (oxadiazole) | ~1640 |
| C-O-C stretch (oxadiazole) | ~1100-1200 |
The presence of a strong absorption band around 1700 cm⁻¹ is a key indicator of the successful deprotection and formation of the aldehyde.
Conclusion
The successful synthesis of 2-formyl-5-methyl-1,3,4-oxadiazole hinges on a carefully chosen deprotection strategy and a rigorous, multi-technique approach to structural validation. By comparing the data obtained from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy with expected values, researchers can confidently confirm the identity and purity of their target compound. This meticulous process is fundamental to ensuring the reliability of subsequent research and development efforts in the pursuit of novel therapeutics.
References
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Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
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JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]
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Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. Available at: [Link]
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Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
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Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. Available at: [Link]
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Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones. Available at: [Link]
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Center for Applied Isotope Studies. Organic Compound Characterization & Quantification. Available at: [Link]
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American Chemical Society. Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Available at: [Link]
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Oxford Academic. The synthesis and analysis of organic compounds | Organic Chemistry. Available at: [Link]
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JournalsPub. Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Available at: [Link]
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NIH. 2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate. Available at: [Link]
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PMC. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]
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ResearchGate. Synthesis, characterization and biological evaluation of novel 2, 5 substituted- 1, 3, 4 oxadiazole derivatives. Available at: [Link]
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ResearchGate. Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Available at: [Link]
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ResearchGate. IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Available at: [Link]
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ResearchGate. 1H NMR spectrum of compound 4. Available at: [Link]
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Semantic Scholar. SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION. Available at: [Link]
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Chemistry of Heterocyclic Compounds. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles. Available at: [Link]
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MDPI. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Available at: [Link]
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RJPT. Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). Available at: [Link]
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PMC. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Available at: [Link]
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Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Available at: [Link]
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IOPscience. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available at: [Link]
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PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Available at: [Link]
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ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]
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PMC. 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine. Available at: [Link]
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Spectroscopy@IKU. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Available at: [Link]
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View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available at: [Link]
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PMC. 5-Furan-2yl[8][9][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[3][9][12] triazole-3-thiol and Their Thiol-Thione Tautomerism. Available at: [Link]
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MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Available at: [Link]
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Comparative Stability Guide: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole in Medicinal Chemistry
[1]
Executive Summary: The Stability Trade-Off[1]
In drug design, oxadiazoles are premier bioisosteres for amides and esters, offering improved lipophilicity and metabolic resistance.[1] However, the choice between the 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers is rarely arbitrary; it is a calculation of metabolic liability versus physicochemical fit.
-
1,3,4-Oxadiazole: The "Stable Workhorse." Generally exhibits superior metabolic stability and higher water solubility due to a larger dipole moment. It is the preferred scaffold unless specific vector orientation requires the 1,2,4-isomer.
-
1,2,4-Oxadiazole: The "Metabolic Liability."[1] While synthetically versatile, it possesses a critical weakness: the N–O bond . This bond is susceptible to reductive ring opening by cytosolic enzymes and ferrous heme, a pathway often overlooked in standard Phase I oxidative screens.
This guide details the mechanistic underpinnings of these differences and provides the experimental protocols required to validate them in your lead series.
Structural & Electronic Basis of Instability
To predict stability, one must understand the electronic distribution.
| Feature | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Impact on Stability |
| Symmetry | Symmetric ( | Asymmetric | 1,3,4-isomer has better packing/crystallinity. |
| Dipole Moment | High (~3.8 – 4.0 D) | Moderate (~1.2 – 3.0 D) | 1,3,4 is more polar, improving aqueous solubility but potentially increasing clearance via renal excretion. |
| Weakest Link | C–O Bond | N–O Bond | The N–O bond in 1,2,4-oxadiazole has low bond dissociation energy, making it prone to reductive cleavage. |
| pKa (Conj. Acid) | ~ -5 (Very weak base) | ~ -2 to -4 | Both are weak bases, but 1,2,4-oxadiazoles can undergo nucleophilic attack more readily at C5. |
Metabolic Stability Profile
The 1,2,4-Oxadiazole Reductive Liability
The most significant differentiator is the susceptibility of 1,2,4-oxadiazoles to reductive metabolism . Unlike standard P450-mediated oxidation, this pathway involves the cleavage of the N–O bond, often catalyzed by hemoglobin (in blood) or cytosolic reductases.
Mechanism:
-
Single electron transfer (SET) to the oxadiazole ring.
-
Cleavage of the weak N–O bond.
-
Formation of an open-chain imidoyl amidine or nitrile species.
-
Hydrolysis to the corresponding carboxylic acid and amidine/urea.
Implication for Screening: Standard liver microsome (LM) assays often miss this liability because they prioritize oxidative (CYP450) pathways. You must test in whole blood or cytosol to detect this specific clearance route.
The 1,3,4-Oxadiazole Profile
The 1,3,4-isomer lacks the weak N–O bond.[2] Its primary metabolic clearance is typically:
-
Oxidative: Hydroxylation of pendant aryl/alkyl groups.
-
Hydrolytic: Only under extreme pH or specific amidase activity, ring opening to hydrazides can occur, but this is rare compared to the 1,2,4-reductive pathway.
Pathway Visualization
The following diagram illustrates the divergent degradation pathways.
Figure 1: Mechanistic divergence in metabolic clearance. Note the reductive ring opening specific to the 1,2,4-isomer (Left, Red) vs. the oxidative stability of the 1,3,4-isomer (Right, Green).
Chemical Stability (Hydrolysis)
While metabolic stability is the primary concern, chemical stability (shelf-life and stomach pH) is also distinct.
-
Acidic Stability: Both isomers are generally stable at physiological pH (7.4). However, at low pH (stomach, pH 1-2), 1,2,4-oxadiazoles with strong electron-withdrawing groups can undergo hydrolysis.
-
Base Stability & Rearrangement: 1,2,4-Oxadiazoles are susceptible to the Boulton-Katritzky Rearrangement (mononuclear heterocyclic rearrangement) in the presence of nucleophiles or strong bases, potentially converting to other isomers (e.g., 1,2,3-triazoles or furazans) depending on the side chains. 1,3,4-oxadiazoles are generally inert to this rearrangement.
Experimental Protocols
To validate these profiles in your specific series, use the following self-validating protocols.
Protocol A: Reductive Stability Assessment (The "Hemoglobin Test")
Purpose: To detect the specific 1,2,4-oxadiazole liability that microsomes miss.
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Matrix: Use Rat Whole Blood (heparinized) and Rat Liver Cytosol (fortified with NADPH).
-
Control: Heat-inactivated cytosol (to distinguish enzymatic vs. chemical reduction).
-
-
Incubation:
-
Spike compound to 1 µM final concentration.
-
Incubate at 37°C under anaerobic conditions (nitrogen purge) to maximize reductive potential, though aerobic whole blood is often sufficient for rapid turnover compounds.
-
Timepoints: 0, 15, 30, 60 min.
-
-
Analysis:
-
Quench with ice-cold acetonitrile containing internal standard.
-
Centrifuge (3000g, 10 min).
-
Analyze supernatant via LC-MS/MS.
-
-
Validation Criteria:
-
If
in Whole Blood < in Microsomes, reductive ring opening is confirmed . -
Look for +2 Da mass shift (reduction) or ring-opened fragments in MS trace.
-
Protocol B: Chemical Stability Profiling
Purpose: To assess hydrolytic stability across pH ranges.
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 7.4, and 9.0.
-
Incubation:
-
Spike test compound (1 µM) into buffers.
-
Incubate at 40°C (accelerated stability).
-
-
Sampling:
-
Aliquot at 0, 4, 24, and 48 hours.
-
Analyze via HPLC-UV or LC-MS.
-
-
Acceptance: < 5% degradation after 24h at pH 7.4 is required for viable oral drugs.
Decision Matrix: When to Use Which?
Use the following logic flow to select the appropriate isomer for your lead optimization.
Figure 2: Strategic decision tree for oxadiazole scaffold selection.
Comparative Data Summary
| Parameter | 1,3,4-Oxadiazole | 1,2,4-Oxadiazole |
| LogP (Lipophilicity) | Lower (More Polar) | Higher (More Lipophilic) |
| Microsomal Stability (LM) | Generally High | Moderate to High (False Negative Risk) |
| Cytosolic/Blood Stability | High | Low (Risk of Reductive Opening) |
| Metabolite Toxicity | Low concern (Hydrazides possible) | Moderate (Amidines/Nitriles) |
| H-Bond Acceptor Strength | Stronger | Weaker |
References
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Bostrom, J., et al. "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry, 2012. Link
-
Goldberg, K., et al. "Oxadiazole isomers: all bioisosteres are not created equal."[3] MedChemComm, 2012. Link
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Pace, A., & Pierro, P. "The New Era of 1,2,4-Oxadiazoles." Organic & Biomolecular Chemistry, 2009.[2] Link
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Dalvie, D., et al. "Metabolism of a G Protein-Coupled Receptor Modulator, Including Two Major 1,2,4-Oxadiazole Ring-Opened Metabolites." Drug Metabolism and Disposition, 2018. Link
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Souldozi, A. "1,2,4-Oxadiazoles: A Review."[4] Mini-Reviews in Organic Chemistry, 2020. Link
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A Senior Application Scientist's Guide to Elemental Analysis Standards for 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
Executive Summary
The precise characterization of novel chemical entities is a cornerstone of drug development and chemical research. For heterocyclic compounds like 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole, confirming the elemental composition is a fundamental step that validates synthesis pathways and ensures the purity of the active substance. This guide provides an in-depth comparison of the standards and methodologies for determining the elemental composition of this target molecule. We will explore the gold-standard technique of combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN) content and contrast two primary standardization strategies: the use of Certified Reference Materials (CRMs) versus a well-characterized in-house primary standard. Furthermore, we will discuss the complementary and regulatory-mandated analysis of elemental impurities via Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), as outlined by USP <232>/<233> and ICH Q3D guidelines. This document is intended for researchers, analytical scientists, and quality control professionals seeking to establish robust, accurate, and defensible elemental analysis protocols.
Introduction: The Critical Role of Elemental Analysis
In the journey from chemical synthesis to a viable drug candidate, elemental analysis serves as the first-line, quantitative confirmation of a molecule's identity. It provides the empirical formula of a pure organic compound, which is then compared against the theoretical values derived from its proposed structure.[1][2] For regulatory bodies and in process development, this analysis is non-negotiable. It underpins the purity, identity, and consistency of a compound, ensuring that subsequent biological and toxicological studies are conducted on a well-defined chemical entity.[3] The two primary facets of elemental analysis in a pharmaceutical context are:
-
Bulk Analysis (CHN/O/S): Determines the mass percentage of the primary constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur). This is crucial for confirming the molecular formula.
-
Trace Analysis (Elemental Impurities): Quantifies potentially toxic metallic impurities that may have been introduced during the manufacturing process (e.g., from catalysts or equipment).[4] This is a patient safety and regulatory compliance requirement.
This guide will focus on establishing robust standards for both aspects concerning our target compound.
Compound Profile: this compound
The 1,3,4-oxadiazole core is a well-known scaffold in medicinal chemistry, often associated with a wide range of pharmacological activities.[5] Understanding our target molecule's fundamental properties is the first step in defining its analytical standards.
-
Molecular Formula: C₆H₁₀N₂O₃[6]
-
Molar Mass: 158.16 g/mol
-
Structure:
Theoretical Elemental Composition
Based on the molecular formula, the theoretical mass percentages of the key elements are calculated. This theoretical profile is the ultimate benchmark against which all experimental results are measured.
| Element | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 45.56% |
| Hydrogen (H) | 1.008 | 10 | 10.080 | 6.37% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 17.71% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 30.35% |
| Total | 158.157 | 100.00% |
Table 1: Theoretical elemental composition of C₆H₁₀N₂O₃.
A common acceptance criterion for purity confirmation is that the experimentally determined values must be within ±0.4% of the theoretical values.
Core Methodology: CHN Combustion Analysis
The definitive method for determining the carbon, hydrogen, and nitrogen content in an organic compound is combustion analysis, often performed using a dedicated CHN analyzer.[3][7] This technique is lauded for its precision, accuracy, and reliability.[3]
Principle of Operation
The methodology is elegantly simple in concept.[8] A small, precisely weighed sample (typically 1-3 mg) is combusted in a furnace at high temperatures (~1000-1150°C) in an oxygen-rich atmosphere.[8][9] This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂). These combustion products are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[1][7] The instrument's software then back-calculates the mass percentages of C, H, and N in the original sample.
Comparison of Standardization Approaches for CHN Analysis
Accurate quantification is impossible without proper calibration and standardization. The choice of standard is a critical decision point that impacts the validity and traceability of your results. Below, we compare the two most common and scientifically sound approaches.
Method 1: The Certified Reference Material (CRM) Approach (Gold Standard)
This approach relies on the use of a Certified Reference Material (CRM), which is a highly pure and homogenous substance with well-defined property values and associated uncertainties.[10] CRMs are produced by national metrology institutes or accredited producers (conforming to ISO 17034) and provide direct traceability to the International System of Units (SI).[11]
-
Expert Rationale: Using a CRM is the most rigorous approach. It ensures that your measurements are not just internally consistent but are also accurate in an absolute sense and comparable to results generated in any other laboratory worldwide. For regulatory submissions, this traceability is paramount. Acetanilide and EDTA are common, stable CRMs used for CHN analyzer calibration.[12]
Experimental Protocol: Calibration with a CRM
-
Standard Selection: Choose a CRM with C, H, and N content that brackets the expected values of your sample, if possible. Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%) is an excellent choice.
-
Instrument Blank: Run several empty tin capsules to establish the instrument baseline.
-
Calibration Curve:
-
Accurately weigh at least five different masses of the CRM (e.g., 0.5 mg, 1.0 mg, 1.5 mg, 2.0 mg, 2.5 mg).
-
Analyze each standard in triplicate.
-
The instrument software plots the detector response against the known absolute mass of each element (C, H, N) to generate a linear calibration curve. A correlation coefficient (R²) of >0.999 is required.
-
-
Calibration Verification: Analyze a mid-point CRM standard as an unknown. The result must be within a specified tolerance (e.g., ±0.3%) of the certified value.
-
Sample Analysis: Weigh and analyze the this compound sample. The instrument uses the calibration curve to determine its elemental composition.
Method 2: The In-House Primary Standard Approach
This method is viable when a large batch of your target compound has been synthesized and purified to an exceptionally high degree (e.g., >99.9% by multiple orthogonal methods like qNMR, HPLC, and DSC) and has been thoroughly characterized.
-
Expert Rationale: This approach can be very accurate for routine analysis after the initial characterization has been rigorously established using CRM-based methods. It has the advantage of perfectly matching the sample matrix and combustion behavior. However, it lacks the universal traceability of a CRM and requires significant upfront investment in characterization to qualify the material as a primary standard.
| Feature | Certified Reference Material (CRM) | In-House Primary Standard |
| Traceability | Directly traceable to SI units (e.g., NIST, NRC).[11] | Traceable only to internal characterization data. |
| Accuracy | Provides the highest level of absolute accuracy. | High relative accuracy, but absolute accuracy depends on initial characterization. |
| Regulatory Acceptance | Universally accepted and preferred for GMP/GLP environments. | Requires extensive documentation and justification for regulatory bodies. |
| Cost & Availability | Readily available from commercial suppliers but can be expensive. | No direct purchase cost, but very high indirect cost for purification and characterization. |
| Best Use Case | Method validation, instrument calibration, and analysis of pivotal/registration batches. | Routine in-process control and analysis of subsequent batches of the same material. |
Table 2: Comparison of standardization strategies for CHN analysis.
Complementary Technique: ICP-MS for Elemental Impurities
While CHN analysis confirms the bulk composition, it provides no information about trace metallic contaminants. For pharmaceutical applications, controlling these elemental impurities is a critical safety requirement governed by the USP General Chapters <232> Elemental Impurities—Limits and <233> Elemental Impurities—Procedures, which are harmonized with the ICH Q3D guideline.[4][13]
The preferred technique for this analysis is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its exceptional sensitivity (detecting elements at parts-per-billion levels) and specificity.[4][14]
Principle of Operation
A sample is introduced into a high-temperature (~6000-8000 K) argon plasma, which desolvates, atomizes, and ionizes the elements present. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification of each element.
Experimental Protocol: Elemental Impurity Analysis
-
Risk Assessment (ICH Q3D): First, a risk assessment must be performed to identify potential elemental impurities that could be present from catalysts, reagents, or manufacturing equipment.
-
Sample Preparation: A precise mass of the this compound sample is typically digested using strong acids (e.g., nitric acid) in a closed microwave vessel to bring all elements into solution.
-
Instrument Calibration: A multi-element calibration curve is generated using certified aqueous standards for all target elements.
-
Analysis: The digested sample solution is analyzed by ICP-MS.
-
Validation: The method must be validated for accuracy, precision, specificity, and range, as per USP <233> requirements.[15][16] This often involves spiking the sample matrix with known amounts of the target elements and ensuring adequate recovery (typically 70-150%).[14]
Comparison of Standards
The standards for elemental analysis are fundamentally different but complementary.
| Parameter | CHN Combustion Analysis | ICP-MS Elemental Impurity Analysis |
| Purpose | Confirms molecular formula and bulk purity. | Ensures patient safety by controlling toxic contaminants. |
| Elements Measured | C, H, N, S, O | 24 toxicologically relevant elements (e.g., Pd, Pb, As, Hg).[14] |
| Concentration Range | Percent level (%) | Parts-per-million (ppm) to parts-per-billion (ppb). |
| Governing Standard | General scientific principles; acceptance criteria (e.g., ±0.4% of theory). | USP <232>, <233>; ICH Q3D.[4][13] |
| Calibration Standard | High-purity organic CRM (e.g., Acetanilide). | Certified aqueous multi-element solutions. |
Table 3: Comparison of bulk vs. trace elemental analysis standards.
Conclusion and Recommendations
For the comprehensive and defensible elemental characterization of this compound, an integrated, two-pronged approach is essential.
-
For Bulk Composition (C, H, N): Employ high-precision combustion analysis. For initial characterization, method validation, and pivotal studies, the use of a Certified Reference Material (CRM) for instrument calibration is the authoritative and required standard. This ensures accuracy and metrological traceability. An in-house, well-characterized standard may be suitable for routine, non-critical testing once its integrity has been established.
-
For Trace Contaminants: Adhere strictly to the standards set forth in USP <232>/<233> and ICH Q3D . This necessitates the use of a validated ICP-MS method to quantify potential elemental impurities against the permitted daily exposure (PDE) limits.
By implementing these distinct but complementary analytical standards, researchers and drug development professionals can ensure the identity, purity, and safety of their chemical entities, building a robust data package that satisfies both scientific rigor and global regulatory expectations.
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Wikipedia. Combustion analysis. [Link]
-
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. LECO Corporation. [Link]
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Agilent Technologies. Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1). [Link]
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Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. [Link]
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PubChem. 2-(dimethoxymethyl)-1,3,4-oxadiazole. [Link]
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SciELO. Comparison of different methods for the determination of total organic carbon and humic substances in Brazilian soils. [Link]
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Department of Industry Science and Resources. Matrix reference materials. [Link]
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Preparatory Chemistry. Combustion Analysis. [Link]
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Der Pharma Chemica. A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. [Link]
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A Senior Application Scientist's Guide to Aldehyde Precursors: Benchmarking 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the precise and efficient generation of aldehydes is a cornerstone of molecular construction. Aldehydes are versatile intermediates, readily participating in a myriad of carbon-carbon and carbon-heteroatom bond-forming reactions. However, their inherent reactivity also makes them prone to undesired side reactions, necessitating the use of stable precursors that can unmask the aldehyde functionality at the desired synthetic stage. This guide provides an in-depth comparison of 2-(dimethoxymethyl)-5-methyl-1,3,4-oxadiazole against other common aldehyde precursors, offering experimental insights to inform your synthetic strategy.
The Contenders: A Look at Common Aldehyde Precursors
While a plethora of methods exist for aldehyde synthesis, the use of precursors or "masked" aldehydes offers significant advantages in multi-step syntheses by protecting the reactive aldehyde group until it is needed. Here, we will evaluate the performance of this compound alongside three widely used classes of aldehyde precursors: Weinreb amides, acetals, and orthoesters.
This compound: An Emerging Alternative
The 1,3,4-oxadiazole scaffold is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms.[1] This moiety is recognized for its metabolic stability and has been incorporated into various pharmaceuticals. The subject of our focus, this compound, is a derivative where the dimethoxymethyl group serves as a latent aldehyde.
The logic behind using this precursor lies in the stability of the 1,3,4-oxadiazole ring under various reaction conditions, coupled with the potential for a mild and selective deprotection of the acetal-like dimethoxymethyl group to reveal the aldehyde.
Synthesis of this compound
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-established and typically proceeds through the cyclization of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. A general approach to synthesizing the target precursor is outlined below:
Caption: Aldehyde synthesis from a Weinreb amide.
Acetals: The Classic Protecting Group
Acetals are perhaps the most traditional protecting groups for aldehydes and ketones. They are readily formed by treating the carbonyl compound with an alcohol or diol under acidic conditions and are stable to a wide range of nucleophilic and basic reagents. [2]Deprotection is typically achieved by hydrolysis with aqueous acid.
Acetal Deprotection to Yield an Aldehyde:
Caption: Deprotection of an acetal to form an aldehyde.
Orthoesters: Versatile Reagents
Orthoesters are another class of compounds that can serve as aldehyde precursors. They can be hydrolyzed under acidic conditions to form an ester, which can then be further manipulated to yield an aldehyde. Alternatively, they can react with Grignard reagents in the Bodroux-Chichibabin aldehyde synthesis. [3]
Head-to-Head Comparison: Performance Metrics
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each class of aldehyde precursor. It is important to note that specific yields and reaction conditions can vary significantly depending on the substrate.
| Precursor Type | Formation Conditions | Deprotection/Generation Conditions | Typical Yields | Advantages | Disadvantages |
| This compound | Multi-step; cyclization of diacylhydrazine | Mild acid or Lewis acid catalysis | Not widely reported | Potentially high stability of the oxadiazole core, orthogonal deprotection possible. | Lack of extensive literature and comparative data. |
| Weinreb Amides | Acylation of N,O-dimethylhydroxylamine | Reduction with hydrides (e.g., DIBAL-H, LiAlH₄) followed by aqueous workup. [4] | Good to excellent | Excellent control over reactivity, preventing over-addition. [5] | Requires stoichiometric use of expensive reducing agents. |
| Acetals | Acid-catalyzed reaction with alcohols/diols | Aqueous acid hydrolysis. [2] | Good to excellent | Readily available starting materials, stable to a wide range of reagents. [2] | Deprotection conditions can be harsh for acid-sensitive substrates. |
| Orthoesters | Pinner reaction or from 1,1,1-trihaloalkanes | Acid-catalyzed hydrolysis or reaction with Grignard reagents. [3] | Moderate to good | Can be used in formylation reactions. [3] | Hydrolysis can sometimes be sluggish. |
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for the generation of an aldehyde from a Weinreb amide and the deprotection of an acetal are provided below. Due to the limited specific data for this compound, a general protocol for acetal deprotection is presented, which would be the likely method for aldehyde generation from this precursor.
Protocol 1: Aldehyde Synthesis from a Weinreb Amide via DIBAL-H Reduction
Materials:
-
Weinreb amide (1.0 equiv)
-
Diisobutylaluminium hydride (DIBAL-H) (1.5 equiv, 1.0 M in hexanes)
-
Anhydrous toluene
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, syringe, ice bath, separatory funnel
Procedure:
-
Dissolve the Weinreb amide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the DIBAL-H solution dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium potassium tartrate.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers are observed.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Protocol 2: Aldehyde Synthesis via Acetal Deprotection
Materials:
-
Acetal (1.0 equiv)
-
Acetone/Water (10:1 v/v)
-
p-Toluenesulfonic acid monohydrate (0.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel
Procedure:
-
Dissolve the acetal in a mixture of acetone and water.
-
Add p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography.
Conclusion and Future Outlook
While Weinreb amides and acetals remain the workhorses for the controlled generation of aldehydes in complex syntheses, the exploration of novel precursors is crucial for expanding the synthetic chemist's toolkit. This compound presents an intriguing, albeit underexplored, option. Its potential for high stability and orthogonal deprotection warrants further investigation.
Future research should focus on a systematic evaluation of this precursor across a diverse range of substrates, with direct, side-by-side comparisons against established methods. Key parameters to investigate include:
-
Yields and reaction times for the deprotection under various acidic conditions (Brønsted and Lewis acids).
-
Chemoselectivity in the presence of other acid-labile functional groups.
-
Substrate scope , including aliphatic, aromatic, and α,β-unsaturated aldehydes.
By generating this critical data, the scientific community can make an informed decision on the practical utility of this compound as a valuable addition to the repertoire of modern aldehyde precursors.
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- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry 2013 , 2013, 972301. [Link]
- Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules 2024 , 29 (18), 4310. [Link]
- Folate, folic acid and 5-methyltetrahydrofolate are not the same thing. Xenobiotica 2014 , 44 (5), 480-488. [Link]
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Safety Operating Guide
Proper Disposal of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Dimethoxymethyl)-5-methyl-1,3,4-oxadiazole. As a trusted partner in your research, we are committed to providing essential safety information that extends beyond the product itself, ensuring the well-being of our scientific community and the protection of our environment. The following protocols are designed for researchers, scientists, and drug development professionals, grounded in established chemical safety principles and regulatory awareness.
Understanding the Chemical Profile and Associated Hazards
The 1,3,4-oxadiazole ring is a stable aromatic system, but it can be susceptible to hydrolysis under strong acidic or alkaline conditions.[1] The dimethoxymethyl group is an acetal, which is notably sensitive to acid-catalyzed hydrolysis, reverting to the corresponding aldehyde and methanol.[2][3][4] This reactivity is a critical consideration for selecting appropriate disposal methods and compatible waste streams.
While some oxadiazole derivatives are not classified as hazardous, others may cause skin and eye irritation, and be harmful if swallowed.[5] Therefore, a cautious approach, assuming moderate toxicity, is prudent.
Key Hazard Considerations:
-
Potential for Hydrolysis: Contact with acidic conditions will likely lead to the release of methanol and the corresponding aldehyde.
-
Thermal Decomposition: While generally thermally stable, at elevated temperatures, oxadiazole rings can fragment into potentially hazardous compounds like nitriles and isocyanates.[6]
-
Lack of Specific Toxicity Data: The absence of detailed toxicological and ecotoxicological data necessitates handling this compound with care to minimize exposure and environmental release.
Personal Protective Equipment (PPE) and Spill Management
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of aerosol or dust generation, a NIOSH-approved respirator is recommended.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use absorbent materials such as vermiculite, sand, or a commercial chemical absorbent to dike the spill and prevent it from spreading. For solid spills, gently cover the material to prevent dust from becoming airborne.
-
Neutralize (if appropriate and safe): Given the sensitivity of the acetal group to acid, avoid using acidic neutralizing agents. A slightly basic neutralizer, such as sodium bicarbonate, can be used cautiously for acidic contaminants in the spill area, but direct application to the bulk of the spilled material should be avoided to prevent uncontrolled reactions.
-
Absorb and Collect: Carefully sweep or scoop the absorbed or solid material into a clearly labeled, sealable waste container.
-
Decontaminate the Area: Clean the spill area with a detergent and water solution, followed by a final rinse with water. Collect all cleaning materials for disposal as hazardous waste.
-
Dispose of Waste: The sealed container with the collected spill debris must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Disposal Procedures for this compound Waste
Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance. Do not discharge this compound or its waste into drains or the environment.[2]
Waste Segregation
All waste streams containing this compound must be handled as hazardous waste.
| Waste Type | Segregation and Handling Instructions |
| Unused or Surplus Material | Keep in its original, tightly sealed container. Label clearly as "Hazardous Waste: this compound". |
| Contaminated Labware (e.g., glassware, pipette tips) | Rinse with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. Collect the rinsate as hazardous waste. The rinsed labware can then be washed according to standard laboratory procedures. Heavily contaminated items that cannot be effectively decontaminated should be disposed of as solid hazardous waste. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed bag or container labeled "Hazardous Waste: Chemically Contaminated PPE". |
| Aqueous Waste Streams | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Crucially, ensure the pH of this container is neutral or slightly basic (pH 7-9) to prevent hydrolysis of the acetal group. |
| Organic Solvent Waste Streams | Collect in a dedicated, sealed, and clearly labeled hazardous waste container for flammable organic waste. |
Recommended Disposal Method
The preferred method for the ultimate disposal of this compound and its associated waste is incineration by a licensed hazardous waste disposal facility . High-temperature incineration will ensure the complete destruction of the compound into less harmful components.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Regulatory Compliance
Disposal of all chemical waste must comply with local, state, and federal regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8] It is the responsibility of the waste generator (the laboratory) to properly identify, manage, and dispose of hazardous waste.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste management procedures and to ensure compliance with all applicable regulations.
Conclusion
The proper disposal of this compound requires a thorough understanding of its chemical reactivity, particularly the acid sensitivity of the acetal group. By adhering to the protocols outlined in this guide for PPE, spill management, and waste segregation, researchers can handle this compound safely and responsibly. The cornerstone of this disposal plan is the segregation of waste into appropriate, clearly labeled containers and its ultimate destruction via incineration by a licensed hazardous waste facility. Your commitment to these procedures is essential for maintaining a safe laboratory environment and protecting our planet.
References
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ACS Omega. (2018, May 07). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
PMC. (n.d.). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Retrieved from [Link]
-
OSTI. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Retrieved from [Link]
-
Research and Reviews. (2015, April 27). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
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PubMed. (2024, June 14). Eco-friendly approaches to 1,3,4-oxadiazole derivatives: A comprehensive review of green synthetic strategies. Retrieved from [Link]
-
Mercury. (2025, April 30). HS Code 2933: Heterocyclic Compounds Regulations. Retrieved from [Link]
-
MDPI. (2025, October 13). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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-
MDPI. (2025, July 19). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
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International Journal of ChemTech Research. (2012). Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. Retrieved from [Link]
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PMC. (2025, October 29). Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability. Retrieved from [Link]
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Arkat USA. (n.d.). Thermal fragmentation of 1,2,5- and 1,2,4-oxadiazoles. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
